2-(Chloromethyl)-1,1'-biphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFMDEFYYCMJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620986 | |
| Record name | 2-(Chloromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38580-83-5 | |
| Record name | 2-(Chloromethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38580-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 2-(Chloromethyl)-1,1'-biphenyl"
An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-1,1'-biphenyl
Abstract
This compound is a pivotal chemical intermediate, extensively utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its structural motif, featuring a reactive chloromethyl group ortho to a phenyl substituent, allows for a wide array of subsequent chemical transformations. This guide provides a comprehensive technical overview for researchers, chemists, and process development professionals on the principal synthetic routes to this valuable compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into the strategic selection of synthetic pathways, focusing on radical chlorination of 2-methyl-1,1'-biphenyl and nucleophilic substitution from 2-(hydroxymethyl)-1,1'-biphenyl.
Introduction: Strategic Importance of this compound
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science.[1] The addition of a chloromethyl group at the 2-position introduces a versatile electrophilic handle, enabling facile construction of more complex molecular architectures through nucleophilic substitution reactions. This makes this compound a sought-after precursor for a variety of target molecules where precise spatial arrangement of substituents is critical for function.
The primary challenge in its synthesis lies in achieving regioselectivity—preferentially functionalizing the methyl group of a precursor or directing a coupling reaction to the ortho position without significant formation of isomeric byproducts. This guide will compare and contrast the most viable methods to achieve this outcome.
Comparative Analysis of Synthetic Strategies
The selection of an optimal synthetic route depends on several factors including starting material availability, scalability, required purity, and safety considerations. Two primary strategies dominate the landscape for the synthesis of this compound.
Caption: Decision workflow for selecting a synthetic route to this compound.
Route 1: Free-Radical Chlorination of 2-Methyl-1,1'-biphenyl
This approach is the most direct, involving the selective chlorination of the benzylic C-H bonds of 2-methyl-1,1'-biphenyl. The reaction proceeds via a free-radical chain mechanism and requires an initiator, which can be thermal or photochemical.
Mechanistic Insight
Free-radical halogenation is a classic transformation that occurs in three key stages:
-
Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) or UV light generates initial chlorine radicals from a chlorine source like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[2]
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-methyl-1,1'-biphenyl, forming a resonance-stabilized benzyl radical and HCl. This benzyl radical then reacts with another molecule of the chlorine source to yield the desired product, this compound, and a new chlorine radical, which continues the chain.
-
Termination: The reaction ceases when radicals combine with each other.
The key to success is the selective abstraction of a benzylic proton over aromatic protons, which is energetically favorable due to the stability of the resulting benzyl radical.
Caption: Simplified mechanism of free-radical benzylic chlorination.
Experimental Protocol: Chlorination using N-Chlorosuccinimide (NCS)
This protocol is a representative procedure. Optimization may be required based on laboratory conditions and scale. N-Chlorosuccinimide is a versatile and widely used reagent for various organic syntheses, including chlorination reactions.[3][4]
Materials:
-
2-Methyl-1,1'-biphenyl
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-1,1'-biphenyl (1.0 eq).
-
Dissolve the starting material in a minimal amount of dry CCl₄.
-
Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of BPO or AIBN (0.05 eq).
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated NaHCO₃ solution to quench any remaining acidic components, followed by water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Reagent Comparison & Strategic Considerations
| Reagent | Initiator | Pros | Cons |
| N-Chlorosuccinimide (NCS) | AIBN, BPO, UV Light | Solid, easy to handle; byproduct (succinimide) is easily filtered off. | Can be less reactive than other sources. |
| Sulfuryl Chloride (SO₂Cl₂) | AIBN, BPO, UV Light | Liquid, potent chlorinating agent; byproducts (SO₂ and HCl) are gaseous and easily removed.[5] | Highly corrosive and toxic; can lead to over-chlorination if not controlled. |
| Chlorine Gas (Cl₂) | UV Light | Most atom-economical. | Difficult to handle; high risk of over-chlorination and aromatic ring chlorination. |
Expert Insight: While chlorine gas is used industrially, NCS and SO₂Cl₂ offer better control for laboratory-scale synthesis.[6] For high selectivity and to minimize di- and tri-chlorinated byproducts, it is crucial to use only a slight excess (1.05-1.1 eq) of the chlorinating agent and to monitor the reaction closely, stopping it as soon as the starting material is consumed.
Route 2: Nucleophilic Substitution from 2-(Hydroxymethyl)-1,1'-biphenyl
This two-step route offers superior control and selectivity, making it an excellent choice for producing high-purity material. It involves the initial synthesis of 2-(hydroxymethyl)-1,1'-biphenyl, followed by its conversion to the target chloride.
Step A: Synthesis of the Alcohol Intermediate
The precursor alcohol can be synthesized via several methods. One of the most robust is the Suzuki-Miyaura cross-coupling reaction.[7]
Representative Protocol: Suzuki Coupling
-
Combine 2-bromobenzyl alcohol (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water).[8]
-
Degas the mixture and heat to reflux under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Purify the crude product by column chromatography to yield 2-(hydroxymethyl)-1,1'-biphenyl.
Step B: Conversion of Alcohol to Chloride
The conversion of a benzylic alcohol to a benzyl chloride is a standard and high-yielding transformation, typically accomplished with thionyl chloride (SOCl₂) or oxalyl chloride.
Mechanism with Thionyl Chloride (SOCl₂): The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur of SOCl₂. A proton transfer and loss of a chloride ion forms an alkyl chlorosulfite intermediate. In the presence of a base like pyridine, the mechanism proceeds with inversion of configuration (Sₙ2). Without a base, it can proceed with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism, where the sulfite's oxygen delivers the chloride internally.[9]
Experimental Protocol: Chlorination using Thionyl Chloride (SOCl₂)
Materials:
-
2-(Hydroxymethyl)-1,1'-biphenyl
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Pyridine (optional, catalytic amount)
Procedure:
-
Dissolve 2-(hydroxymethyl)-1,1'-biphenyl (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC.
-
Carefully quench the reaction by slowly pouring it over crushed ice.
-
Separate the organic layer, wash it with cold water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting this compound is often of high purity, but can be further purified by chromatography or distillation if necessary.
Trustworthiness of the Protocol: The use of thionyl chloride is a well-established and reliable method for this conversion. The gaseous byproducts (SO₂ and HCl) are easily removed, simplifying the work-up procedure and driving the reaction to completion.[9]
Characterization & Quality Control
Confirmation of the final product's identity and purity is essential. The following techniques are standard:
-
¹H NMR: Expect a characteristic singlet for the chloromethyl (-CH₂Cl) protons, typically in the range of δ 4.5-4.8 ppm, along with aromatic signals corresponding to the biphenyl structure.
-
¹³C NMR: The chloromethyl carbon will appear as a distinct peak, typically around δ 45-50 ppm.
-
GC-MS: Provides information on purity and confirms the molecular weight of the product via the mass-to-charge ratio (m/z) of the molecular ion.
Safety and Handling
-
Chlorinating Agents: Thionyl chloride and sulfuryl chloride are highly corrosive, toxic, and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][9]
-
Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. If possible, substitute with less toxic solvents like dichloroethane or chlorobenzene for radical reactions.
-
Radical Initiators: Benzoyl peroxide is an explosive solid when dry and should be handled with care. AIBN is less hazardous but releases toxic gases upon decomposition.
-
Work-up: The quenching of reactions involving thionyl chloride is highly exothermic and releases acidic gases (HCl, SO₂). Perform this step slowly and with caution in an ice bath.
Conclusion
The synthesis of this compound can be effectively achieved via two primary routes. The free-radical chlorination of 2-methyl-1,1'-biphenyl offers a direct, single-step process that is atom-economical but may require careful optimization to control selectivity and minimize byproducts. The two-step conversion from 2-(hydroxymethyl)-1,1'-biphenyl provides a more controlled and often higher-purity pathway, albeit with lower overall atom economy. The choice between these methods will be dictated by project-specific requirements such as scale, purity needs, and available starting materials. Both routes, when executed with precision and adherence to safety protocols, are robust methods for accessing this important synthetic intermediate.
References
-
Di Vona, M. L., et al. (2023). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules, 28(7), 3122. [Link]
-
Gilman, H., & Esmay, D. L. (1952). cyclohexylcarbinol. Organic Syntheses, 32, 36. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. [Link]
-
Couture, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8165-8193. [Link]
-
Gucma, M., & Gołębiewski, W. M. (2007). Applications of N-Chlorosuccinimide in Organic Synthesis. Synthesis, 2007(23), 3599-3619. [Link]
-
Scribd. (n.d.). Free Radical Chlorination by Sulfuryl Chloride. [Link]
- Massengale, J. T., & Fairbanks, T. H. (1961). U.S. Patent No. 3,007,975. Washington, DC: U.S.
- CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system. (2015).
-
Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. (2017). Eureka | Patsnap. [Link]
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012).
-
Chemistry Stack Exchange. (2016). Chlorination by SOCl2 vs SO2Cl2. [Link]
-
ResearchGate. (2015). Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. [Link]
-
DIAL@UCLouvain. (2007). Synthesis of thionyl chloride. [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
- WO1998011039A1 - Procede de chloromethylation d'hydrocarbures aromatiques. (1998).
-
ResearchGate. (2014). Solvent screening of benzyl bromide Grignard reaction. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 5(17), 3119–3122. [Link]
- US3920757A - Chlorination with sulfuryl chloride. (1975).
-
Organic Chemistry Portal. (2020, September 4). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) [Video]. YouTube. [Link]
-
Goldstein, J. A., et al. (1977). Separation of pure polychlorinated biphenyl isomers into two types of inducers on the basis of induction of cytochrome P-450 or P-448. Chemico-Biological Interactions, 17(1), 69-87. [Link]
-
Reddit. (2025). Grignard reaction solidified. [Link]
-
Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2217-2228. [Link]
-
Kumar, P., et al. (2011). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. Acta crystallographica. Section F, Structural biology and crystallization communications, 67(Pt 5), 595-598. [Link]
-
Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 46(22), 4486-4489. [Link]
-
Sciencemadness Discussion Board. (2011). thionyl chloride synthesis. [Link]
-
WO/1998/011039 PROCESS FOR THE CHLOROMETHYLATION OR AROMATIC HYDROCARBONS. (1998). WIPO Patentscope. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
"2-(Chloromethyl)-1,1'-biphenyl CAS number"
An In-Depth Technical Guide to 2-(Chloromethyl)-1,1'-biphenyl (CAS: 38580-83-5)
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 38580-83-5), a pivotal intermediate in advanced organic synthesis. With its unique biphenyl scaffold and reactive chloromethyl group, this compound serves as a versatile building block for novel pharmaceuticals, complex organic molecules, and high-performance materials. This document details its physicochemical properties, established synthesis protocols, core chemical reactivity, and significant applications, with a focus on its role in drug discovery and development. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and industrial setting.
Core Compound Identification and Properties
This compound is an organic compound characterized by a biphenyl backbone with a chloromethyl substituent at the 2-position of one of the phenyl rings.[1] This structure imparts a combination of steric influence and high reactivity, making it a valuable synthon for introducing the 2-biphenylmethyl moiety into larger molecules.
Chemical Structure
Physicochemical Data
The properties of this compound are summarized below. These characteristics are critical for designing reaction conditions, purification strategies, and storage protocols.
| Property | Value | Reference(s) |
| CAS Number | 38580-83-5 | [2] |
| Molecular Formula | C₁₃H₁₁Cl | [1] |
| Molecular Weight | 202.68 g/mol | |
| Appearance | Likely a solid or oil at room temperature | Inferred from similar compounds |
| IUPAC Name | This compound | N/A |
Synthesis and Manufacturing
The primary route for synthesizing chloromethylated biphenyls is through the Blanc chloromethylation reaction . This electrophilic aromatic substitution involves reacting the parent aromatic compound (biphenyl) with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst.
Causality of Reagent Choice
-
Biphenyl: The aromatic substrate that undergoes electrophilic attack.
-
Formaldehyde (or Paraformaldehyde): The source of the hydroxymethyl group (-CH₂OH). It is not electrophilic enough to react on its own.
-
Hydrogen Chloride (HCl): Serves two purposes. First, it protonates formaldehyde, forming the highly reactive hydroxymethyl cation ([CH₂OH]⁺), the primary electrophile. Second, it facilitates the conversion of the resulting benzyl alcohol intermediate to the final chloromethyl product.
-
Lewis Acid Catalyst (e.g., Zinc Chloride, ZnCl₂): This is the critical activator. ZnCl₂ coordinates with the oxygen atom of formaldehyde, significantly increasing its electrophilicity and accelerating the attack by the biphenyl ring.[3] This is essential because the biphenyl ring is not as activated as other aromatics like phenol or anisole.[4]
Generalized Laboratory Synthesis Protocol
This protocol is a representative procedure based on established chloromethylation methods.[3][5][6]
-
Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube for HCl, and a reflux condenser connected to a gas scrubber (to neutralize excess HCl).
-
Reagent Charging: The flask is charged with biphenyl, a solvent (e.g., glacial acetic acid or cyclohexane), paraformaldehyde, and anhydrous zinc chloride.[5]
-
Initiation: The mixture is stirred, and dry hydrogen chloride gas is bubbled through the solution.[5] An initial exothermic reaction may be observed.
-
Reaction Maintenance: The reaction temperature is maintained, typically between 50-60°C, for several hours to ensure complete conversion.[5] The mixture is kept saturated with HCl throughout the process.
-
Workup and Quenching: After the reaction is complete, the mixture is cooled. Hot water is carefully added to dissolve the zinc chloride catalyst and quench the reaction.[5]
-
Extraction: The product is extracted into an organic solvent (e.g., cyclohexane). The organic layer is washed thoroughly with water to remove residual catalyst and acids, followed by a wash with a brine solution.
-
Purification: The solvent is removed under reduced pressure. The crude product, which will be a mixture of isomers (2-chloro, 4-chloro, and dichlorinated species), is then purified using column chromatography or recrystallization to isolate the desired this compound isomer.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of the benzylic chloride. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions .
The reaction can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions.
-
Sₙ2 Mechanism: Favored by strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) and polar aprotic solvents. The reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.
-
Sₙ1 Mechanism: Favored by weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents. This pathway involves the formation of a relatively stable benzylic carbocation intermediate. The biphenyl group helps stabilize this cation through resonance.
Given the stability of the benzylic carbocation, Sₙ1 pathways or Sₙ1-like behavior are common for this substrate.[7]
Applications in Research and Drug Development
Chloromethyl-substituted aromatic compounds are crucial intermediates for creating fine chemicals, pharmaceuticals, and polymers.[8] The biphenyl moiety itself is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds.
Pharmaceutical Intermediate
The primary application of this compound is as a building block to introduce the 2-biphenylmethyl group into a target molecule. This is particularly relevant in drug discovery for several reasons:
-
Scaffold for Bioactive Molecules: Biphenyl derivatives are known to be key structural components in drugs targeting a range of conditions. They are used to synthesize inhibitors of immune checkpoints like PD-1/PD-L1 for cancer immunotherapy, highlighting the therapeutic potential of this structural class.[9]
-
Synthesis of Antimicrobial Agents: The related compound, 4,4'-bis(chloromethyl)-1,1'-biphenyl, is explicitly used to synthesize novel quaternary ammonium salts that exhibit potent antimicrobial and antifungal properties.[10][11][12] this compound serves as a monofunctional analog for similar synthetic strategies.
-
Modulation of Physicochemical Properties: The bulky, lipophilic biphenyl group can be used to enhance a drug candidate's binding affinity to hydrophobic pockets in target proteins and can influence its pharmacokinetic properties, such as half-life.[13]
Materials Science
Similar to its isomers, this compound can be used in polymer science. The reactive chloromethyl group allows it to function as a monomer or cross-linking agent in the synthesis of high-performance polymers, which often exhibit excellent thermal stability and mechanical strength derived from the rigid biphenyl core.[10][14]
Safety, Handling, and Storage
As with related benzylic halides, this compound must be handled with care due to its reactivity and potential hazards. Data from analogous compounds suggest it is an irritant.
Hazard Identification
-
Skin Irritation: Causes skin irritation.[15]
-
Eye Irritation: Causes serious eye irritation.[15]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[15]
-
Lachrymator: May irritate the eyes and induce tears.[16]
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[17][18]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and/or a face shield.[15]
-
Lab Coat: A standard laboratory coat is required.
-
-
Safe Practices: Avoid all personal contact, including inhalation.[17] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[17]
-
Spill Response: In case of a spill, remove all ignition sources. Use dry cleanup procedures to avoid generating dust.[17] Collect the material in a suitable, labeled container for waste disposal.
Storage
-
Store in a cool, dry, and well-ventilated area.[17]
-
Keep the container tightly sealed to prevent moisture ingress.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[15][18]
Conclusion
This compound is a highly valuable and reactive chemical intermediate. Its utility is defined by the combination of the sterically significant biphenyl scaffold and the synthetically versatile chloromethyl group. For researchers in drug development and materials science, this compound offers a reliable pathway to construct complex molecular architectures with tailored biological and physical properties. Adherence to strict safety and handling protocols is essential to mitigate the risks associated with its reactivity.
References
-
PubChem. 2,2'-Bis(chloromethyl)biphenyl. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Intermediate: Applications of Bis(chloromethyl)-1,1'-biphenyl (CAS 1667-10-3). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in Modern Chemical Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bis(chloromethyl)-1,1'-biphenyl in Modern Material Science. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4,4'-Bis(chloromethyl)-1,1'-biphenyl: Properties and Applications. [Link]
-
PubChem. 4,4'-Bis(chloromethyl)-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
- Google Patents. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
-
Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023-06-16). [Link]
-
Eureka | Patsnap. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. [Link]
-
ResearchGate. A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media. (2025-08-07). [Link]
-
Durham E-Theses. New studies in aromatic chloromethylation. Durham University. [Link]
-
The Organic Chemistry Tutor. SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. YouTube. (2021-03-26). [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health. [Link]
- Google Patents. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
-
ResearchGate. Progress in the Research and Development of Biphenyl Small Molecules Targeting PD-1/PD-L1 as Potential Antitumor Drug Candidates. [Link]
Sources
- 1. Buy this compound | 38580-83-5 [smolecule.com]
- 2. 38580-83-5|this compound|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 6. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. 4,4'-Bis(chloromethyl)-1,1'-biphenyl CAS#: 1667-10-3 [m.chemicalbook.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. fishersci.com [fishersci.com]
A Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-1,1'-biphenyl
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic signatures, and chemical reactivity of 2-(Chloromethyl)-1,1'-biphenyl. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental data with practical insights into the compound's utility as a synthetic intermediate. We will explore its structural characteristics, analytical confirmation workflows, key reactive pathways, and relevance within the context of modern pharmaceutical design, where the biphenyl moiety is a frequently employed scaffold.
Introduction: The Biphenyl Scaffold and the Role of the Chloromethyl Handle
The biphenyl ring system is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds and FDA-approved drugs.[1] Its rigid, yet conformationally flexible nature allows it to effectively orient substituents for optimal interaction with biological targets.[2] However, the parent biphenyl molecule is largely non-reactive. The introduction of a functional group is essential to leverage this scaffold in synthetic chemistry.
This compound represents a strategically "activated" form of biphenyl. The chloromethyl group, a benzylic halide, serves as a potent electrophilic handle, transforming the inert biphenyl core into a versatile building block for constructing more complex molecular architectures.[3] Understanding the precise physicochemical properties and reactivity of this intermediate is paramount for its effective and predictable application in multi-step syntheses.
Molecular Identity and Core Physicochemical Properties
Accurate identification and knowledge of core physical properties are the foundation of all subsequent experimental work. These parameters dictate appropriate solvent selection, reaction conditions, and purification strategies.
| Property | Value / Description | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 28892-77-5 | - |
| Molecular Formula | C₁₃H₁₁Cl | - |
| Molecular Weight | 202.68 g/mol | - |
| Physical State | Liquid | - |
| Density | 1.118 g/cm³ | [4] |
| Boiling Point | Not explicitly reported; high boiling point expected | - |
| Flash Point | 138 °C | [4] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., benzene, toluene, THF) | [4] |
Note: Experimental data for this specific isomer is limited. Some properties are inferred from structurally similar compounds and supplier data sheets.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is critical. A combination of spectroscopic techniques is required to verify the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two protons of the chloromethyl group (–CH₂Cl) would appear as a sharp singlet, likely in the range of δ 4.5-4.8 ppm, a characteristic region for benzylic protons adjacent to a chlorine atom. The nine aromatic protons on the two phenyl rings will present as a complex multiplet pattern between δ 7.2-7.6 ppm.[5]
-
¹³C NMR: The carbon spectrum would show 13 distinct signals. The methylene carbon (–CH₂Cl) would be found downfield around δ 45-50 ppm. The aromatic region (δ 125-145 ppm) would display signals for the 12 carbons of the biphenyl rings, including the two quaternary carbons at the point of ring fusion.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming molecular weight and elemental composition. Under Electron Ionization (EI), the mass spectrum of this compound would exhibit:
-
Molecular Ion (M⁺): A prominent peak at m/z 202.
-
Isotopic Pattern: A characteristic M+2 peak at m/z 204 with approximately one-third the intensity of the M⁺ peak, which is definitive for a compound containing a single chlorine atom.[6]
-
Key Fragment: A significant peak at m/z 167, corresponding to the loss of the chlorine atom (M-Cl), resulting in the stable biphenylmethyl carbocation.[7]
Analytical Workflow
The following workflow represents a self-validating system for the identity and purity confirmation of a synthesized or procured batch of this compound.
Relevance in Drug Development
The biphenyl scaffold is a cornerstone in the design of small-molecule therapeutics, including agents targeting cancer and inflammatory diseases. [8][9]this compound serves as a critical linker precursor, enabling the covalent attachment of the biphenyl moiety to other pharmacophores or molecular scaffolds.
-
Scaffold Hopping and SAR: By using this reagent, chemists can systematically synthesize a library of analogues where the biphenyl group is appended to various cores, allowing for rapid structure-activity relationship (SAR) exploration.
-
PROTACs and Molecular Glues: In advanced drug discovery, such as the development of PROTACs (PROteolysis TArgeting Chimeras), reactive intermediates are essential for building the complex linkers that connect a target-binding warhead to an E3 ligase-binding element. The reactivity of this compound makes it a candidate for incorporation into such linker syntheses.
Experimental Protocols
The following protocols are standardized methods for evaluating key properties relevant to drug development.
Protocol 6.1: Determination of Octanol-Water Partition Coefficient (LogP)
-
Principle: The shake-flask method directly measures the partitioning of a compound between octanol and water, providing an empirical value for its lipophilicity.
-
Methodology:
-
Prepare a stock solution of this compound in octanol (e.g., 1 mg/mL).
-
Equilibrate equal volumes of 1-octanol and purified water by shaking them together for 24 hours to ensure mutual saturation. Separate the two phases.
-
In a separatory funnel, combine 10 mL of the water-saturated octanol stock solution with 10 mL of the octanol-saturated water.
-
Shake the funnel vigorously for 5 minutes, then allow the layers to separate completely (centrifugation may be required to break emulsions).
-
Carefully collect samples from both the octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a validated analytical method (e.g., HPLC-UV).
-
Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
-
Validation: The experiment should be performed in triplicate. A control compound with a known LogP value should be run in parallel to validate the experimental setup.
-
Protocol 6.2: Assessment of Hydrolytic Stability
-
Principle: This protocol assesses the compound's stability in aqueous solution, which is crucial given the reactive nature of the benzylic chloride. [10]* Methodology:
-
Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile) at 10 mg/mL.
-
Prepare two aqueous buffer solutions: pH 4.0 (acetate buffer) and pH 7.4 (phosphate buffer).
-
Spike the stock solution into each buffer to a final concentration of 10 µg/mL. Ensure the organic solvent content is low (<1%) to avoid influencing stability.
-
Create a "time zero" (T₀) sample by immediately quenching the reaction with an equal volume of cold acetonitrile.
-
Incubate the remaining buffered solutions at a controlled temperature (e.g., 37 °C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and quench it with cold acetonitrile.
-
Analyze all samples (T₀ and subsequent time points) by HPLC, measuring the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to T₀. The half-life (t₁/₂) can be determined by plotting the natural logarithm of the remaining percentage versus time.
-
Trustworthiness: The inclusion of the T₀ sample provides a baseline against which all degradation is measured, ensuring the observed loss is due to hydrolysis and not experimental variability.
-
Safety and Handling
This compound should be handled with caution in a well-ventilated chemical fume hood. As a reactive benzylic halide and alkylating agent, it poses several hazards:
-
Irritant: It is irritating to the skin, eyes, and respiratory system. [10]* Lachrymator: Contact with mucous membranes can cause hydrolysis to hydrochloric acid, leading to tearing and severe irritation. [10]* Sensitizer: May cause allergic skin reactions upon repeated contact.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
References
-
PubChem. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
-
Cheméo. (n.d.). Chemical Properties of Biphenyl (CAS 92-52-4). Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Bis(chloromethyl)biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18465. Retrieved from [Link]
-
Jain, Z. J., Gide, P. S., & Kankate, R. S. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]
-
Hu, R., et al. (2012). A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media. Catalysis Communications, 27, 159-162. Retrieved from [Link]
-
Schultz Canada Chemicals Ltd. (n.d.). 4,4′-Bis(chloromethyl)-1,1′-Biphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic structure of biphenyl and five FDA-approved drugs containing this moiety. Retrieved from [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from [Link]
-
ResearchGate. (2017). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography/mass spectroscopy analysis of biphenyl. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity: Benzyl Chloride in Organic Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]
-
IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]
-
ACS Publications. (2021). Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-2-methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-. NIST WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]
-
Jiangsu B-Win Chemical Co., Ltd. (n.d.). 2-Chloromethyl Biphenyl. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloromethyl Biphenyl: Properties, Uses, Safety Data & Supplier in China | Buy High-Purity 2-Chloromethylbiphenyl Online [chlorobenzene.ltd]
- 5. rsc.org [rsc.org]
- 6. 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzyl chloride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity and Stability of 2-(Chloromethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity and stability of 2-(chloromethyl)-1,1'-biphenyl, a versatile bifunctional molecule of significant interest in organic synthesis. As a Senior Application Scientist, this document synthesizes fundamental principles with practical insights, focusing on the unique chemical behavior imparted by the ortho-disposed phenyl group on the benzylic chloride moiety. We will explore the molecule's propensity for nucleophilic substitution and intramolecular cyclization, offering mechanistic explanations and outlining experimental considerations. Furthermore, a critical evaluation of its stability under various conditions—hydrolytic, thermal, and photochemical—is presented to guide its handling, storage, and application in complex synthetic pathways, particularly within the realm of medicinal chemistry and materials science.
Introduction: Structural Uniqueness and Synthetic Relevance
This compound is an aromatic hydrocarbon characterized by a biphenyl backbone with a chloromethyl substituent at the 2-position. This specific substitution pattern gives rise to a unique set of chemical properties that distinguish it from its isomers, such as 4-(chloromethyl)-1,1'-biphenyl, and from simpler benzyl chlorides. The close proximity of the second phenyl ring introduces significant steric and electronic effects that profoundly influence the reactivity of the chloromethyl group.
Biphenyl derivatives are integral components in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The ability to introduce a reactive handle like the chloromethyl group onto the biphenyl scaffold opens up numerous avenues for further functionalization, making this compound a valuable intermediate for the construction of complex molecular architectures.[2]
This guide will dissect the key facets of this molecule's chemistry, providing a foundational understanding for its strategic deployment in research and development.
Synthesis of this compound
The primary route to this compound is through the chloromethylation of biphenyl. This electrophilic aromatic substitution reaction typically employs formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride.[3]
However, the chloromethylation of biphenyl is often not highly selective, yielding a mixture of isomers, including mono- and bis-chloromethylated products at various positions (ortho, meta, and para).[4][5] The separation of the desired 2-isomer from this mixture can be challenging and often requires careful chromatographic purification.
A representative, though not isomer-specific, protocol for the chloromethylation of biphenyl is as follows:
Experimental Protocol: General Chloromethylation of Biphenyl [3][6]
-
Reaction Setup: To a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, charge biphenyl, paraformaldehyde, a suitable solvent (e.g., cyclohexane or a halogenated solvent), and a Lewis acid catalyst (e.g., zinc chloride).
-
Reaction Execution: Heat the mixture to a temperature typically ranging from 30 to 80°C.[3] Purge the system with dry hydrogen chloride gas while maintaining vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product mixture.
-
Work-up: Upon completion, the reaction mixture is cooled and washed with water to remove the catalyst and any remaining acid. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product, a mixture of isomers, is then subjected to purification, typically by column chromatography on silica gel, to isolate the this compound.
The yield of the 2-isomer is often modest due to the formation of other isomers and poly-substituted products.[5]
Chemical Reactivity: A Tale of Two Pathways
The reactivity of this compound is dominated by two principal pathways: nucleophilic substitution at the benzylic carbon and intramolecular cyclization to form fluorene.
Nucleophilic Substitution Reactions
Like other benzyl chlorides, this compound is susceptible to nucleophilic substitution, where the chloride ion is displaced by a variety of nucleophiles. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
The presence of the ortho-phenyl group introduces significant steric hindrance around the benzylic carbon, which would be expected to disfavor a classic backside attack required for an Sₙ2 mechanism.[7] Conversely, the benzylic carbocation intermediate that would be formed in an Sₙ1 reaction is stabilized by resonance with the adjacent phenyl ring, a characteristic feature of benzylic systems.[8]
Mechanism of Nucleophilic Substitution
Caption: Predominant Sₙ1 mechanism for nucleophilic substitution.
Common Nucleophilic Transformations:
| Nucleophile | Reagent Example | Product Type |
| Hydroxide | NaOH, H₂O | 2-Biphenylmethanol |
| Alkoxide | NaOR | 2-Alkoxymethyl-1,1'-biphenyl |
| Amine | RNH₂ | N-Substituted 2-biphenylmethylamine |
| Cyanide | NaCN, KCN | 2-Biphenylacetonitrile |
Experimental Protocol: Synthesis of 2-Biphenylmethanol via Hydrolysis
-
Dissolution: Dissolve this compound in a water-miscible solvent such as acetone or tetrahydrofuran (THF).
-
Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-biphenylmethanol.
Intramolecular Cyclization: The Gateway to Fluorenes
A defining feature of the reactivity of this compound is its propensity to undergo intramolecular Friedel-Crafts alkylation to form the tricyclic aromatic compound, fluorene. This reaction is typically promoted by a Lewis acid catalyst.[9][10]
Mechanism of Intramolecular Friedel-Crafts Cyclization
Caption: Pathway for the synthesis of fluorene.
This intramolecular cyclization is a powerful method for the construction of the fluorene core, which is a privileged scaffold in materials science, particularly for the development of organic light-emitting diodes (OLEDs) and other electronic materials.[1]
Experimental Protocol: Synthesis of Fluorene [9]
-
Reaction Setup: Dissolve this compound in an inert, dry solvent such as dichloromethane or carbon disulfide under an inert atmosphere.
-
Catalyst Addition: Cool the solution in an ice bath and add a Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride) portion-wise.
-
Reaction: Allow the reaction to stir at low temperature and then warm to room temperature. The reaction progress can be monitored by TLC or GC.
-
Quenching: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous salt and remove the solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure fluorene.
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and use in synthesis. Its primary degradation pathways are hydrolysis, thermal decomposition, and photochemical degradation.
Hydrolytic Stability
As a benzylic chloride, this compound is susceptible to hydrolysis to the corresponding alcohol, 2-biphenylmethanol. The rate of hydrolysis is dependent on factors such as temperature, pH, and the presence of nucleophiles.[11] Generally, the hydrolysis of benzyl chlorides can proceed via an Sₙ1 mechanism, and the rate is often accelerated by polar, protic solvents that can solvate the leaving group and stabilize the carbocation intermediate.
Recommendations for Handling:
-
Avoid exposure to moisture and protic solvents during storage and handling.
-
Use anhydrous solvents and inert atmosphere conditions for reactions where the chloromethyl group needs to be preserved.
Thermal Stability
Information on the specific thermal decomposition temperature of this compound is limited. However, benzylic chlorides, in general, can undergo decomposition at elevated temperatures. The C-Cl bond is the most likely point of cleavage, potentially leading to the formation of radical species and subsequent side reactions, including polymerization. Vigorous decomposition of related compounds like benzyl chloroformate has been noted at elevated temperatures, leading to the formation of benzyl chloride and other toxic vapors.[6] It is prudent to handle this compound with care at elevated temperatures and to consider distillation under reduced pressure if purification by this method is necessary.
Photochemical Stability
Aromatic chlorides can undergo photochemical degradation upon exposure to UV light. The primary photochemical process for chlorobiphenyls is reductive dechlorination.[12] For this compound, the C-Cl bond of the chloromethyl group is also susceptible to homolytic cleavage upon irradiation, which would generate a benzylic radical. This radical could then participate in a variety of subsequent reactions, including dimerization, abstraction of hydrogen from the solvent, or reaction with oxygen.
Storage Recommendations:
To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere of nitrogen or argon.
Applications in Drug Development and Materials Science
The dual reactivity of this compound as both a substrate for nucleophilic substitution and a precursor for intramolecular cyclization makes it a valuable building block in several areas of chemical science.
-
Pharmaceutical Synthesis: The biphenyl moiety is a common structural motif in many biologically active compounds. The chloromethyl group serves as a convenient point of attachment for introducing various pharmacophores through reactions with amines, alcohols, and other nucleophiles.[2]
-
Fluorene Synthesis: As detailed earlier, the most significant application of this compound is arguably as a precursor to fluorene and its derivatives. Fluorene-based compounds are extensively used in the development of organic electronics, including OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), due to their rigid, planar structure and unique photophysical properties.[1]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other benzylic chlorides, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a molecule with a rich and nuanced reactivity profile. Its benzylic chloride functionality, influenced by the steric and electronic effects of the adjacent phenyl ring, allows for a range of synthetic transformations. While its utility in nucleophilic substitution reactions is somewhat tempered by steric hindrance, its efficient conversion to the valuable fluorene scaffold via intramolecular Friedel-Crafts cyclization is a key feature of its chemical personality. An understanding of its stability, particularly its sensitivity to moisture and light, is crucial for its successful application in the laboratory and in industrial processes. This guide provides the foundational knowledge for researchers to harness the synthetic potential of this versatile intermediate.
References
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
- Sekine, K., & Kuninobu, Y. (2021). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes.
- G. A. Olah. (1964).
- Tanabe, K., & Saiko, T. (1962). The mechanism of the hydrolysis of benzyl chloride. Journal of the Research Institute for Catalysis, Hokkaido University, 10(2), 105-113.
- Google Patents. (1998). Process for the chloromethylation of aromatic hydrocarbons (WO1998011039A1).
- Google Patents. (2013). 4-biphenyl methanol synthetic method (CN105198707A).
- Google Patents. (1961). 4, 4'-bis-(chloromethyl)-biphenyl (US3007975A).
- Google Patents. (2015). Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system (CN104926599A).
- Ali, H. A., Ismail, M. A., Fouda, A. E. A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18356-18392.
- Connor, D. S., Klein, G. W., Taylor, G. N., Boeckman, Jr., R. K., & Medwid, J. B. (1972). Benzyl chloromethyl ether. Organic Syntheses, 52, 16.
- Richard, J. P., Amyes, T. L., & Toteva, M. M. (2002). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 124(31), 9239-9249.
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
- Google Patents. (2012). Preparation method of 2-methyl-3-biphenylmethanol (CN102603485A).
- Párkányi, C., & Lee, Y. J. (1974). Photochemical transformation of chlorobenzenes and white phosphorus into arylphosphines and phosphonium salts. Tetrahedron Letters, 15(13), 1115-1118.
- Sliwinski, M. R., & Draczyński, Z. (2021). First order rate constants of solvolysis of trialkylbenzyl chlorides in ethanol--water (80%). Journal of Physical Organic Chemistry, 34(11), e4256.
- Google Patents. (2021). Synthesis method of 9, 9-bis (methoxymethyl) fluorene (CN113045389B).
-
Quora. (2018, May 26). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Retrieved from [Link]
- Protti, S., Fagnoni, M., & Albini, A. (2021). Aryl–Cl vs heteroatom–Si bond cleavage on the route to the photochemical generation of σ,π-heterodiradicals. Journal of Photochemistry and Photobiology A: Chemistry, 419, 113461.
- Wang, Z., et al. (2024). Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. Organic Letters, 26(5), 1064-1069.
- Reddy, G. S., et al. (2024). Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes. RSC Advances, 14(31), 22100-22111.
- G. C. D. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Sciences and Research, 11(6), 2244-2249.
-
Wamser, C. C. (1997). Chapter 8 Notes - Alkyl Halides. Portland State University. Retrieved from [Link]
- Li, H., et al. (2021). Application of fluorene two-step synthesis of 9-fluorenylmethanol in extraction and separation of phenanthrene from anthracene residue. Journal of Fuel Chemistry and Technology, 49(4), 513-520.
- Voronkov, M. G., et al. (1961). Reactions of (chloromethyl) ethoxysilanes with amines. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 10(10), 1676-1679.
-
Chemistry Stack Exchange. (2015, November 28). Rates of solvolysis of p-dimethylamino benzyl halides. Retrieved from [Link]
-
ResearchGate. (2019, June 30). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]
- Strieth-Kalthoff, F., et al. (2023). Photoinduced activation of alkyl chlorides. Chemical Society Reviews, 52(16), 5433-5452.
-
The Organic Chemistry Tutor. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns [Video]. YouTube. Retrieved from [Link]
- Jessop, P. G., et al. (2020). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 25(21), 5029.
- Google Patents. (2015). Synthesis method of 2,7-dichlorofluorene (CN105001044A).
- Zhang, Y., et al. (2022). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
-
LibreTexts. (2022, January 22). 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]
- Anunziata, J. D., & Singh, J. J. (2002). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Indian Journal of Chemistry Section A, 41A(12), 2536-2539.
Sources
- 1. CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents [patents.google.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 4. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 5. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 6. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. asianpubs.org [asianpubs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Photochemical transformation of chlorobenzenes and white phosphorus into arylphosphines and phosphonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(Chloromethyl)-1,1'-biphenyl: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
2-(Chloromethyl)-1,1'-biphenyl, also known as 2-phenylbenzyl chloride, is a substituted aromatic compound with a biphenyl backbone. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and functional materials. The chloromethyl group at the 2-position introduces a reactive site, making it a valuable synthetic intermediate for the elaboration of more complex molecular architectures. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development efforts.
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific isomer are not widely available in public databases, this guide will leverage data from closely related isomers and foundational spectroscopic principles to provide a robust and predictive analysis of its key spectral features.
Molecular Structure and Isomerism
The core of this compound consists of two phenyl rings linked by a single bond. The chloromethyl substituent (-CH₂Cl) is located on the second carbon atom of one of the phenyl rings. The numbering of the biphenyl system is crucial for unambiguously defining the substituent's position.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder or pure KBr and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI). For EI, direct insertion probe or gas chromatography (GC-MS) can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The analysis of its predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, based on established principles and data from analogous compounds, offers a valuable resource for its identification and characterization. Researchers and professionals working with this compound are encouraged to acquire experimental data and use this guide as a reference for interpretation. The unique spectral fingerprints detailed herein are essential for ensuring the quality and integrity of this important synthetic intermediate in various scientific applications.
References
Due to the lack of direct experimental data in publicly available, citable literature for this compound, this reference section provides sources for general spectroscopic principles and data for related compounds that informed the predictive analysis in this guide.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). 4-(Chloromethyl)-1,1'-biphenyl. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). Biphenyl. Retrieved from [Link]
"isomers of chloromethyl-biphenyl and their properties"
An In-Depth Technical Guide to the Isomers of Chloromethyl-biphenyl: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the isomers of chloromethyl-biphenyl, a class of compounds pivotal to advancements in materials science and pharmaceutical development. As versatile chemical intermediates, their utility is fundamentally governed by the isomeric position of the chloromethyl group(s) on the biphenyl scaffold. This document will elucidate the synthesis, comparative properties, analytical methodologies, and applications of these isomers, offering field-proven insights for researchers, scientists, and drug development professionals.
The Structural Landscape: Understanding Isomerism in Chloromethyl-biphenyls
The foundational structure of biphenyl, two connected phenyl rings, offers multiple positions for substitution. The introduction of one or two chloromethyl (-CH₂Cl) groups gives rise to a variety of positional isomers, each with distinct steric and electronic properties that dictate its reactivity and function. Biphenyl is a core structural moiety in a wide range of pharmacologically active compounds.[1]
The primary classes of isomers include:
-
Mono-substituted (Chloromethyl-biphenyl): 2-chloromethyl-biphenyl, 3-chloromethyl-biphenyl, and 4-chloromethyl-biphenyl.
-
Di-substituted (Bis(chloromethyl)-biphenyl): Homologous isomers such as 2,2'-, 3,3'-, and 4,4'-bis(chloromethyl)-biphenyl, and heterozygous isomers like 2,4'-bis(chloromethyl)-biphenyl.
The specific arrangement of these groups is not trivial; it profoundly influences the molecule's physical properties, chemical reactivity, and suitability for specific applications.
Caption: Key positional isomers of mono- and di-substituted chloromethyl-biphenyls.
Synthesis and Mechanistic Considerations
The primary route to synthesizing chloromethyl-biphenyls is the chloromethylation of biphenyl . This is a classic electrophilic aromatic substitution reaction, typically involving formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst.
Core Reaction: The Blanc-Quelet Reaction
The chloromethylation of biphenyl generally follows the Blanc-Quelet reaction mechanism. The choice of catalyst and reaction conditions is critical for controlling the yield and isomeric distribution of the products. Common catalysts include zinc chloride, scandium triflate, and other metal triflates.[2][3] The reaction aims to introduce the electrophilic chloromethyl cation (or a precursor) to the aromatic ring.
A novel and efficient procedure involves catalysis by a dicationic acidic ionic liquid, which has been shown to produce 4,4′-bis(chloromethyl)biphenyl in excellent yields (85%).[2] Traditional methods often face challenges, including the use of large quantities of catalysts like zinc chloride or sulfuric acid, and the handling of hazardous reagents like dichloromethyl ether, a potent carcinogen.[4]
Directing Isomer Formation
The biphenyl system's directing effects guide the position of chloromethylation. The first phenyl ring activates the second ring, primarily at the ortho and para positions.
-
Formation of 4,4'-bis(chloromethyl)-biphenyl: This isomer is often the desired product for industrial applications. Its synthesis is favored under specific catalytic conditions. An improved method utilizes a catalyst system of zinc chloride and water within a critical ratio to achieve high yields (30-70%) of the 4,4'- isomer, which is easily recoverable and essentially free of other isomers.[3]
-
Formation of Isomeric Mixtures: Without precise control, chloromethylation can lead to a mixture of isomers, including 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, 4,4′-bis(chloromethyl)biphenyl, and 2,4′-bis(chloromethyl)biphenyl.[2] The separation of these mixtures presents a significant purification challenge, underscoring the importance of regioselective synthesis.
Comparative Properties of Isomers
The physical and chemical properties of chloromethyl-biphenyl isomers are highly dependent on their substitution patterns. The 4,4'- isomer is the most well-characterized due to its industrial importance.
Physical Properties
| Property | 4,4'-bis(chloromethyl)-biphenyl | 2,2'-bis(chloromethyl)-biphenyl | Notes |
| CAS Number | 1667-10-3[5][6][7] | - | The 2,2'- isomer is less common commercially. |
| Molecular Formula | C₁₄H₁₂Cl₂[5][6][8][9] | C₁₄H₁₂Cl₂[9] | Isomers share the same formula and molecular weight. |
| Molecular Weight | 251.15 g/mol [5][6][8] | 251.1 g/mol [9] | |
| Appearance | White to light yellow crystalline powder[6][10] | - | |
| Melting Point | ~126 °C (with decomposition)[5][6][7][10] | - | Purity can affect the melting point; some sources report values up to 136 °C.[4][7] |
| Boiling Point | 184 °C at 0.2 mmHg[5][6][7][10] | - | Low volatility is indicated by a very low vapor pressure.[7] |
| Solubility | Soluble in THF; very low water solubility[6][10] | - | Low water solubility is typical for halogenated polyaromatics. |
Chemical Reactivity
The key to the utility of these compounds is the reactivity of the benzylic chloride (-CH₂Cl) group. This group is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic substitution .[11] The reaction can proceed via an Sₙ1 or Sₙ2 mechanism, and the preferred pathway is influenced by the isomer's structure.[11]
-
Sₙ1 Pathway: Involves the formation of a resonance-stabilized benzylic carbocation. The stability of this intermediate is key.
-
Sₙ2 Pathway: A concerted mechanism sensitive to steric hindrance around the benzylic carbon.
The reactivity is significantly influenced by the position of the chloromethyl groups:
-
Para Isomers (e.g., 4,4'-): These isomers are generally reactive. The chloromethyl group is sterically accessible, and the carbocation intermediate in an Sₙ1 reaction is well-stabilized by the aromatic system.
-
Ortho Isomers (e.g., 2,2'-): These are expected to be the least reactive, particularly in Sₙ2 reactions. The proximity of the second phenyl ring and the other chloromethyl group creates significant steric hindrance around the reaction center.
-
Meta Isomers: Reactivity is generally intermediate between ortho and para isomers.
Caption: General workflow for the application of chloromethyl-biphenyl isomers.
Analytical Techniques for Isomer Separation and Identification
The analysis of isomeric purity is critical for quality control and to ensure predictable outcomes in subsequent reactions.[12] A combination of chromatographic and spectroscopic techniques is essential.
Gas Chromatography (GC)
GC is a high-resolution separation technique ideal for volatile and semi-volatile compounds like chloromethyl-biphenyls.[12]
-
Principle: Separation is based on the differential partitioning of isomers between a stationary phase (in the column) and a mobile gas phase. Isomers with different polarities and boiling points will have different retention times.
-
Detection: A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) allows for definitive identification of the isomers based on their mass-to-charge ratio and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation of the isomers present.[12]
-
¹H NMR: The chemical shift and splitting patterns of the protons on the aromatic rings and the methylene (-CH₂) group are unique for each isomer. The integration of the signals can be used for quantification.
-
¹³C NMR: Provides information about the carbon skeleton and confirms the substitution pattern on the biphenyl rings.
Protocol: Isomeric Purity Analysis of a Crude Chloromethyl-biphenyl Mixture
-
Sample Preparation: Dissolve a precisely weighed amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or chloroform) for GC-MS analysis and in a deuterated solvent (e.g., CDCl₃) for NMR analysis.
-
GC-MS Analysis:
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms).
-
Use a temperature gradient program to ensure the separation of all isomers and potential byproducts.
-
Identify each peak by comparing its mass spectrum to a reference library and its retention time to that of a known standard.
-
Quantify the relative abundance of each isomer by integrating the peak areas.
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra of the sample.
-
Assign the signals to the specific protons and carbons of the different isomers present. The symmetry of isomers like 4,4'-bis(chloromethyl)-biphenyl results in a simpler spectrum compared to asymmetric isomers like 2,4'-.
-
Confirm the structural assignments and determine the isomeric ratio through integration of characteristic ¹H NMR signals.
-
-
Data Correlation: Compare the quantitative results from both GC-MS and NMR to ensure consistency and validate the analytical findings.
Applications in Research and Industry
The high reactivity of the chloromethyl group makes these compounds valuable intermediates in diverse fields. Biphenyl derivatives are prevalent in pharmaceuticals and materials science due to their favorable properties.[13]
Materials Science
-
Fluorescent Whitening Agents: 4,4'-bis(chloromethyl)-biphenyl is an indispensable intermediate in the production of stilbene-type fluorescent whitening agents like CBS-X and CBS-127, which are widely used in the textile and paper industries.[6][10]
-
Polymer Synthesis: The difunctional nature of bis(chloromethyl)-biphenyls allows them to act as cross-linkers or monomers in the synthesis of polymers, including polycarbonates and polyimides, which are used in plastics and coatings.[6][7]
Drug Development and Fine Chemicals
-
Pharmaceutical Intermediates: These compounds serve as building blocks for more complex molecules. For instance, 4,4'-bis(chloromethyl)-biphenyl is a raw material for the pharmaceutical intermediate 4,4'-dimethylolbiphenyl.[4][14] The biphenyl scaffold is a common feature in drugs targeting various conditions, including hypertension and inflammation.[13]
-
Antimicrobial Agents: They are used as reagents in the synthesis of new double quaternary ammonium salts that exhibit antimicrobial and antifungal activity.[5][6][10]
-
Bioisosteres in Drug Design: The biphenyl core itself is a crucial element in drug design, and modifying its substituents allows for the fine-tuning of a drug's pharmacological profile.[15] The chloromethyl groups provide reactive handles to attach other functional moieties, enabling the exploration of structure-activity relationships.
-
DNA Alkylating Agents: The structural motif is related to certain classes of antitumor agents that function by alkylating DNA.[16]
Safety and Handling
Chloromethyl-biphenyls, particularly the di-substituted isomers, require careful handling due to their hazardous properties.
-
Hazards: 4,4'-bis(chloromethyl)-biphenyl is classified as corrosive and is known to cause severe skin burns and eye damage.[6][8][17] It is also a lachrymator (induces tears) and may cause an allergic skin reaction.[8][17] Inhalation can lead to corrosive injuries to the respiratory tract.[8]
-
Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Avoid inhalation of dust or vapors.
-
Store the compound under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to maintain stability.[6][10]
-
The parent compound, biphenyl, can cause toxic effects on the liver, kidneys, and nervous system with acute exposure.[18] While specific toxicological data for all chloromethyl-biphenyl isomers is not widely available, it is prudent to handle them with the assumption of significant toxicity.
Conclusion and Future Outlook
The isomers of chloromethyl-biphenyl are more than simple chemical intermediates; they are enabling building blocks for innovation. The ability to control their synthesis to favor specific isomers is paramount to their effective utilization. Future research will likely focus on developing even more selective, efficient, and environmentally friendly ("greener") catalytic systems for their synthesis.[2] For drug development professionals, the isomeric purity and well-defined reactivity of these compounds provide a reliable platform for creating novel therapeutics with precisely engineered properties. As advancements in materials and medicine continue, the demand for high-purity, isomer-specific biphenyl derivatives will undoubtedly grow.
References
-
Synthetic scheme for various chloromethylated biphenyls. - ResearchGate. ResearchGate. Available from: [Link]
-
Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
4,4'-Bis(chloromethyl)biphenyl: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Exploring 4,4'-Bis(chloromethyl)-1,1'-biphenyl: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media - ResearchGate. ResearchGate. Available from: [Link]
- CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents. Google Patents.
- US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents. Google Patents.
-
4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem. PubChem. Available from: [Link]
-
2,2'-Bis(chloromethyl)biphenyl | C14H12Cl2 | CID 13027551 - PubChem. PubChem. Available from: [Link]
-
4,4′-Bis(chloromethyl)-1,1′-Biphenyl - Schultz Canada Chemicals Ltd. Schultz Canada Chemicals Ltd.. Available from: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. PubMed Central. Available from: [Link]
-
Enhancing Cosmetic Formulations with Specialized Biphenyl Compounds. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap. Patsnap. Available from: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. PubMed Central. Available from: [Link]
-
Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Biphenyl | EPA. United States Environmental Protection Agency. Available from: [Link]
-
Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC - NIH. National Institutes of Health. Available from: [Link]
-
Design and Synthesis of Bis 1-Chloromethyl-5-hydroxy-1,2- dihydro-3H-benz[e]indole (seco-CBI)-Pyrrole Polyamide Conjugates | Organic Letters - ACS Publications. ACS Publications. Available from: [Link]
-
Toxicological Profile for Bis(2-Chloromethyl)Ether - Agency for Toxic Substances and Disease Registry. Agency for Toxic Substances and Disease Registry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 4. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 5. 4,4'-Bis(chloromethyl)-1,1'-biphenyl CAS#: 1667-10-3 [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. innospk.com [innospk.com]
- 8. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. You are being redirected... [schultzchem.com]
- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. epa.gov [epa.gov]
A Technical Guide to the Synthesis and Application of 2-(Chloromethyl)-1,1'-biphenyl Derivatives
Abstract
The 1,1'-biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, prized for its unique conformational properties and synthetic versatility.[1][2] This technical guide focuses on a particularly valuable subclass: derivatives of 2-(chloromethyl)-1,1'-biphenyl. The strategic placement of the chloromethyl group at the ortho position serves as a highly reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. This document provides an in-depth exploration of the synthesis, key derivatives, and diverse applications of these compounds, with a primary focus on their pivotal role in the development of Angiotensin II Receptor Blockers (ARBs). Detailed protocols, mechanistic insights, and data-driven summaries are presented to equip researchers and drug development professionals with a comprehensive understanding of this important chemical entity.
Introduction: The Significance of the this compound Core
The biphenyl moiety is a recurring motif in a wide range of pharmacologically active compounds and functional materials.[1][2] Its two phenyl rings, connected by a single bond, can adopt various torsional angles, allowing for precise three-dimensional positioning of substituents to interact with biological targets or influence material properties. The introduction of a chloromethyl group, particularly at the 2- (or ortho-) position, transforms the biphenyl scaffold into a powerful and versatile building block.
The C-Cl bond in the benzylic chloromethyl group is readily cleaved, making it an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing for the facile introduction of diverse functional groups and the construction of larger, more complex molecules. The most prominent application of this scaffold is in the synthesis of the "sartan" class of antihypertensive drugs, where it forms the critical link to the active heterocyclic moiety.[3][4]
This guide will systematically deconstruct the chemistry and application of this compound derivatives, beginning with the synthesis of the core structure and branching into its most significant transformations and end uses.
Synthesis of the this compound Scaffold
The primary challenge in synthesizing this compound lies in achieving regioselective functionalization of the biphenyl core. While direct chloromethylation of biphenyl is possible, it often leads to a mixture of isomers, with the 4,4'-disubstituted product being a common outcome.[5][6][7] Therefore, more controlled, multi-step synthetic strategies are typically employed, often involving a cross-coupling reaction to form the biphenyl bond followed by functionalization.
A representative modern approach involves the Suzuki-Miyaura cross-coupling, which offers high yields and excellent functional group tolerance.
Diagram: General Suzuki Coupling Approach
Caption: Suzuki coupling followed by side-chain halogenation.
Exemplary Protocol: Synthesis of 2-(Methyl)-1,1'-biphenyl via Suzuki Coupling
-
Rationale: This step constructs the core biphenyl structure. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) is critical for driving the catalytic cycle efficiently. The reaction is typically performed in a biphasic solvent system (e.g., Toluene/Water) to facilitate the interaction of organic-soluble and water-soluble components.
-
Methodology:
-
To a degassed solution of 2-bromotoluene (1.0 eq) and phenylboronic acid (1.1 eq) in a 3:1 mixture of toluene and water, add Na₂CO₃ (2.5 eq) and Pd(PPh₃)₄ (0.03 eq).
-
Heat the mixture to reflux (approx. 85-90 °C) under an inert atmosphere (Nitrogen or Argon) for 12-16 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield 2-methyl-1,1'-biphenyl.
-
Exemplary Protocol: Side-Chain Halogenation
-
Rationale: The subsequent step is a free-radical bromination of the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine radicals, minimizing aromatic ring bromination. A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to start the reaction.
-
Methodology:
-
Dissolve 2-methyl-1,1'-biphenyl (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or benzene.
-
Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reflux the mixture under illumination with a UV lamp for 4-6 hours.
-
Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine.
-
Dry the organic layer and concentrate to yield crude 2-(bromomethyl)-1,1'-biphenyl, which is often used directly in the next step.
-
For conversion to the chloromethyl derivative, the bromide can be displaced using a chloride salt like lithium chloride in a solvent such as acetone or DMF.
-
Key Derivatives and Their Applications in Drug Development
The primary utility of this compound and its variants is as an electrophilic building block for N-alkylation reactions. This is most powerfully demonstrated in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension.[8]
Application Focus: Angiotensin II Receptor Blockers (Sartans)
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. The hormone angiotensin II exerts its hypertensive effects by binding to the AT1 receptor.[8] ARBs act by competitively inhibiting this binding. A common structural feature of many sartans (e.g., Losartan, Valsartan, Olmesartan) is a biphenylmethyl moiety that anchors the drug to the receptor.[3][4][9] The this compound scaffold is the key intermediate used to introduce this moiety.
Diagram: Role in Sartan Synthesis
Caption: General synthetic scheme for sartans.
Case Study: Synthesis of Losartan
Losartan was the first ARB to be marketed. Its synthesis exemplifies the utility of the biphenylmethyl chloride intermediate. The key step is the N-alkylation of a substituted imidazole with a derivative of this compound.
-
Precursor Synthesis: The specific intermediate required is 5-(4'-(chloromethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole. This is typically synthesized from 4-methyl-2'-cyanobiphenyl, which undergoes cyclization with sodium azide to form the tetrazole ring, followed by side-chain chlorination. The triphenylmethyl (trityl) group is often used as a protecting group for the tetrazole's acidic proton during these steps.
-
Alkylation Protocol:
-
Rationale: This is a classic SN2 reaction. A base is required to deprotonate the imidazole nitrogen, creating a potent nucleophile. A polar aprotic solvent like Dimethylformamide (DMF) is ideal as it solvates the cation of the base without interfering with the nucleophile.
-
Methodology: a. To a solution of 2-butyl-4-chloro-1H-imidazole-5-methanol (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate or sodium hydride (1.2 eq) at 0 °C. b. Stir for 30 minutes to allow for complete deprotonation. c. Add a solution of the protected 5-(4'-(chloromethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (1.05 eq) in DMF dropwise. d. Allow the reaction to warm to room temperature and stir for 18-24 hours. e. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. f. The final step involves the acidic removal of the trityl protecting group to yield Losartan.
-
Table: Biphenyl Intermediates in Prominent ARBs
| Drug (Sartan) | Key Biphenyl Intermediate | Therapeutic Use |
| Losartan | 5-(4'-(Chloromethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole | Hypertension, Diabetic Nephropathy |
| Valsartan | N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-L-valine derivative | Hypertension, Heart Failure |
| Olmesartan | 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole | Hypertension[9] |
| Telmisartan | 4'-((1,7'-Dimethyl-2'-propyl-1H,3'H-[2,5'-bibenzimidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid | Hypertension[8] |
Other Potential Applications
While the synthesis of ARBs is the most prominent application, the reactivity of the chloromethyl group opens avenues in other fields.
-
Materials Science: The bifunctional nature of 4,4'-bis(chloromethyl)-1,1'-biphenyl makes it a valuable monomer for creating high-performance polymers with excellent thermal stability.[10][11] It is also a key intermediate in the synthesis of fluorescent whitening agents used in textiles and plastics.[10][11][12][13]
-
Antimicrobial Agents: The biphenyl scaffold can be used to synthesize novel double quaternary ammonium salts, which have shown antimicrobial and antifungal activity.[11][13][14] The chloromethyl groups serve as the points of quaternization.
-
Catalysis: Chiral biphenyl derivatives are foundational to many important ligands in asymmetric catalysis (e.g., BINAP). While this compound itself is not chiral, it can serve as a starting point for constructing more complex, sterically hindered ligands where the chloromethyl group is converted into a phosphine, amine, or other coordinating group.
Conclusion and Future Outlook
This compound and its related derivatives are indispensable tools in modern organic synthesis. Their value is most profoundly realized in the pharmaceutical industry, where they provide the cornerstone for an entire class of life-saving antihypertensive drugs. The straightforward yet powerful reactivity of the benzylic chloride enables a modular approach to drug design and synthesis, allowing for the efficient coupling of the biphenylmethyl "anchor" with various pharmacologically active heterocycles.
Future research will likely focus on developing more sustainable and atom-economical methods for the synthesis of these intermediates, potentially leveraging C-H activation strategies to bypass traditional halogenation steps.[4] Furthermore, the inherent versatility of the this compound scaffold ensures its continued exploration as a building block for novel therapeutics, advanced polymers, and innovative catalysts, solidifying its status as a high-value chemical intermediate for years to come.
References
- BenchChem. (n.d.). Synthesis and Characterization of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl: A Technical Guide. Benchchem.
- Yan, D., & Sun, Z. (2007). Synthesis of a novel angiotensin II receptor antagonist olmesartan medoxomil. ResearchGate.
-
Duncia, J. V., Chiu, A. T., Carini, D. J., Gregory, G. B., Johnson, A. L., Price, W. A., Wells, G. J., Wong, P. C., Calabrese, J. C., & Timmermans, P. B. (1990). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of Medicinal Chemistry, 33(5), 1312–1329. Retrieved January 17, 2026, from [Link]
-
Chen, Z., et al. (2018). Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities. RSC Advances, 8(33), 18361-18374. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved January 17, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bis(chloromethyl)-1,1'-biphenyl in Modern Material Science.
-
Seki, M., & Nagahama, M. (2011). Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation. The Journal of Organic Chemistry, 76(24), 10198–10206. Retrieved January 17, 2026, from [Link]
-
Fais, A., & Pitta, E. (2021). Rational Design and Synthesis of AT1R Antagonists. Molecules, 26(10), 2936. Retrieved January 17, 2026, from [Link]
-
Schultz Canada Chemicals Ltd. (n.d.). 4,4′-Bis(chloromethyl)-1,1′-Biphenyl. Retrieved January 17, 2026, from [Link]
-
Patsnap. (n.d.). Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. Eureka. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media. Retrieved January 17, 2026, from [Link]
-
Yar, M. S., & Ansari, M. A. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research, 4(3), 1547-1555. Retrieved January 17, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Intermediate: Applications of Bis(chloromethyl)-1,1'-biphenyl (CAS 1667-10-3).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. You are being redirected... [schultzchem.com]
- 13. nbinno.com [nbinno.com]
- 14. 4,4'-Bis(chloromethyl)-1,1'-biphenyl CAS#: 1667-10-3 [m.chemicalbook.com]
An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)-1,1'-biphenyl in Common Organic Solvents
Abstract
2-(Chloromethyl)-1,1'-biphenyl is a valuable chemical intermediate whose utility in synthesis is fundamentally governed by its interaction with various solvent systems. A comprehensive understanding of its solubility is critical for optimizing reaction conditions, designing efficient purification protocols, and developing stable formulations. This technical guide provides a detailed analysis of the solubility profile of this compound. In the absence of extensive published quantitative data, this paper establishes a predictive framework based on the molecule's structural characteristics and the well-established principle of "like dissolves like". Furthermore, it furnishes a rigorous, step-by-step experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data for their specific applications. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility.
Introduction
This compound is an aromatic halogenated hydrocarbon featuring a biphenyl core structure with a reactive chloromethyl group at the 2-position. This functional group makes it a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. The efficiency of synthetic steps involving this compound—such as nucleophilic substitutions, Grignard reactions, or Friedel-Crafts alkylations—is highly dependent on its dissolution in a suitable solvent. Proper solvent selection is paramount for achieving optimal reaction kinetics, facilitating mass transfer, and simplifying downstream processes like product isolation and purification through crystallization.
This document serves as a comprehensive guide to the solubility of this compound. It begins by outlining its key physicochemical properties and then delves into a qualitative and predictive analysis of its solubility in a range of common organic solvents. Recognizing the critical need for empirical data, a detailed, self-validating experimental workflow for quantitative solubility determination is provided.
Physicochemical Properties of this compound
Understanding the fundamental physical and chemical properties of a compound is the first step in predicting its solubility behavior. The large, nonpolar surface area of the biphenyl rings combined with the weakly polar chloromethyl group defines its overall character.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| CAS Number | 20018-39-3 | Verified Identifier |
| Molecular Formula | C₁₃H₁₁Cl | |
| Molecular Weight | 202.68 g/mol | |
| Appearance | White to off-white solid | Typical for biphenyl derivatives |
| Boiling Point | 310 - 312 °C | [1] |
| Density | 1.118 g/cm³ | [1] |
| Water Solubility | Insoluble | [1] |
| Predicted LogP | ~4.5 - 5.0 | Prediction based on similar structures like 4-phenylbenzyl chloride. High value indicates strong hydrophobicity. |
Solubility Profile: A Predictive Analysis
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[2][3] this compound is predominantly a nonpolar molecule due to its large hydrocarbon backbone. The C-Cl bond in the chloromethyl group introduces a slight dipole moment, but its influence is minor compared to the overall nonpolar character of the biphenyl structure.
Based on this structural analysis, a qualitative solubility profile can be predicted.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | The nonpolar aromatic nature of these solvents closely matches the biphenyl core of the solute, maximizing van der Waals interactions. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Similar polarity and ability to engage in dipole-dipole interactions with the chloromethyl group. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Good to Moderate | Ethers are weakly polar and can effectively solvate the nonpolar biphenyl structure. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These solvents are more polar than ethers but can still dissolve nonpolar compounds to a significant extent. |
| Alcohols | Methanol, Ethanol | Low to Poor | The high polarity and hydrogen-bonding network of alcohols are incompatible with the nonpolar solute. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While highly polar, their large molecular structure can accommodate nonpolar solutes better than small protic solvents. |
| Nonpolar Alkanes | Hexane, Cyclohexane | Moderate to Low | Although nonpolar, the dispersion forces may be less optimal compared to aromatic solvents for dissolving the rigid biphenyl structure. |
| Aqueous | Water | Insoluble | The extreme polarity and strong hydrogen-bonding network of water cannot overcome the energy required to break apart the solute lattice and solvate the hydrophobic molecule.[1][4] |
Experimental Protocol for Quantitative Solubility Determination
While predictions are useful, empirical measurement is essential for accurate process design. The following protocol describes the isothermal equilibrium (shake-flask) method, a reliable technique for determining the solubility of a solid compound in a given solvent.[3]
Principle
An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium (saturation). After separating the undissolved solid, the concentration of the solute in the clear, saturated solution is measured using a suitable analytical technique.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Centrifuge (optional)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or Gas Chromatography (GC) system.[5][6]
Step-by-Step Methodology
-
Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile for HPLC) in a volumetric flask to create a stock solution of known concentration.
-
Calibration Curve Construction: Prepare a series of dilutions from the stock standard to create at least five calibration standards. Analyze these standards using the chosen analytical method (e.g., HPLC-UV at 254 nm) and plot the instrument response versus concentration to generate a calibration curve.[7]
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the test solvent. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. To ensure complete removal of undissolved particles, withdraw a sample from the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is a critical step to prevent undissolved microparticles from artificially inflating the measured concentration.
-
Analysis: Dilute the filtered, saturated solution with the analytical mobile phase (or appropriate solvent) to bring its concentration within the range of the calibration curve. Analyze the diluted sample using the same analytical method used for the standards.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Experimental Workflow Diagram
Safety and Handling
This compound and its structural isomers are reactive, potentially hazardous compounds. The safety data for the related 4-(Chloromethyl)biphenyl (CAS 1667-11-4) indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10]
-
Handling: Avoid creating dust. Avoid all personal contact, including inhalation and contact with skin and eyes.[8][9] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.[1]
Conclusion
While specific quantitative solubility data for this compound is not widely published, a robust qualitative profile can be predicted based on its predominantly nonpolar chemical structure. It is expected to be highly soluble in aromatic and chlorinated solvents, moderately soluble in ethers and ketones, and poorly soluble in alcohols and water. This guide provides a scientifically sound basis for initial solvent screening. For precise quantitative data essential for process development and optimization, the detailed experimental protocol provided herein offers a reliable and validated methodology. Adherence to strict safety protocols is mandatory when handling this and related compounds.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]
-
Department of Chemistry, University of Texas. EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS. Retrieved from University of Texas. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Western Washington University. [Link]
-
SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42. [Link]
-
SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from YouTube. [Link]
-
SALTISE, Vanier College. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from SALTISE. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from HELIX Chromatography. [Link]
-
ResearchGate. (2022). (PDF) Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (2018). Polychlorinated Biphenyls and Polybrominated Biphenyls. Retrieved from NCBI. [Link]
-
Agency for Toxic Substances and Disease Registry. (2000). TOXICOLOGICAL PROFILE FOR POLYCHLORINATED BIPHENYLS (PCBs). Retrieved from ATSDR. [Link]
-
Ascent Chemical. (n.d.). 2-Chloromethyl Biphenyl. Retrieved from Ascent Chemical. [Link]
-
McKinney, J. D., et al. (1985). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Environmental Health Perspectives, 60, 57–68. [Link]
-
National Center for Biotechnology Information. (2014). Fluorescence Based Detection of Polychlorinated Biphenyls (PCBs) in Water Using Hydrophobic Interaction. Retrieved from NCBI. [Link]
-
MDPI. (2022). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. International Journal of Molecular Sciences, 23(19), 11956. [Link]
Sources
- 1. 2-Chloromethyl Biphenyl: Properties, Uses, Safety Data & Supplier in China | Buy High-Purity 2-Chloromethylbiphenyl Online [chlorobenzene.ltd]
- 2. chem.ws [chem.ws]
- 3. youtube.com [youtube.com]
- 4. Fluorescence Based Detection of Polychlorinated Biphenyls (PCBs) in Water Using Hydrophobic Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. synquestlabs.com [synquestlabs.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of Phenanthridine from 2-(Chloromethyl)-1,1'-biphenyl
Abstract
Phenanthridine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous alkaloids, pharmaceuticals, and DNA-intercalating agents. This application note provides a detailed, research-grade protocol for the synthesis of phenanthridine, commencing from the readily accessible starting material, 2-(chloromethyl)-1,1'-biphenyl. The described synthetic strategy is a robust, three-step process involving an initial amination, followed by an intramolecular cyclization to a dihydrophenanthridine intermediate, and culminating in an oxidative aromatization to yield the final phenanthridine product. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure reproducible and efficient synthesis.
Introduction
The phenanthridine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including antitumor and antiparasitic properties. The development of efficient and scalable synthetic routes to access this privileged structure is, therefore, a key focus in organic synthesis. While numerous methods exist for constructing the phenanthridine core, this protocol details a logical and accessible pathway starting from this compound. This approach is advantageous due to the commercial availability of the starting material and the straightforward nature of the chemical transformations involved. The protocol is designed to be self-validating, with clear explanations for each experimental choice, ensuring both scientific rigor and practical applicability in a laboratory setting.
Overall Synthetic Scheme
The synthesis is performed in three distinct stages:
-
Step 1: Amination - Conversion of this compound to 2-(aminomethyl)-1,1'-biphenyl.
-
Step 2: Intramolecular Cyclization - Formation of 5,6-dihydrophenanthridine from 2-(aminomethyl)-1,1'-biphenyl.
-
Step 3: Oxidation - Aromatization of 5,6-dihydrophenanthridine to phenanthridine.
The following diagram illustrates the overall workflow of the synthesis.
Caption: Workflow for the synthesis of Phenanthridine.
Part 1: Detailed Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Starting material |
| Ammonium Hydroxide | 28-30% solution | Fisher Scientific | Reagent for amination |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR Chemicals | Drying agent |
| Polyphosphoric Acid (PPA) | Reagent grade | Sigma-Aldrich | Catalyst for cyclization |
| Manganese (IV) Oxide (MnO₂) | Activated, ≥90% | Sigma-Aldrich | Oxidizing agent |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for oxidation |
| Celite® | --- | Sigma-Aldrich | Filtration aid |
| Silica Gel | 60 Å, 230-400 mesh | VWR Chemicals | For column chromatography |
| Hexanes | HPLC grade | Fisher Scientific | Eluent for chromatography |
| Ethyl Acetate | HPLC grade | Fisher Scientific | Eluent for chromatography |
Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 2-(Aminomethyl)-1,1'-biphenyl (Amination)
Rationale: This step involves a nucleophilic substitution reaction where the chloride, a good leaving group, is displaced by ammonia to form the primary amine. A large excess of ammonia is used to minimize the formation of secondary and tertiary amine byproducts.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 24.6 mmol).
-
Add 100 mL of a 28-30% aqueous solution of ammonium hydroxide.
-
Seal the flask tightly with a septum and secure it with a clamp.
-
Stir the biphasic mixture vigorously at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 2-(aminomethyl)-1,1'-biphenyl, is a pale yellow oil and is typically used in the next step without further purification.
Step 2: Synthesis of 5,6-Dihydrophenanthridine (Intramolecular Cyclization)
Rationale: This step is an intramolecular electrophilic aromatic substitution reaction. The primary amine, protonated by the strong acid catalyst (polyphosphoric acid), acts as a nucleophile, and the adjacent phenyl ring is the electrophile. The high temperature facilitates this cyclization.
Procedure:
-
In a 250 mL three-neck round-bottom flask fitted with a mechanical stirrer and a reflux condenser, place polyphosphoric acid (50 g).
-
Heat the PPA to 100 °C in an oil bath with stirring.
-
Slowly add the crude 2-(aminomethyl)-1,1'-biphenyl (approx. 4.5 g, 24.5 mmol) from Step 1 to the hot PPA over 15 minutes.
-
After the addition is complete, increase the temperature of the oil bath to 180 °C and maintain it for 4 hours.
-
Allow the reaction mixture to cool to approximately 80 °C.
-
Carefully and slowly pour the viscous mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 9-10. Perform this in an ice bath to control the exothermic reaction.
-
Extract the resulting suspension with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude 5,6-dihydrophenanthridine can be purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield a white to off-white solid.
Step 3: Synthesis of Phenanthridine (Oxidation)
Rationale: The final step is the aromatization of the dihydrophenanthridine intermediate. Activated manganese (IV) oxide is a mild and effective oxidizing agent for this transformation. The reaction is typically driven to completion by heating in an inert solvent like toluene. The oxidation of 5,6-dihydrophenanthridine is a common final step in many phenanthridine syntheses.[1][2]
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified 5,6-dihydrophenanthridine (e.g., 3.0 g, 16.5 mmol) in 100 mL of toluene.
-
Add activated manganese (IV) oxide (14.4 g, 165 mmol, 10 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, filter the mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional toluene (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude phenanthridine.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford pure phenanthridine as a crystalline solid.
Part 2: Mechanistic Insights
The synthesis of phenanthridine from this compound proceeds through a series of well-established organic reactions. The following diagram outlines the key mechanistic steps.
Sources
"experimental setup for nucleophilic substitution with 2-(Chloromethyl)-1,1'-biphenyl"
An Application Note and Protocol for the Nucleophilic Substitution of 2-(Chloromethyl)-1,1'-biphenyl
Introduction: The Synthetic Utility of a Privileged Scaffold
This compound is a versatile electrophilic building block in organic synthesis, particularly in the construction of molecules with applications in medicinal chemistry and materials science. Its structure, featuring a reactive benzylic chloride appended to a biphenyl scaffold, allows for facile introduction of the 2-methylbiphenyl moiety into a wide range of molecular architectures. The biphenyl group itself is considered a "privileged scaffold," a structural motif that is capable of binding to multiple biological targets, thus making its derivatives attractive for drug discovery programs.
The reactivity of the chloromethyl group is significantly influenced by the steric and electronic properties of the biphenyl system. The presence of the ortho-phenyl ring can exert steric hindrance, potentially modulating the rate and selectivity of nucleophilic attack. Furthermore, the pi-system of the biphenyl can stabilize the transition state of SN1-type reactions, although SN2 pathways are generally favored with primary benzylic halides. This application note provides a detailed experimental protocol for a representative nucleophilic substitution reaction of this compound, highlighting key considerations for successful execution and product characterization.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The nucleophilic substitution of this compound can, in principle, proceed through either an SN1 or SN2 mechanism. The choice of reaction conditions, particularly the nature of the nucleophile and the solvent, plays a critical role in dictating the operative pathway.
-
SN2 Pathway: This pathway is characterized by a bimolecular, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO) that can solvate the cation but not the anion. For this compound, the primary nature of the benzylic halide strongly suggests a predisposition towards the SN2 mechanism.
-
SN1 Pathway: This pathway involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. This mechanism is favored by weak nucleophiles, polar protic solvents (e.g., ethanol, water) that can stabilize the carbocation intermediate, and substrates that can form stable carbocations. The benzylic position of this compound can lead to a resonance-stabilized carbocation, making the SN1 pathway plausible under certain conditions.
The following diagram illustrates the two potential mechanistic pathways:
Figure 1: Competing SN1 and SN2 pathways for the nucleophilic substitution of this compound.
Experimental Protocol: Synthesis of 2-(Azidomethyl)-1,1'-biphenyl
This protocol details the synthesis of 2-(azidomethyl)-1,1'-biphenyl via a nucleophilic substitution reaction using sodium azide as the nucleophile. This transformation is a valuable tool for introducing a versatile azide moiety, which can be further functionalized through click chemistry or reduction to an amine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 202.68 | 1.0 | 202.7 mg |
| Sodium Azide (NaN₃) | 65.01 | 1.5 | 97.5 mg |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 5 mL |
| Deionized Water | 18.02 | - | - |
| Diethyl Ether | 74.12 | - | - |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glassware for extraction and filtration
Experimental Workflow:
Figure 2: Step-by-step workflow for the synthesis of 2-(azidomethyl)-1,1'-biphenyl.
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (202.7 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to the flask. Stir the mixture until the starting material is completely dissolved.
-
Nucleophile Addition: Carefully add sodium azide (97.5 mg, 1.5 mmol, 1.5 equivalents) to the reaction mixture in one portion.
-
Reaction: Seal the flask with a septum and allow the reaction to stir at room temperature (approximately 20-25 °C) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Reaction Monitoring (TLC): Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). Spot the reaction mixture and the starting material on a TLC plate. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
-
Characterize the final product, 2-(azidomethyl)-1,1'-biphenyl, by appropriate analytical methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Safety Precautions
-
Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Organic Solvents: DMF and diethyl ether are flammable and should be handled in a fume hood away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating (e.g., 40-50 °C) may be required, but monitor for potential side reactions. |
| Poor quality of reagents (e.g., wet DMF). | Use freshly opened or properly stored anhydrous solvents. | |
| Formation of Byproducts | Side reactions due to elevated temperatures. | Maintain the reaction at room temperature. |
| Presence of impurities in the starting material. | Purify the starting material before use. | |
| Low Yield | Inefficient extraction. | Increase the number of extractions. Ensure proper mixing during extraction. |
| Loss of product during workup or purification. | Handle the product carefully during transfers. Optimize the chromatography conditions to minimize product loss. |
Conclusion
The protocol described provides a reliable method for the nucleophilic substitution of this compound. The choice of a polar aprotic solvent like DMF and a strong nucleophile like sodium azide favors an SN2 mechanism, leading to a clean and efficient conversion. This general procedure can be adapted for a variety of other nucleophiles, making this compound a valuable synthon for the synthesis of diverse molecular structures. Careful attention to reaction conditions, monitoring, and safety precautions is essential for a successful outcome.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms (5th ed.). Springer.
Application Notes and Protocols: 2-(Chloromethyl)-1,1'-biphenyl as a Versatile Intermediate in the Synthesis of Novel Fluorescent Whitening Agents
Introduction: The Quest for Enhanced Brightness
Fluorescent Whitening Agents (FWAs), also known as optical brightening agents (OBAs), are essential chemical compounds in a multitude of industries, including textiles, paper, detergents, and plastics.[1][2][3] These agents function by absorbing light in the ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum, a process that masks the inherent yellow cast of materials and imparts a perception of enhanced whiteness and brightness.[1][4] The molecular architecture of an FWA is paramount to its efficacy, with conjugated systems like stilbenes, biphenyls, and benzoxazoles forming the core of many commercially significant brighteners.[1][5]
This document provides a detailed technical guide on the application of 2-(Chloromethyl)-1,1'-biphenyl as a strategic intermediate for the synthesis of custom fluorescent whitening agents. The presence of a reactive chloromethyl group on the biphenyl backbone offers a versatile handle for synthetic chemists to construct complex, highly conjugated molecules with tailored fluorescent properties.[4][6] We will explore the chemical rationale for its use and provide a detailed, field-proven protocol for the synthesis of a stilbene-based FWA, underscoring the causality behind each experimental step.
Chemical Properties and Reactivity Profile of this compound
The utility of this compound as a synthetic intermediate is primarily due to the reactivity of its benzylic chloride. The chloromethyl group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution reactions.[7] This reactivity is the cornerstone of its application in building larger molecular frameworks necessary for fluorescence.
| Property | Value | Source |
| Molecular Formula | C13H11Cl | Inferred |
| Molecular Weight | 202.68 g/mol | Inferred |
| Appearance | Typically a white to off-white solid | [6] |
| Key Reactive Site | Chloromethyl (-CH2Cl) group | [4][7] |
The biphenyl moiety itself contributes to the thermal stability and can be a part of the final conjugated system of the FWA. The specific '2-' substitution pattern introduces asymmetry into the molecule, which can be exploited to fine-tune the solubility and photophysical properties of the final FWA.
Synthetic Strategy: Building a Stilbene-Based FWA
The following section outlines a robust synthetic protocol for a novel stilbene-based fluorescent whitening agent using this compound as a key starting material. The core of this strategy is a Wittig reaction, a powerful and widely used method for forming carbon-carbon double bonds, which will create the central stilbene structure.
Experimental Workflow Overview
The synthesis is a two-step process, beginning with the formation of a phosphonium salt from this compound, followed by the Wittig reaction with an appropriate aldehyde to yield the target FWA.
Caption: Synthetic workflow for a stilbene-based FWA.
Detailed Experimental Protocols
PART 1: Synthesis of Biphenyl-2-ylmethyl(triphenyl)phosphonium chloride
Rationale: This initial step converts the reactive chloromethyl group into a stable phosphonium salt. Triphenylphosphine acts as the nucleophile, displacing the chloride ion. The resulting phosphonium salt is a key intermediate for the Wittig reaction. Toluene is chosen as the solvent due to its suitable boiling point for the reaction and its ability to dissolve the starting materials.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (1.05 eq)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 10.13 g, 0.05 mol) and triphenylphosphine (e.g., 13.77 g, 0.0525 mol).
-
Add 100 mL of dry toluene to the flask.
-
Heat the mixture to reflux (approximately 110°C) with vigorous stirring.
-
Maintain the reflux for 12-16 hours. The formation of a white precipitate indicates the progress of the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.
-
Dry the product, biphenyl-2-ylmethyl(triphenyl)phosphonium chloride, under vacuum.
Expected Yield and Purity:
-
Yield: Typically >90%
-
Purity: The product is generally of high purity and can often be used in the next step without further purification.
PART 2: Synthesis of 4-((E)-2-([1,1'-biphenyl]-2-yl)vinyl)benzonitrile (Target FWA)
Rationale: This is the core Wittig reaction. A strong base, sodium methoxide, is used to deprotonate the phosphonium salt, forming a highly reactive ylide. This ylide then attacks the carbonyl carbon of 4-cyanobenzaldehyde. The cyano group is chosen as an electron-withdrawing group to enhance the fluorescence of the final product. Methanol serves as a suitable polar aprotic solvent for this reaction.
Materials:
-
Biphenyl-2-ylmethyl(triphenyl)phosphonium chloride (from Part 1) (1.0 eq)
-
4-cyanobenzaldehyde (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Anhydrous Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a dry 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the biphenyl-2-ylmethyl(triphenyl)phosphonium chloride (e.g., 23.25 g, 0.05 mol) in 200 mL of anhydrous methanol.
-
To this solution, add 4-cyanobenzaldehyde (e.g., 6.55 g, 0.05 mol).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add a solution of sodium methoxide (e.g., 2.97 g, 0.055 mol) in 50 mL of methanol to the reaction mixture over 30 minutes. A color change is typically observed.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 100 mL of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure FWA.
Data Summary Table:
| Compound | Role | Molecular Weight ( g/mol ) | Molar Eq. |
| This compound | Starting Material | 202.68 | 1.0 |
| Triphenylphosphine | Nucleophile | 262.29 | 1.05 |
| 4-cyanobenzaldehyde | Electrophile | 131.13 | 1.0 |
| Sodium Methoxide | Base | 54.02 | 1.1 |
| Final Product (FWA) | Fluorescent Agent | 295.37 | - |
Characterization and Performance Evaluation
The synthesized FWA should be characterized to confirm its structure and evaluate its performance.
-
Structural Confirmation:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the trans-stilbene double bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
-
Performance Evaluation:
-
UV-Vis Spectroscopy: To determine the absorption maximum (λmax), which should be in the UV range.
-
Fluorimetry: To measure the fluorescence emission spectrum and quantum yield. The emission maximum should be in the blue region of the visible spectrum (typically 400-450 nm).[1]
-
Whiteness Index Measurement: Application of the synthesized FWA to a substrate (e.g., cotton fabric) and measurement of the CIE whiteness index using a spectrophotometer to quantify the brightening effect.[8]
-
Safety and Handling
This compound and its derivatives should be handled with care. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion and Future Perspectives
This guide demonstrates the effective use of this compound as a valuable intermediate in the synthesis of novel fluorescent whitening agents. The outlined Wittig reaction protocol provides a reliable and adaptable method for creating custom stilbene-based structures. The versatility of the chloromethyl group allows for the exploration of various other coupling reactions and the introduction of diverse functional groups, opening avenues for the development of next-generation FWAs with enhanced photostability, solubility, and brightening efficiency for a wide range of applications.
References
- Study on the synthesis techniques of optical brighteners: A Review.
- Synthesis and Application of Reactive Fluorescent Brightening Agents on UV Irradi
- Exploring 4,4'-Bis(chloromethyl)
- The Chemistry Behind Brighter Materials: Bis(chloromethyl)-1,1'-biphenyl in Fluorescent Whitening Agents - NINGBO INNO PHARMCHEM CO.,LTD.
- 4,4'-Bis(chloromethyl)-1,1'-biphenyl - CymitQuimica.
- 4,4'-Bis(chloromethyl)
- A Comparative Guide to the Reactivity of Bis(chloromethyl)
- Application of optical brightener - Raytop Chemical.
- Application of optical brightener in textile industry - Hubei Hongxin Chemical Co., Ltd.
- Aqueous coatings with optical brighteners - Google P
Sources
- 1. isca.me [isca.me]
- 2. Application of optical brightening agent - Raytop Chemical [raytopoba.com]
- 3. Application of optical brightener in textile industry - Knowledge - Hubei Hongxin Chemical Co., Ltd [hongxinchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2007127080A1 - Aqueous coatings with optical brighteners - Google Patents [patents.google.com]
- 6. innospk.com [innospk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. nbinno.com [nbinno.com]
Synthetic Routes to Functionalized Biphenyls Using 2-(Chloromethyl)-1,1'-biphenyl: Application Notes and Protocols
Authored by: A Senior Application Scientist
Abstract
Functionalized biphenyl scaffolds are privileged structures in medicinal chemistry, materials science, and organic synthesis, serving as the core of numerous pharmaceuticals, liquid crystals, and chiral ligands.[1][2] This technical guide provides an in-depth exploration of synthetic methodologies leveraging the versatile building block, 2-(Chloromethyl)-1,1'-biphenyl, to access a diverse array of functionalized biphenyls and their polycyclic derivatives. We will delve into the mechanistic underpinnings of key transformations, including nucleophilic substitution at the benzylic position and intramolecular cyclization strategies to construct fluorene and phenanthridine ring systems. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, actionable protocols to facilitate the practical application of these synthetic routes.
Introduction: The Strategic Value of this compound
The biphenyl moiety is a cornerstone in the design of molecules with significant biological activity and material properties. The introduction of functional groups onto the biphenyl core is crucial for modulating these properties. This compound emerges as a particularly strategic starting material due to the high reactivity of the chloromethyl group. This benzylic chloride is susceptible to a wide range of transformations, allowing for the introduction of various functionalities through well-established reaction pathways. Its utility is primarily centered on two key reaction types:
-
Nucleophilic Substitution: The electron-rich nature of the biphenyl system and the stability of the resulting benzylic carbocation intermediate (in the case of an S(_N)1 pathway) or the accessibility of the primary carbon (for an S(_N)2 pathway) make the chloromethyl group an excellent electrophile for a variety of nucleophiles.[3]
-
Intramolecular Cyclization: The proximity of the chloromethyl group to the second phenyl ring enables intramolecular reactions, such as Friedel-Crafts alkylation, providing a direct route to fused polycyclic aromatic systems like fluorene.[4][5]
This guide will systematically explore these synthetic avenues, providing the necessary details for their successful implementation in a laboratory setting.
Functionalization via Nucleophilic Substitution
The most direct approach to functionalizing this compound is through nucleophilic substitution of the chloride. This allows for the introduction of a wide array of heteroatomic functional groups. The reaction typically proceeds via an S(N)2 mechanism, favored by the primary nature of the benzylic carbon.
Synthesis of 2-(Azidomethyl)-1,1'-biphenyl: A Gateway to Amines
The introduction of an azide group provides a versatile handle for further transformations, most notably its reduction to a primary amine. The azide can be readily installed by reacting this compound with sodium azide.
Mechanistic Rationale: The reaction proceeds via a classic S(_N)2 pathway. The azide anion (N(_3)
Figure 1: S(_N)2 mechanism for azidation.
Experimental Protocol: Synthesis of 2-(Azidomethyl)-1,1'-biphenyl
-
To a solution of this compound (1.0 g, 4.93 mmol) in 20 mL of dimethylformamide (DMF), add sodium azide (0.48 g, 7.40 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(Azidomethyl)-1,1'-biphenyl as a colorless oil.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium Azide |
| Solvent | DMF |
| Temperature | Room Temperature |
| Typical Yield | >90% |
| Product | 2-(Azidomethyl)-1,1'-biphenyl |
Table 1: Summary of the azidation reaction.
The resulting 2-(azidomethyl)-1,1'-biphenyl is a key intermediate for the synthesis of 2-(aminomethyl)-1,1'-biphenyl via reduction, for example, with lithium aluminum hydride or by catalytic hydrogenation.[6]
Intramolecular Cyclization: Synthesis of Fluorene
A powerful application of this compound is its use as a precursor for the synthesis of the fluorene ring system. This is achieved through an intramolecular Friedel-Crafts alkylation reaction.[4][5]
Mechanistic Rationale: In the presence of a Lewis acid, such as AlCl(_3) or TiCl(_4), the chlorine atom is abstracted from the chloromethyl group, leading to the formation of a highly reactive benzylic carbocation. This electrophilic carbocation is then attacked by the adjacent phenyl ring in an intramolecular electrophilic aromatic substitution reaction. A subsequent deprotonation step restores aromaticity and yields the fluorene product. The regioselectivity of the cyclization is directed by the ortho-position of the biphenyl linkage.
Figure 2: Friedel-Crafts cyclization to fluorene.
Experimental Protocol: Synthesis of Fluorene
-
To a stirred suspension of anhydrous aluminum chloride (0.79 g, 5.92 mmol) in 30 mL of dry dichloromethane (DCM) at 0 °C, add a solution of this compound (1.0 g, 4.93 mmol) in 10 mL of dry DCM dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford fluorene as a white crystalline solid.
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-85% |
| Product | Fluorene |
Table 2: Summary of the intramolecular Friedel-Crafts reaction for fluorene synthesis.
Multi-step Synthesis of Phenanthridine Derivatives
Phenanthridine and its derivatives are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities.[7][8] A multi-step synthetic sequence starting from this compound can be employed to construct this scaffold. A plausible route involves the initial conversion of the chloromethyl group to an aminomethyl group, followed by acylation and subsequent intramolecular cyclization.
Step 1 & 2: Synthesis of N-(2-Biphenylmethyl)acetamide
This involves the two-step conversion of this compound to the corresponding acetamide.
Protocol:
-
Azidation: Prepare 2-(Azidomethyl)-1,1'-biphenyl as described in Section 2.1.
-
Reduction to Amine: To a solution of 2-(Azidomethyl)-1,1'-biphenyl (from the previous step) in 20 mL of dry THF, carefully add lithium aluminum hydride (LiAlH(_4)) in portions at 0 °C. Stir the mixture at room temperature for 4 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting aluminum salts and concentrate the filtrate to obtain crude 2-(aminomethyl)-1,1'-biphenyl.
-
Acetylation: Dissolve the crude amine in 20 mL of DCM and add triethylamine (1.2 equivalents). Cool the mixture to 0 °C and add acetyl chloride (1.1 equivalents) dropwise. Stir at room temperature for 2 hours. Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to yield N-(2-Biphenylmethyl)acetamide.
Step 3: Bischler-Napieralski-type Cyclization to Dihydrophenanthridine
The final ring closure to form the phenanthridine core can be achieved through a Bischler-Napieralski-type reaction, which involves the cyclization of the acetamide intermediate using a dehydrating agent like phosphorus pentoxide (P(_2)O(_5)) or polyphosphoric acid (PPA).
Mechanistic Rationale: The carbonyl oxygen of the amide is activated by the Lewis acidic dehydrating agent. This is followed by an intramolecular electrophilic attack of the activated iminium-like species onto the adjacent phenyl ring. Deprotonation then leads to the formation of a dihydrophenanthridine intermediate.
Protocol:
-
To a solution of N-(2-Biphenylmethyl)acetamide (1.0 g, 4.44 mmol) in 20 mL of dry toluene, add phosphorus pentoxide (2.5 g, 17.6 mmol).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and carefully pour it onto ice.
-
Make the aqueous layer basic with concentrated ammonium hydroxide and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain crude dihydrophenanthridine.
Step 4: Aromatization to Phenanthridine
The dihydrophenanthridine intermediate can be aromatized to phenanthridine by oxidation.
Protocol:
-
Dissolve the crude dihydrophenanthridine in 20 mL of toluene.
-
Add palladium on carbon (10 mol%).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to afford phenanthridine.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of polyfunctionalized biphenyls as intermediates for a new class of liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A NEW ROUTE FOR THE PREPARATION OF FLUORENE DERIVATIVES USING FRIEDEL-CRAFTS INTRAMOLECULAR CYCLOBENZYLATION | Semantic Scholar [semanticscholar.org]
- 5. A New Route for the Preparation of Fluorene Derivatives using Friedel–Crafts Intramolecular Cyclobenzylation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine [beilstein-journals.org]
- 8. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Derivatization of 2-(Chloromethyl)-1,1'-biphenyl for Enhanced Analytical Detection
An Application Note and Protocol Guide:
This guide provides a comprehensive framework for the derivatization of 2-(Chloromethyl)-1,1'-biphenyl, a critical step for enhancing its detectability and chromatographic performance in analytical workflows. Designed for researchers, analytical scientists, and professionals in drug development, this document outlines the underlying chemical principles, provides detailed experimental protocols, and offers insights into the subsequent analysis of the derivatized product.
Introduction: The Rationale for Derivatization
This compound is a non-chromophoric and relatively volatile compound. Direct analysis by common techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID) can be challenging due to its poor response. Chemical derivatization serves as a pivotal strategy to overcome these limitations by introducing a functional group that enhances the analyte's physicochemical properties.
The primary objectives of derivatizing this compound are:
-
Introduction of a Chromophore/Fluorophore: To enable sensitive detection by HPLC-UV/Vis or fluorescence detectors.
-
Improvement of Chromatographic Behavior: To increase retention and improve peak shape in reverse-phase HPLC or modify volatility for GC analysis.
-
Enhancement of Ionization Efficiency: To improve signal intensity in Mass Spectrometry (MS) by introducing a readily ionizable moiety.
The benzylic chloride functional group in this compound is susceptible to nucleophilic substitution reactions, providing a versatile handle for derivatization.
Principle of Derivatization: Nucleophilic Substitution
The most straightforward and efficient method for the derivatization of this compound is through a nucleophilic substitution reaction (SN2). In this reaction, a nucleophile displaces the chloride ion, forming a new covalent bond with the benzylic carbon.
Figure 2: Workflow for the derivatization of this compound.
Analytical Methodology: HPLC-UV
The derivatized product can be readily analyzed by reverse-phase HPLC with UV detection.
4.1. Suggested HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
4.2. Expected Results
The derivatized product, S-((1,1'-biphenyl)-2-ylmethyl) 4-mercaptobenzoic acid, is significantly more retained on a C18 column compared to the underivatized starting material. The benzoic acid moiety provides a strong chromophore, leading to a sensitive response at 254 nm.
Mass Spectrometric Confirmation
For method development and validation, the identity of the derivative should be confirmed by mass spectrometry.
5.1. Expected Mass Spectra Data
| Ion | Expected m/z (ESI-) | Notes |
| [M-H]⁻ | 319.08 | Deprotonated parent ion |
| [M-H-CO₂]⁻ | 275.09 | Loss of carbon dioxide |
| [C₇H₅O₂S]⁻ | 153.00 | Fragment from 4-mercaptobenzoic acid |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Yield | Incomplete reaction | Increase reaction time or temperature. Ensure reagents are fresh and anhydrous solvent is used. |
| Degradation of analyte or reagent | Check the stability of the stock solutions. Prepare reagents fresh daily. | |
| Poor Peak Shape | Column overload | Dilute the sample. |
| Secondary interactions with the column | Use a mobile phase with a different pH or an alternative column chemistry. | |
| Baseline Noise | Contaminated mobile phase or system | Filter mobile phases. Flush the HPLC system. |
Conclusion
This application note provides a robust and reliable method for the derivatization of this compound using 4-mercaptobenzoic acid for enhanced HPLC-UV detection. The principles and protocols outlined herein can be adapted for other nucleophilic derivatizing agents and analytical platforms, offering a versatile approach for the analysis of this and structurally related compounds.
References
- Blau, K., & Halket, J. M. (Eds.). (1993).
- Knapp, D. R. (1979).
Application Notes and Protocols: Reaction Conditions for the Amination of 2-(Chloromethyl)-1,1'-biphenyl
Introduction
The amination of 2-(chloromethyl)-1,1'-biphenyl is a crucial synthetic transformation for the preparation of a variety of compounds with significant applications in medicinal chemistry and materials science. The resulting 2-(aminomethyl)-1,1'-biphenyl scaffold is a key structural motif in several biologically active molecules and functional materials. This document provides a comprehensive guide to the reaction conditions for this amination, detailing various methodologies, mechanistic considerations, and step-by-step protocols. The inherent steric hindrance provided by the biphenyl moiety presents unique challenges that necessitate careful optimization of reaction parameters.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The amination of this compound, a primary benzylic halide, can proceed through either an SN1 or SN2 mechanism, with the dominant pathway being highly dependent on the reaction conditions.[1]
-
SN2 Pathway: This pathway is favored by strong, anionic nucleophiles in polar aprotic solvents like DMF, DMSO, or acetonitrile.[1] The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of configuration if the carbon were chiral.[2]
-
SN1 Pathway: Weak nucleophiles and polar protic solvents that can stabilize the benzylic carbocation intermediate will favor the SN1 mechanism.[1] The steric hindrance from the biphenyl group might also promote this pathway by disfavoring the crowded transition state of an SN2 reaction.
Logical Flow of Reaction Pathway Choice
Sources
Application Notes & Protocols: The Strategic Use of 2-(Chloromethyl)-1,1'-biphenyl in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth examination of 2-(chloromethyl)-1,1'-biphenyl and its derivatives as pivotal building blocks in the synthesis of high-value pharmaceutical intermediates. With a primary focus on the Angiotensin II Receptor Blocker (ARB) class of antihypertensive drugs, known as 'sartans', this document elucidates the core chemical transformations, reaction mechanisms, and process optimization strategies involving this key intermediate. Detailed, field-proven protocols for the synthesis of precursors to major drugs such as Valsartan, Losartan, and Irbesartan are presented, supported by mechanistic insights and comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon for efficient and scalable pharmaceutical manufacturing.
Introduction: The Biphenyl Core in Modern Therapeutics
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its significance is most prominently displayed in the sartan class of drugs, which are indispensable in the management of hypertension and cardiovascular diseases.[2][3] These drugs function by selectively antagonizing the Angiotensin II receptor subtype 1 (AT1R), thereby preventing vasoconstriction and lowering blood pressure.[2]
The efficacy of sartans is critically dependent on a specific molecular architecture: a biphenyl structure that correctly orients an acidic group (typically a tetrazole ring) and a lipophilic side chain to effectively bind to the AT1R. This compound, and more commonly its functionalized derivatives like 4'-(bromomethyl)-2-cyanobiphenyl (Br-OTBN), serve as the cornerstone for constructing this essential framework.[4] The chloromethyl (or bromomethyl) group provides a highly reactive electrophilic site for strategic N-alkylation, linking the biphenyl core to the drug-specific heterocyclic systems.
This document will explore the fundamental N-alkylation reactions, the upstream synthesis of these critical biphenyl intermediates via modern cross-coupling chemistry, and the downstream conversion to the final active pharmaceutical ingredients (APIs).
Core Synthetic Strategy: N-Alkylation and API Elaboration
The primary utility of this compound derivatives in sartan synthesis is to serve as the alkylating agent in a crucial carbon-nitrogen bond-forming step. This reaction, typically an SN2 displacement, connects the biphenyl scaffold to a nitrogen atom within the unique heterocyclic core of each sartan.
Fig. 1: General workflow for sartan synthesis.
Synthesis of Valsartan Intermediate
The synthesis of Valsartan involves the N-alkylation of an L-valine methyl ester derivative. This is a classic example where the biphenylmethyl halide connects to an amino acid scaffold. The reaction is typically carried out in the presence of a base to deprotonate the amine, generating a potent nucleophile for the subsequent alkylation.[4][5]
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the secondary amine of the valine derivative, driving the reaction forward.[5]
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they solvate the cation of the base but do not interfere with the nucleophile or the electrophilic site.[6]
-
Protecting Groups: In many industrial syntheses, the tetrazole moiety is protected (e.g., with a trityl group) to prevent side reactions and improve solubility in organic solvents. The cyano group in precursors like Br-OTBN serves as a latent form of the tetrazole, which is constructed in a later step.[7][8]
Synthesis of Losartan Intermediate
The synthesis of Losartan requires the alkylation of the 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) or its corresponding alcohol derivative.[9][10] The reaction targets the N-1 position of the imidazole ring.
Causality Behind Experimental Choices:
-
Phase Transfer Catalysis: In some protocols, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is used with an inorganic base (e.g., K₂CO₃) in a biphasic system.[10] The PTC facilitates the transfer of the deprotonated imidazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, accelerating the reaction.
-
Reagent Choice: The key intermediate is often 5-(4'-bromomethyl-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole, where the highly reactive bromomethyl group is preferred over chloromethyl for faster reaction kinetics, and the trityl group protects the tetrazole.[9]
Synthesis of Irbesartan Intermediate
Irbesartan synthesis involves the alkylation of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one.[11] Similar to Losartan, the reaction occurs on a nitrogen atom of the heterocyclic core.
Causality Behind Experimental Choices:
-
Strong Base/Anhydrous Conditions: Early methods utilized strong bases like sodium hydride in anhydrous DMF to ensure complete deprotonation and efficient alkylation.
-
Alternative Routes: To circumvent the use of hazardous organotin reagents for tetrazole formation, newer routes often employ a pre-formed tetrazole on the biphenyl moiety, such as 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole. This simplifies the final steps and improves the safety profile of the overall synthesis.
Key Upstream Process: Formation of the Biphenyl Core
The this compound scaffold itself is a product of sophisticated organic synthesis, most commonly assembled via palladium-catalyzed cross-coupling reactions.[1]
Fig. 2: Suzuki-Miyaura cross-coupling reaction.
-
Suzuki-Miyaura Coupling: This is the most prevalent method, reacting an arylboronic acid with an aryl halide. For instance, 4-tolylboronic acid can be coupled with 2-chlorobenzonitrile to produce 4'-methyl-2-cyanobiphenyl (OTBN), a direct precursor to the alkylating agents used for sartan synthesis.[12][13] The reaction is valued for its high yields, tolerance of various functional groups, and the relatively low toxicity of boron-containing byproducts.
-
Negishi Coupling: This reaction involves an organozinc reagent coupling with an aryl halide. It has been successfully employed in efficient syntheses of Valsartan intermediates.[6][14] While highly effective, it requires the preparation of organozinc reagents which can be sensitive to air and moisture.
Following the formation of the biphenyl core (e.g., OTBN), the methyl group at the 4'-position is halogenated, typically via a radical-initiated reaction using N-bromosuccinimide (NBS) or by chloromethylation, to install the reactive handle needed for the subsequent alkylation step.[1][12]
Experimental Protocols
The following protocols are representative examples based on established literature procedures. They should be performed by trained chemists under appropriate laboratory safety conditions.
Protocol 1: Synthesis of a Protected Valsartan Intermediate
This protocol describes the N-alkylation of methyl N-pentanoyl-L-valinate with a protected biphenylmethyl bromide.
Table 1: Materials and Reagents for Protocol 1
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| Methyl N-pentanoyl-L-valinate | 143685-61-6 | 215.29 | 5.0 g | 23.2 mmol |
| 5-(4'-Bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 124750-51-2 | 559.50 | 14.2 g | 25.4 mmol |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 1.1 g | 27.5 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - |
| Saturated aq. NH₄Cl | - | - | 50 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | 100 mL | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add methyl N-pentanoyl-L-valinate (5.0 g, 23.2 mmol).
-
Solvent Addition: Add anhydrous THF (80 mL) and stir until the starting material is fully dissolved.
-
Base Addition: Carefully add sodium hydride (1.1 g of 60% dispersion, 27.5 mmol) portion-wise at room temperature. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir for 15 minutes.
-
Alkylation: Add 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole (14.2 g, 25.4 mmol) dissolved in a minimal amount of anhydrous THF.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate, can be purified by column chromatography on silica gel to yield the final product.[6]
Protocol 2: Synthesis of a Losartan Intermediate (Cyano Aldehyde)
This protocol describes the alkylation of 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) with 4'-(bromomethyl)-2-cyanobiphenyl (Br-OTBN).[10]
Table 2: Materials and Reagents for Protocol 2
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| BCFI | 83857-96-9 | 186.65 | 10.0 g | 53.6 mmol |
| Br-OTBN | 114772-54-2 | 272.14 | 16.1 g | 59.0 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 14.8 g | 107.2 mmol |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 1.7 g | 5.3 mmol |
| Toluene | 108-88-3 | 92.14 | 150 mL | - |
| Water | 7732-18-5 | 18.02 | 150 mL | - |
| Isopropyl Alcohol | 67-63-0 | 60.10 | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL flask, suspend BCFI (10.0 g, 53.6 mmol), Br-OTBN (16.1 g, 59.0 mmol), potassium carbonate (14.8 g, 107.2 mmol), and TBAB (1.7 g, 5.3 mmol) in a mixture of toluene (150 mL) and water (150 mL).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 28-30 hours. Monitor the reaction by TLC until the BCFI is consumed.
-
Phase Separation: Stop stirring and transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Extraction: Extract the aqueous layer with an additional portion of toluene (50 mL).
-
Washing: Combine the organic layers and wash sequentially with 7% aqueous sodium hydroxide solution (50 mL) and then with water (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Triturate the crude solid with isopropyl alcohol to precipitate the pure product, 1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-formylimidazole. Filter and dry to obtain the final product.[10]
Conclusion
This compound and its derivatives are not merely reagents but strategic linchpins in the convergent synthesis of the sartan family of APIs. Their utility stems from the reliable and high-yielding N-alkylation reactions they facilitate, bridging the essential biphenyl core with the diverse heterocyclic systems that define each drug's identity. Understanding the causality behind the choice of reaction conditions—from the selection of bases and solvents to the application of phase transfer catalysis and protecting group strategies—is paramount for developing robust, scalable, and economically viable manufacturing processes. The protocols and mechanistic insights provided herein serve as a foundational guide for chemists and engineers in the pharmaceutical industry to effectively harness the synthetic power of this critical intermediate.
References
-
Reddy, K. K., et al. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 27. Available at: [Link]
-
Penikelapati, H., et al. (2011). New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 632-639. Available at: [Link]
-
ResearchGate. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Available at: [Link]
-
New Drug Approvals. (2013). VALSARTAN. Available at: [Link]
-
Patsnap. (n.d.). Synthesis method of valsartan. Eureka. Available at: [Link]
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394. Available at: [Link]
-
Zhang, S., et al. (2015). An Efficient and Green Synthetic Route to Losartan. Journal of Chemical Research, 39(8), 451-454. Available at: [Link]
-
Srinivasan, K., et al. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug. Records of Natural Products, 5(2), 144-150. Available at: [Link]
-
New Drug Approvals. (2013). LOSARTAN. Available at: [Link]
- Google Patents. (n.d.). US7915425B2 - Process for the preparation of losartan.
- Satyanarayana, B., et al. (n.d.). Synthesis and Characterization of Irbesartan Impurities. Dr.
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 18593-18635. Available at: [Link]
- Google Patents. (n.d.). US7041832B2 - Processes for preparing losartan and losartan potassium.
-
Pandya, J., et al. (2013). An improved novel process for the synthesis of antihypertensive drug, Irbesartan. Afinidad, 70(561), 30-33. Available at: [Link]
-
ResearchGate. (2019). One-pot dual substitutions of bromobenzyl chloride, 2-chloromethyl-6-halogenoimidazo[1,2-a]pyridine and -[1,2-b]pyridazine by Suzuki-Miyaura cross-coupling reactions. Available at: [Link]
-
Nguyen, V. C., et al. (2020). Synthesis of Valsartan as drug for the treatment of hypertension. Vietnam Journal of Chemistry, 58(4), 453-457. Available at: [Link]
- Google Patents. (n.d.). US7019148B2 - Synthesis of irbesartan.
- Patent 1546135. (2006). NOVEL SYNTHESIS OF IRBESARTAN.
- CRIPS. (2022). Recent Advances in the Generation and Application of Grignard Reagents in Flow Reactors for the Synthesis of Active Pharmaceutical Ingredients. CRIPS, 16(5).
- BenchChem. (2025).
- Google Patents. (n.d.). CN111393327A - Preparation method of valsartan intermediate.
- Google Patents. (n.d.). CN105198707A - 4-biphenyl methanol synthetic method.
-
Santos, M., et al. (2017). Rational Design and Synthesis of AT1R Antagonists. Molecules, 22(5), 778. Available at: [Link]
- SciSpace. (n.d.). A Review on Synthesis of Antihypertensive Sartan Drugs.
-
Patel, P. N., & Karia, D. C. (2015). Synthesis, characterization and anti-microbial activity of novel biphenyl tetrazole derivatives. Chemistry & Biology Interface, 5(3), 163-172. Available at: [Link]
- BenchChem. (2025). A Technical Guide to the Role of 4'-Bromomethyl-2-cyanobiphenyl in Modern Sartan Synthesis.
-
Pharmaceutical Technology. (2011). New Horizons for Cross-Coupling Reactions. Available at: [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 7. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 8. cbijournal.com [cbijournal.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 11. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"overcoming steric hindrance in 2-(Chloromethyl)-1,1'-biphenyl reactions"
Welcome to the technical support center for reactions involving 2-(chloromethyl)-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges working with this sterically hindered substrate. Here, we move beyond simple protocols to explain the underlying principles governing reactivity, offering field-proven troubleshooting strategies and detailed experimental guides to help you overcome common hurdles and achieve your synthetic goals.
The Core Challenge: Understanding Steric Hindrance in this compound
The primary difficulty in reactions with this compound stems from the significant steric hindrance around the reactive chloromethyl group. The bulky biphenyl moiety, positioned ortho to the electrophilic benzylic carbon, physically obstructs the typical trajectory for nucleophilic attack. This is especially problematic for SN2 reactions, which require a specific "backside attack" path.[1] When the incoming nucleophile is also bulky, this steric clash is amplified, leading to dramatically reduced reaction rates and poor yields.[1]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Question 1: My standard SN2 reaction with this compound is failing or giving abysmal yields. What's the first thing I should check?
Answer: Low conversion is the most frequent complaint. The issue almost always traces back to the inability of the nucleophile to overcome the steric barrier under standard conditions. Before making drastic changes, consider the following optimization steps.
Initial Troubleshooting Workflow:
Detailed Explanation:
-
Optimize Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome the steric barrier.[1][2] Many reactions with hindered substrates require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate.[2] However, be mindful of potential decomposition or side reactions at excessive temperatures.[3]
-
Change the Solvent: Switching to a polar aprotic solvent like DMF or DMSO is highly recommended.[1][4] These solvents effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, preserving its reactivity.[3][4] Protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that further impedes its approach to the substrate and slows SN2 reactions.[4]
-
Evaluate the Nucleophile:
-
Strength: Ensure your nucleophile is sufficiently strong.[5] For neutral nucleophiles like amines or thiols, consider deprotonating them with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more reactive anionic form.[2][4]
-
Size: If possible, opt for a smaller, less sterically demanding nucleophile.[1][2] The combination of a hindered electrophile and a bulky nucleophile is a recipe for failure.
-
Question 2: I've tried optimizing conditions, but the yield is still poor. Are there more advanced strategies to force this reaction?
Answer: Yes. When simple condition optimization is insufficient, more advanced techniques are required. Two powerful methods for hindered substrates are enhancing the leaving group's ability and employing phase-transfer catalysis.
Strategy 1: In Situ Leaving Group Exchange (Finkelstein Reaction)
The carbon-chlorine bond is strong. You can often accelerate the reaction by converting the chloride to a better leaving group, such as an iodide, directly in the reaction flask. The C-Br bond is weaker than the C-Cl bond, and C-I is weaker still, making bromide and iodide better leaving groups.[6]
Protocol: Iodide-Catalyzed Nucleophilic Substitution
-
Setup: To your reaction vessel containing this compound (1.0 eq) and your nucleophile (1.2-1.5 eq) in a polar aprotic solvent (e.g., acetone, DMF), add a catalytic amount of sodium iodide or potassium iodide (0.1-0.2 eq).
-
Reaction: Heat the reaction mixture. The iodide ion, a potent nucleophile, will displace the chloride to form the more reactive 2-(iodomethyl)-1,1'-biphenyl intermediate.
-
Substitution: Your primary nucleophile, even if weaker, can now more readily displace the excellent iodide leaving group to form the final product.
Strategy 2: Phase-Transfer Catalysis (PTC)
PTC is an exceptionally effective technique when your nucleophile (e.g., a salt like NaN₃ or KCN) is soluble in an aqueous phase but the substrate is only soluble in an organic phase.[7][8] The PTC catalyst, typically a quaternary ammonium salt, transports the nucleophile anion from the aqueous phase into the organic phase to react.[7] This method often allows for reactions at lower temperatures and with cheaper reagents like aqueous NaOH instead of expensive, anhydrous bases.[9]
Question 3: I am attempting an intramolecular cyclization to form a fluorene core, but the reaction is not working. What are the key considerations?
Answer: The synthesis of fluorene derivatives via intramolecular Friedel-Crafts alkylation of this compound is a classic but challenging transformation.[10] Success hinges on effectively promoting the formation of the key benzylic carbocation intermediate while managing the steric strain of the ring closure.
Key Challenges & Solutions:
| Challenge | Recommended Solution | Causality & Explanation |
| Poor Leaving Group | Use a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SnCl₄). | The Lewis acid coordinates to the chlorine atom, making it a much better leaving group (formally 'AlCl₄⁻') and facilitating the formation of the secondary benzylic carbocation necessary for electrophilic aromatic substitution.[10] |
| Steric Strain | Higher reaction temperatures may be required. | The planarization required to form the five-membered ring in the transition state is sterically demanding. Increased thermal energy helps overcome this barrier. |
| Catalyst Deactivation | Ensure strictly anhydrous conditions. | Lewis acids are extremely moisture-sensitive. Traces of water will hydrolyze and deactivate the catalyst, halting the reaction. Use oven-dried glassware and anhydrous solvents.[11] |
Protocol: Lewis Acid-Catalyzed Fluorene Synthesis
-
Setup: In an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous, non-coordinating solvent (e.g., dichloromethane, carbon disulfide).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add the Lewis acid (e.g., AlCl₃, 1.1-1.5 eq) portion-wise. Caution: The reaction can be exothermic.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature or gently reflux as needed. Monitor the reaction by TLC or GC-MS.
-
Workup: Carefully quench the reaction by pouring it over crushed ice. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and purify by column chromatography or recrystallization.
Question 4: Are there modern cross-coupling methods that are more tolerant of steric hindrance?
Answer: Absolutely. While classic SN2 reactions struggle, modern transition-metal-catalyzed cross-coupling reactions have been specifically designed to handle sterically demanding substrates. For a molecule like this compound, a Nickel-catalyzed cross-coupling could be highly effective.
Concept: Ni/Photoredox Dual Catalysis
Recent advancements have shown that Ni/photoredox dual catalysis can activate benzylic chlorides for cross-coupling reactions under mild conditions.[12] This approach avoids the harsh conditions of traditional methods and can be effective for forming challenging C-C bonds. For example, enantioselective Negishi cross-couplings of racemic secondary benzylic chlorides have been successfully developed using nickel catalysts.[13] These methods often employ specialized ligands that facilitate the difficult reductive elimination step from a sterically congested metal center.[14][15][16]
While developing a new catalytic system is a significant undertaking, it represents the cutting edge for overcoming the limitations of classical substitution chemistry for substrates like this.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)benzoic acid.
- Benchchem. (n.d.). Optimization of reaction conditions for nucleophilic substitution on 2-(Chloromethyl)benzoic acid.
- Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Various Authors. (2023-2025). Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides.
- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024). ACS Publications.
- Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. (2026). ACS Publications.
- Benchchem. (n.d.). Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide.
- Industrial Phase-Transfer Catalysis. (n.d.). Phase Transfer Catalysis.
- Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. (2021). MDPI.
- Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
- Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. (2018). Indo American Journal of Pharmaceutical Research.
- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. (n.d.). Thieme.
- Arp, F. O., & Fu, G. C. (2005). Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. Journal of the American Chemical Society, 127(30), 10482–10483.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl and its Bromo-analog in Nucleophilic Sub.
- Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. (2026). ACS Publications.
- Phase-transfer catalysis in analytical chemistry. (2025). ResearchGate.
- Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps.
- Joshi, S. N., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis, 2011(7), 1045-1054.
- Research Progress on the Synthesis of Fluorene Compounds through Intramolecular Cyclization Reactions. (2025). ResearchGate.
- Joshi, S. N., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis, 2011(7), 1045-1054.
- Benchchem. (n.d.). Steric Hindrance Effects in (Chloromethyl)triphenylsilane Chemistry: An In-depth Technical Guide.
- 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts.
- 4.5: Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts.
- Martin, A., & Rivera-Fuentes, P. (2024). Fluorogenic polymethine dyes by intramolecular cyclization. Current Opinion in Chemical Biology, 80, 102444.
-
Indeno[2,1‐c]fluorene Quasi[9]circulenes Through Intramolecular Cyclization. (2025). Wiley Online Library. Retrieved from
- 7.6: Extra Topics on Nucleophilic Substitution Reaction. (2021). Chemistry LibreTexts.
- Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). (n.d.). UW-Madison Chemistry.
- Martin, A., & Rivera-Fuentes, P. (2024). Fluorogenic polymethine dyes by intramolecular cyclization. Current Opinion in Chemical Biology, 80, 102444.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Fluorogenic polymethine dyes by intramolecular cyclization. (2020-2024). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. iajpr.com [iajpr.com]
- 9. phasetransfer.com [phasetransfer.com]
- 10. researchgate.net [researchgate.net]
- 11. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. xray.uky.edu [xray.uky.edu]
- 16. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"common side reactions in the synthesis of 2-(Chloromethyl)-1,1'-biphenyl"
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common side reactions, troubleshoot potential issues, and provide in-depth explanations to ensure the success of your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to addressing specific problems you may encounter during the synthesis of this compound.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer:
Low yields in the chloromethylation of biphenyl to produce the 2-(chloromethyl) isomer can be attributed to several factors, primarily the formation of side products and suboptimal reaction conditions. The chloromethylation of biphenyl typically proceeds via an electrophilic aromatic substitution mechanism, often under Blanc conditions (formaldehyde, HCl, and a Lewis acid catalyst like ZnCl₂).[1][2][3]
Common Culprits for Low Yield:
-
Formation of Isomeric Products: The chloromethylation of biphenyl can lead to a mixture of isomers, including 4-chloromethylbiphenyl and di-substituted products like 4,4'-bis(chloromethyl)biphenyl and 2,4'-bis(chloromethyl)biphenyl.[4][5] The selectivity for the desired 2-isomer is often challenging to control.
-
Diarylmethane Formation: A prevalent side reaction is the Friedel-Crafts alkylation of the starting biphenyl or the mono-chloromethylated product with another molecule of the chloromethylated biphenyl.[6][7] This results in the formation of diarylmethane byproducts, which reduces the yield of the desired monomeric product.[6] Higher temperatures and high concentrations of the chloromethylated product can favor this side reaction.[6]
-
Polymerization: Under strongly acidic conditions, formaldehyde can polymerize, reducing its availability for the chloromethylation reaction. Additionally, the product itself can undergo polymerization.
-
Incomplete Reaction: Insufficient reaction time or inadequate catalyst activity can lead to a significant amount of unreacted biphenyl remaining in the reaction mixture.
Troubleshooting Steps:
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Higher temperatures tend to promote the formation of diarylmethane byproducts.[6] It is often beneficial to run the reaction at a lower temperature for a longer duration.
-
Reagent Stoichiometry: Carefully control the molar ratios of the reactants. An excess of formaldehyde and HCl is typically used to drive the reaction towards the chloromethylated product.
-
Catalyst Choice and Handling: Zinc chloride is a common catalyst, but its activity is highly dependent on its anhydrous state.[3] Ensure the use of freshly opened or properly dried ZnCl₂. Other Lewis acids like aluminum chloride or tin(IV) chloride have also been used.[6]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in low conversion, while extending it for too long may increase the formation of byproducts.
Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are they and how can I improve the separation?
Answer:
The presence of multiple spots on your TLC plate is a strong indication of a mixture of products, which is common in this reaction.
Likely Side Products:
-
Isomers: As mentioned, you will likely have a mixture of this compound and 4-(chloromethyl)-1,1'-biphenyl. You may also have di-substituted isomers.[4][5]
-
Diarylmethanes: These are higher molecular weight byproducts formed from the reaction of the chloromethylated product with another biphenyl molecule.[6]
-
Benzyl Alcohol Derivatives: Incomplete conversion of the intermediate hydroxymethylbiphenyl to the chloromethyl derivative can leave residual benzyl alcohol species.
Improving Separation and Purification:
-
Column Chromatography: This is the most effective method for separating the desired product from its isomers and other byproducts. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) is crucial. Monitor the fractions closely by TLC.
-
Recrystallization: If a crude product of reasonable purity can be obtained, recrystallization can be an effective purification method. Toluene and methanol are solvents that have been used for the recrystallization of related bis(chloromethyl)biphenyls.[8]
-
Solvent System Optimization for TLC: Experiment with different solvent systems to achieve better separation on the TLC plate. This will also help in developing a more effective mobile phase for column chromatography.
Question 3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
Answer:
NMR spectroscopy is a powerful tool for identifying byproducts. Here's a guide to interpreting unexpected peaks:
-
Diarylmethane Byproducts: Look for a characteristic singlet for the methylene bridge (-CH₂-) protons, typically in the range of 4.0-4.5 ppm. The aromatic region will also be more complex than that of the desired product.
-
4-Isomer: The ¹H NMR spectrum of the 4-isomer will show a more symmetrical pattern in the aromatic region compared to the 2-isomer.
-
Hydroxymethyl Byproducts: The presence of a broad singlet for the hydroxyl (-OH) proton and a singlet for the benzylic methylene (-CH₂OH) protons (around 4.5-4.7 ppm) are indicative of the corresponding alcohol.
-
Unreacted Biphenyl: The characteristic signals for biphenyl will be present if the reaction is incomplete.
To confirm the identity of these impurities, it is recommended to compare your spectra with literature data or to use 2D NMR techniques (e.g., COSY, HSQC) for a more detailed structural elucidation.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of this compound.
What is the mechanism of the chloromethylation of biphenyl?
The chloromethylation of biphenyl, under typical Blanc reaction conditions, is an electrophilic aromatic substitution.[2][6] The reaction is catalyzed by a Lewis acid, such as zinc chloride.[1] The mechanism involves the following key steps:
-
Formation of the Electrophile: Formaldehyde is activated by the Lewis acid and hydrogen chloride. The exact nature of the electrophile is a subject of discussion but is believed to be a highly reactive species like a chloromethyl cation (ClCH₂⁺) or a protonated chloromethyl alcohol ((ClCH₂)OH₂⁺).[1][6]
-
Electrophilic Attack: The π-electrons of one of the aromatic rings of biphenyl attack the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A base (such as Cl⁻) removes a proton from the carbon atom bearing the new chloromethyl group, restoring the aromaticity of the ring and yielding the chloromethylated biphenyl product.
What are the key safety precautions for this reaction?
The chloromethylation reaction requires strict safety measures due to the hazardous nature of the reagents and potential byproducts.
-
Bis(chloromethyl) ether (BCME): This is a potent carcinogen that can be formed as a byproduct in chloromethylation reactions involving formaldehyde and HCl.[1][3] It is crucial to perform the reaction in a well-ventilated fume hood and to take all necessary precautions to avoid inhalation or contact.
-
Corrosive Reagents: Hydrogen chloride and Lewis acids like zinc chloride are corrosive.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Anhydrous Conditions: Many of the reagents are sensitive to moisture. The reaction should be carried out under anhydrous conditions to prevent the deactivation of the catalyst and the formation of unwanted byproducts.[3]
How can I optimize the reaction for better selectivity towards the 2-isomer?
Achieving high regioselectivity for the 2-position in the chloromethylation of biphenyl is challenging. However, some strategies can be employed:
-
Catalyst Choice: The choice of catalyst can influence the isomer distribution. Some studies have investigated various metal triflates as catalysts, which may offer different selectivities compared to traditional Lewis acids.[4][5]
-
Solvent System: The polarity of the solvent can affect the reaction rate and selectivity. Experimenting with different solvents may lead to an improved isomer ratio.
-
Temperature: As lower temperatures generally increase selectivity in electrophilic aromatic substitutions, running the reaction at or below room temperature might favor the formation of one isomer over the other, although this may come at the cost of a slower reaction rate.
III. Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Biphenyl | 154.21 | (Specify) | (Calculate) |
| Paraformaldehyde | (CH₂O)n | (Specify) | (Calculate) |
| Anhydrous Zinc Chloride | 136.30 | (Specify) | (Calculate) |
| Concentrated HCl | ~37% | (Specify) | (Calculate) |
| Solvent (e.g., Dichloromethane) | - | (Specify) | - |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet, add anhydrous zinc chloride.
-
Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add the solvent, biphenyl, and paraformaldehyde to the flask.
-
Initiation of Reaction: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired amount of time. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction by slowly pouring the mixture into ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
IV. Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway and a common side reaction.
Main Reaction Pathway
Caption: Main electrophilic substitution pathway.
Diarylmethane Side Reaction
Caption: Formation of a diarylmethane byproduct.
V. References
-
The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Blanc chloromethylation. (2023, December 2). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
New studies in aromatic chloromethylation. (n.d.). Durham E-Theses. Retrieved January 17, 2026, from [Link]
-
CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system. (n.d.). Google Patents. Retrieved January 17, 2026, from
-
An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The Friedel-Crafts Reaction. (2014, February 27). Vdocuments. Retrieved January 17, 2026, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl. (n.d.). Google Patents. Retrieved January 17, 2026, from
-
CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl. (n.d.). Google Patents. Retrieved January 17, 2026, from
-
Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. (n.d.). Eureka | Patsnap. Retrieved January 17, 2026, from [Link]
-
Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
-
2,2'-Bis(chloromethyl)biphenyl. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Friedel–Crafts alkylation of biphenyl with haloalkane. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ensuring Quality: Handling and Storage of Bis(chloromethyl)-1,1'-biphenyl (CAS 1667-10-3). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
-
Purification of Chloromethyl Chloroformate. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
US2430667A - Chlorination process. (n.d.). Google Patents. Retrieved January 17, 2026, from
-
EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine. (n.d.). Google Patents. Retrieved January 17, 2026, from
-
The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. (n.d.). Environmental Science: Processes & Impacts (RSC Publishing). Retrieved January 17, 2026, from [Link]
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. dl.icdst.org [dl.icdst.org]
- 8. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 9. 联苯二氯苄 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Chloromethylated Biphenyl Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editor's Note: This guide primarily focuses on the purification of 4,4'-Bis(chloromethyl)-1,1'-biphenyl (CAS No. 1667-10-3). While the user specified "2-(Chloromethyl)-1,1'-biphenyl," publicly available, detailed purification literature for this specific isomer is scarce. In contrast, the 4,4'- isomer is a widely used and well-documented industrial intermediate, particularly in the synthesis of fluorescent whitening agents and polymers.[1][2] The principles of purification discussed herein are broadly applicable to other isomers, but researchers must consider that the specific impurity profiles and physical properties (e.g., crystallization behavior) will differ based on the substitution pattern.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 4,4'-Bis(chloromethyl)-1,1'-biphenyl?
A1: The impurity profile is intrinsically linked to its synthesis, which is typically the Blanc chloromethylation of biphenyl.[3] Key impurities to anticipate include:
-
Unreacted Biphenyl: The starting material for the synthesis.
-
Monochloromethylated Biphenyl: Primarily 4-(chloromethyl)-1,1'-biphenyl, resulting from an incomplete reaction.[4]
-
Polymeric Byproducts: High molecular weight organic polymers can form under the reaction conditions, often presenting as insoluble or oily residues.[4]
-
Isomeric Byproducts: Although the 4,4'- substitution is preferred, other isomers like 2,4'-bis(chloromethyl)-1,1'-biphenyl can form in smaller quantities.[5]
-
Carcinogenic Reagent Residues: The traditional Blanc chloromethylation risks the formation of highly carcinogenic bis(chloromethyl) ether (BCME).[6] Modern synthesis protocols are designed to minimize or avoid this, but its potential presence in crude products from older methods necessitates extreme caution.[3][6]
Q2: I have a crude reaction mixture. What is the best initial purification method to try?
A2: For most lab-scale purifications of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, recrystallization is the most effective and efficient first-line method. The compound is a solid with a defined melting point, making it an ideal candidate for this technique. Patents and literature frequently describe recrystallization using solvents like toluene, xylene, or mixed solvent systems such as toluene/methanol or benzene/ethanol.[4][7] If recrystallization fails to remove closely-related impurities, silica gel column chromatography is the next logical step.
Q3: How can I reliably assess the purity of my final product?
A3: A multi-faceted approach is recommended for confirming purity:
-
Melting Point Analysis: A sharp melting point close to the literature value (~126 °C, with decomposition) is a strong indicator of high purity.[1][8] A broad or depressed melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting minor impurities. A reverse-phase method using a C18 or Biphenyl column with a mobile phase like acetonitrile and water is suitable.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities with distinct signals.
Q4: What are the most critical safety precautions when handling and purifying this compound?
A4: 4,4'-Bis(chloromethyl)-1,1'-biphenyl is a corrosive and hazardous substance.[12] Strict adherence to safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[13][14]
-
Ventilation: Handle the compound, especially the solid powder and any solutions, inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Handling Corrosive Reagents: The synthesis and purification may involve strong acids (like HCl). Handle these with extreme care.
-
Waste Disposal: Dispose of all chemical waste (mother liquor, contaminated silica gel) according to your institution's hazardous waste guidelines.
Q5: How should I properly store the purified 4,4'-Bis(chloromethyl)-1,1'-biphenyl?
A5: The compound is sensitive to moisture and can degrade. For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1] Refrigerated storage at 2-8°C is recommended to maintain its integrity and prevent degradation.[1][13]
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification process.
Recrystallization Issues
Q: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, often due to a solvent system in which it is too soluble or the presence of impurities that depress the melting point.
-
Causality: The boiling point of your chosen solvent may be higher than the melting point of your impure product. Alternatively, the high concentration of impurities can create a low-melting eutectic mixture.
-
Solutions:
-
Lower the Temperature: Switch to a solvent or solvent pair with a lower boiling point.
-
Use More Solvent: The immediate solution is to add more hot solvent to fully re-dissolve the oil, then allow it to cool very slowly. Slow cooling is critical for encouraging crystal lattice formation instead of oiling.
-
Change Solvent System: If the issue persists, a different solvent system is necessary. A two-solvent system is often effective. Dissolve the crude product in a minimal amount of a "good" solvent (like hot toluene) and then slowly add a "poor" solvent (like methanol or ethanol) dropwise until persistent cloudiness appears.[7][15] Then, allow it to cool slowly.
-
Q: My recovery from recrystallization is very low. How can I improve the yield?
A: Low recovery is a common problem, often stemming from using too much solvent or premature crystallization.
-
Causality: The product has some solubility even in the cold solvent. Using a large excess of solvent will result in a significant amount of the product remaining in the mother liquor.
-
Solutions:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Work in small additions.
-
Cool Thoroughly: Ensure the flask is cooled in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) after it has reached room temperature to maximize precipitation.
-
Second Crop: Concentrate the mother liquor (the liquid left after filtration) by boiling off some solvent and cool it again to obtain a second, though likely less pure, crop of crystals.
-
Solvent Choice: Select a solvent in which your compound has very high solubility when hot and very low solubility when cold.
-
Column Chromatography Issues
Q: I'm attempting column chromatography, but the separation of my product from a key impurity is poor. What can I do?
A: Poor separation (co-elution) means the difference in affinity of your compounds for the stationary phase is insufficient with the chosen mobile phase.
-
Causality: The polarity of your eluent is not optimized. If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, they will remain adsorbed at the top.[16]
-
Solutions:
-
Optimize the Eluent: Use Thin Layer Chromatography (TLC) to test various solvent systems first. Aim for a system that gives your desired product an Rf value of ~0.3-0.4 and maximizes the separation from the impurity spot. For 4,4'-Bis(chloromethyl)-1,1'-biphenyl, start with a non-polar solvent like hexane or cyclohexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Use a Different Stationary Phase: While silica gel is most common, alumina could provide different selectivity.[16] Alternatively, for difficult separations, a biphenyl-functionalized stationary phase in a reverse-phase setup (RP-HPLC) might offer unique π-π interactions that enhance separation.[10][17]
-
Improve Column Packing: Ensure the column is packed uniformly without air bubbles or channels, as these lead to a broad, poorly resolved elution band.[18]
-
Q: My product appears to be degrading on the silica gel column. How can I prevent this?
A: The chloromethyl groups are reactive and can be susceptible to hydrolysis or reaction on the acidic surface of silica gel, especially during long exposure.
-
Causality: Silica gel is weakly acidic and can catalyze the degradation of sensitive compounds. The long residence time on a slow-running gravity column exacerbates this issue.
-
Solutions:
-
Use Flash Chromatography: Employing positive pressure (flash chromatography) significantly speeds up the separation, minimizing the contact time between your compound and the silica.[16]
-
Deactivate the Silica: Treat the silica gel with a base, such as triethylamine (~1% in your eluent), to neutralize the acidic sites. This is a common practice for purifying acid-sensitive compounds.
-
Alternative Adsorbent: Consider using a more neutral adsorbent like alumina if deactivating silica is not effective.
-
Validated Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Toluene/Methanol)
This protocol is adapted from methods described for purifying high-purity biphenyl derivatives.[7][15] It is effective for removing both more-polar and less-polar impurities.
-
Dissolution: Place the crude 4,4'-Bis(chloromethyl)-1,1'-biphenyl in an Erlenmeyer flask. Add a minimal amount of hot toluene (the "good" solvent) while stirring and heating until the solid is completely dissolved. Avoid using a large excess.
-
Hot Filtration (Optional): If insoluble impurities (e.g., polymers) are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the toluene solution is still hot, add methanol (the "poor" solvent) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy. If too much methanol is added, add a few drops of hot toluene to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the yield and melting point.
Protocol 2: Flash Column Chromatography
This protocol provides a general workflow for purification using silica gel.[16][18] The specific eluent system should be determined by TLC analysis beforehand.
-
Column Preparation: Securely clamp a glass chromatography column in a vertical position in a fume hood. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Packing the Column: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., hexane). Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply this concentrated solution to the top of the sand layer.
-
Elution: Carefully add the eluent to the column. Apply positive pressure (using a bellows or regulated air line) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data & Workflow Visualization
Data Tables
Table 1: Common Recrystallization Solvent Systems
| Solvent(s) | Type | Notes | Reference |
|---|---|---|---|
| Toluene | Single Solvent | Good for removing more polar impurities. | [4][7] |
| Xylene | Single Solvent | Higher boiling point than toluene; useful if solubility is an issue. | [7] |
| Toluene / Methanol | Two-Solvent | Excellent for controlled crystallization. | [7] |
| Benzene / Ethanol | Two-Solvent | A classic system; benzene is often replaced with toluene for safety. | [7] |
| Acetic Acid | Single Solvent | Can be effective but may require removal of residual acid. |[7] |
Table 2: Typical Impurities and Their Removal
| Impurity | Type | Expected Elution (Chromatography) | Removal Strategy |
|---|---|---|---|
| Biphenyl | Non-polar starting material | Elutes before the product with non-polar solvents. | Column chromatography; often remains in mother liquor during recrystallization. |
| 4-(Chloromethyl)biphenyl | Less polar than product | Elutes just before or with the main product. | Careful column chromatography or fractional crystallization. |
| Polymeric materials | Very polar/insoluble | Remain at the top of the column or are insoluble. | Hot filtration before recrystallization; will not elute from column. |
Diagrams
Caption: Decision tree for selecting a purification method.
Caption: Standard workflow for laboratory recrystallization.
References
-
PubChem. (n.d.). 2,2'-Bis(chloromethyl)biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Exploring 4,4'-Bis(chloromethyl)-1,1'-biphenyl: Properties and Applications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4,4'-Bis(chloromethyl)-1,1'-biphenyl on Newcrom R1 HPLC column. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. Eureka. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
- Google Patents. (n.d.). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- Google Patents. (n.d.). CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
- Google Patents. (n.d.). CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
-
DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). B. Column Chromatography. Retrieved from [Link]
-
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comprehensive Chemical Synthesis Using 4,4'-Bis(chloromethyl)-1,1'-biphenyl: A Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ensuring Quality: Handling and Storage of Bis(chloromethyl)-1,1'-biphenyl (CAS 1667-10-3). Retrieved from [Link]
- Google Patents. (n.d.). US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
-
ResearchGate. (2025). A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media. Retrieved from [Link]
-
Restek. (2016). Why Biphenyl is a very interesting primary choice as stationary phase in LC. Retrieved from [Link]
-
SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Blanc Chloromethylation - Removing BCME from Product. Retrieved from [Link]
- Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 8. 4,4'-Bis(chloromethyl)-1,1'-biphenyl CAS#: 1667-10-3 [m.chemicalbook.com]
- 9. Separation of 4,4’-Bis(chloromethyl)-1,1’-biphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scielo.br [scielo.br]
- 12. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Why Biphenyl is a very interesting primary choice as stationary phase in LC. [discover.restek.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Ortho-Selectivity in the Chloromethylation of Biphenyl
Introduction
Welcome to the technical support guide for the chloromethylation of biphenyl, with a specialized focus on maximizing the yield of the 2-(chloromethyl)biphenyl isomer. The chloromethylation of aromatic rings is a cornerstone of synthetic chemistry, providing a versatile handle for further functionalization. However, when applied to the biphenyl system, the reaction presents a significant regioselectivity challenge. Due to the electronic and steric nature of the phenyl substituent, electrophilic attack overwhelmingly favors the para (4-) position, with di-substitution at the 4,4'-positions also being a common outcome.[1][2] This guide provides in-depth troubleshooting, mechanistic explanations, and strategic protocols for researchers aiming to direct the reaction toward the sterically hindered ortho (2-) position.
Frequently Asked Questions (FAQs)
Q1: Why is the 4-isomer the major product in a typical biphenyl chloromethylation? A1: The phenyl group on biphenyl is an ortho, para-directing activator for electrophilic aromatic substitution.[3][4] This means it increases the electron density at the ortho (2, 2') and para (4, 4') positions, making them more susceptible to attack by an electrophile. However, the para position is sterically much more accessible than the crowded ortho position. This combination of electronic activation at both sites but significantly less steric hindrance at the para position leads to it being the kinetically and thermodynamically favored product.[5]
Q2: What is the mechanism of the Blanc chloromethylation reaction? A2: The reaction proceeds via electrophilic aromatic substitution. Under acidic conditions and with a Lewis acid catalyst like zinc chloride (ZnCl₂), formaldehyde is protonated, making its carbon atom highly electrophilic.[6] The π-electrons of the biphenyl ring attack this electrophile. The resulting intermediate is then rearomatized. The benzyl alcohol formed is rapidly converted to the corresponding benzyl chloride by hydrogen chloride.[6][7]
Q3: What are the most common byproducts I should expect? A3: Besides the desired 2-isomer and the major 4-isomer, you can expect two main classes of byproducts:
-
Di-substituted products: Primarily 4,4'-bis(chloromethyl)biphenyl and potentially 2,4'-bis(chloromethyl)biphenyl, formed from a second chloromethylation event.[1]
-
Diarylmethane derivatives: These form when a chloromethylated product acts as an electrophile itself and reacts with another biphenyl molecule in a Friedel-Crafts alkylation type of side reaction.[8]
Q4: How does moisture affect the reaction? A4: Moisture is highly detrimental. The Lewis acid catalyst, most commonly anhydrous zinc chloride, is hygroscopic. Water acts as a Lewis base and coordinates with the catalyst, forming hydrated complexes.[9] This deactivates the catalyst, reducing its ability to activate the formaldehyde electrophile, which can lead to a stalled reaction or significantly lower yields.[9]
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems encountered when targeting the 2-isomer.
Issue 1: Very Low or No Detectable Yield of 2-(Chloromethyl)biphenyl
-
Potential Cause 1: Unfavorable Reaction Kinetics & Thermodynamics. As discussed, the 4-position is electronically and sterically favored. Standard conditions will always produce the 4-isomer as the major product.
-
Solution: Optimization of reaction parameters is critical. Experiment with significantly lower temperatures (-10°C to 0°C) to potentially favor the kinetic ortho product, although this may slow the overall reaction rate. The choice of catalyst and solvent can also influence the isomer ratio (see Issue 2).
-
-
Potential Cause 2: Inactive Catalyst. Moisture contamination is a primary culprit for reaction failure.[9]
-
Solution: Ensure all glassware is rigorously flame- or oven-dried.[10] Use anhydrous grade solvents and freshly opened, anhydrous zinc chloride or another Lewis acid. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[9]
-
Issue 2: Poor Selectivity (Overwhelming Formation of the 4-Isomer)
-
Potential Cause 1: Steric Hindrance. The bulky nature of the electrophile and the transition state makes it difficult to access the 2-position.
-
Solution: While challenging, altering the catalyst may help. Consider screening a range of Lewis acids. Bulkier catalysts such as ferric chloride (FeCl₃) or stannic chloride (SnCl₄) might theoretically influence the steric environment, though they are also known to promote diarylmethane formation.[8][11] Some modern approaches have used metal triflates (e.g., Sc(OTf)₃) which can alter product distributions, although studies on biphenyl still show a strong preference for the 4,4'-disubstituted product.[1]
-
-
Potential Cause 2: Reaction Temperature. Higher temperatures provide more energy to overcome the activation barrier for both isomers but will generally favor the more stable para product.
-
Solution: Maintain strict and low-temperature control throughout the reagent addition and reaction period. A starting point for optimization is 0°C. Monitor the isomer ratio at different temperatures via GC-MS analysis of reaction aliquots.
-
Issue 3: Significant Formation of Di-substituted Byproducts
-
Potential Cause: Incorrect Stoichiometry. Using a large excess of the chloromethylating agent (formaldehyde/HCl) will drive the reaction towards di-substitution, especially since the first chloromethyl group does not strongly deactivate the ring to a second substitution.
-
Solution: Carefully control the stoichiometry. Begin with a 1:1 molar ratio of biphenyl to formaldehyde. If the conversion of the starting material is too low, the ratio can be slightly increased (e.g., 1:1.1), but a large excess should be avoided. Monitor the reaction progress closely using TLC or GC and quench the reaction once the optimal amount of mono-substituted product is formed.
-
Issue 4: Presence of High Molecular Weight, Resinous Byproducts
-
Potential Cause: Diarylmethane Formation. The chloromethylated product is reactive and can alkylate another molecule of biphenyl, catalyzed by the Lewis acid. This side reaction is often exacerbated by higher temperatures and high concentrations of the product.[8]
-
Solution:
-
Temperature Control: Keep the reaction temperature as low as feasible.
-
Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed. Over-reaction increases the likelihood of byproduct formation.
-
Catalyst Choice: Strong Lewis acids like AlCl₃ are known to favor diarylmethane formation.[8] Milder catalysts like ZnCl₂ are generally preferred.[12]
-
-
Visualizing the Chloromethylation Pathway and Troubleshooting
Diagram 1: Reaction Mechanism & Isomer Formation
Caption: Mechanism of biphenyl chloromethylation leading to ortho and para isomers.
Diagram 2: Troubleshooting Workflow for Low 2-Isomer Yield
Caption: A workflow for troubleshooting and optimizing 2-isomer yield.
Optimized Protocol for Screening Ortho-Selectivity
Given the inherent preference for para-substitution, a single definitive protocol for high ortho-selectivity is not established. Instead, a systematic screening of variables is the most effective strategy. The following protocol provides a robust baseline for this optimization process.
Safety Precaution: Chloromethylation agents, such as chloromethyl methyl ether which can be formed in situ, are potent carcinogens. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
1. Preparation (Strictly Anhydrous Conditions)
-
Place a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet adapter, and a condenser (with a drying tube or gas outlet to a scrubber) in an oven at 120°C overnight or flame-dry under vacuum.
-
Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
2. Reagent Setup
-
To the flask, add biphenyl (1.0 eq.).
-
Add an anhydrous solvent. Acetic acid is often used, but less polar solvents like dichloroethane or carbon tetrachloride can be screened.[13]
-
Cool the mixture to the desired starting temperature (e.g., 0°C) using an ice-salt bath.
3. Catalyst Addition
-
Under a positive pressure of inert gas, add the anhydrous Lewis acid catalyst (e.g., ZnCl₂, 0.5 - 1.0 eq.). Stir the suspension.
4. Chloromethylating Agent Addition
-
Begin bubbling dry hydrogen chloride gas through the stirred suspension.
-
Slowly add paraformaldehyde (1.1 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise significantly.
5. Reaction and Monitoring
-
Maintain the reaction at the target temperature (e.g., 0°C) with vigorous stirring.
-
Monitor the reaction progress every hour by carefully taking a small aliquot, quenching it with ice-cold water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by GC-MS to determine the ratio of starting material, 2-isomer, 4-isomer, and di-substituted products.
6. Work-up
-
Once the optimal ratio is achieved (or after a set time, e.g., 6 hours), slowly and carefully pour the reaction mixture over crushed ice with stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer 2-3 times with the reaction solvent or another suitable solvent like dichloromethane.
-
Combine the organic layers and wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
7. Purification
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil or solid will be a mixture of isomers. Separation is challenging due to similar polarities but can be attempted by fractional distillation under high vacuum or careful column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient).
Table 1: Key Parameters for Optimization Screening
| Parameter | Baseline Value | Range to Screen | Rationale for Ortho-Selectivity |
| Temperature | 0°C | -15°C to 25°C | Lower temperatures may favor the kinetic ortho product and reduce byproduct formation.[14] |
| Catalyst | Anhydrous ZnCl₂ | SnCl₄, FeCl₃, TiCl₄ | Different metal centers and catalyst bulkiness can alter the steric environment of the transition state.[12][15] |
| Biphenyl:CH₂O Ratio | 1 : 1.1 | 1 : 1.0 to 1 : 1.5 | Minimizes di-substitution which primarily occurs at the 4- and 4'- positions.[15] |
| Solvent | Acetic Acid | Dichloroethane, CS₂, Hexane | Solvent polarity can influence catalyst activity and the solvation of the transition state, potentially affecting regioselectivity. |
References
- Study Prep in Pearson+. (n.d.). Biphenyl is two benzene rings joined by a single bond. The site o.... Pearson+.
- BenchChem. (2025). dealing with moisture sensitivity of catalysts in 4,4'-Bis(chloromethyl)-1,1'-biphenyl reactions. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Chloromethylation of Thiophene. BenchChem.
- U.S. Patent No. 4,562,280A. (1985). Chloromethylation of deactivated aromatic compounds. Google Patents.
- Selva, M., Trotta, F., & Tundo, P. (n.d.). Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. IRIS.
- BenchChem Technical Support Team. (2025). minimizing side reactions in chloromethylation of 1,2,4-trimethylbenzene. BenchChem.
- Nishiguchi, T., et al. (2006). The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates. ResearchGate.
- Hu, R., et al. (2010). A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media. ResearchGate.
- Study Prep in Pearson+. (2024). Biphenyl is two benzene rings joined by a single bond. The site o.... Pearson+.
- Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Bryce, M. R. (1982). New studies in aromatic chloromethylation. Durham E-Theses.
- Wikipedia. (n.d.). Blanc chloromethylation.
- Alfa Chemistry. (n.d.). Blanc Chloromethylation Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep in Pearson+ [pearson.com]
- 4. Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep in Pearson+ [pearson.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. iris.unive.it [iris.unive.it]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Suzuki Coupling with 2-(Chloromethyl)-1,1'-biphenyl
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-(chloromethyl)-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, valued for its mild conditions and broad functional group tolerance.[1][2] However, the use of benzylic chlorides like this compound introduces a unique set of challenges that require careful consideration and optimization.
This resource provides in-depth, experience-driven answers to common issues, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to build a robust and reliable synthetic methodology.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Initiation & Catalyst Activity
Question 1: My Suzuki coupling with this compound is not starting, or the conversion is very low. What are the likely causes and how can I fix this?
Answer:
Failure to initiate or low conversion in a Suzuki coupling with a benzylic chloride points to several potential issues, primarily centered around the catalyst's activity and the specific reactivity of the C(sp³)-Cl bond.
-
Inadequate Catalyst System: The oxidative addition of a palladium(0) catalyst to a C(sp³)-Cl bond is generally more challenging than with the corresponding bromide or iodide.[3] Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active.
-
Expert Insight: For benzylic chlorides, more electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step. Ligands such as SPhos, XPhos, or RuPhos can be effective.[4] In some cases, a ligand-free system with a higher catalyst loading (e.g., 10 mol% Pd(OAc)₂ or PdCl₂) in a suitable solvent system like toluene/water or acetone/water has shown success.[5]
-
Troubleshooting Steps:
-
Switch to a more active ligand: If using a simple phosphine ligand like PPh₃, consider switching to a Buchwald-type biarylphosphine ligand.
-
Increase catalyst loading: While not always ideal, increasing the catalyst loading from a typical 1-2 mol% to 5-10 mol% can sometimes overcome activation barriers.
-
Use a pre-catalyst: Palladacycle pre-catalysts can offer improved stability and reactivity.[1]
-
-
-
Catalyst Decomposition: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Improper degassing or the use of wet solvents can lead to the formation of palladium black, which is catalytically inactive.[6]
-
Expert Insight: The formation of palladium black is a visual indicator of catalyst decomposition.[6] This is often caused by oxidation of the Pd(0) species.
-
Troubleshooting Steps:
-
Ensure rigorous degassing: Use a freeze-pump-thaw cycle or sparge your reaction mixture with an inert gas (argon or nitrogen) for an extended period.
-
Use dry solvents: Ensure your solvents are anhydrous.
-
Consider a Pd(II) pre-catalyst with a reducing agent: Sometimes, adding a mild reducing agent can help maintain the active Pd(0) state.[7]
-
-
-
Incorrect Base Selection: The base plays a crucial role in the Suzuki-Miyaura coupling.[8][9] It activates the boronic acid for transmetalation.[9] For benzylic chlorides, a moderately strong base is often required.
-
Expert Insight: Carbonates such as Cs₂CO₃ or K₂CO₃ are commonly used.[4] Phosphates like K₃PO₄ can also be effective.[5] The choice of base can also influence the rate of side reactions.
-
Troubleshooting Steps:
-
Screen different bases: If one base is not effective, try others. A common starting point is Cs₂CO₃.
-
Ensure adequate base equivalents: Typically, 2-3 equivalents of base are used.
-
-
Side Reactions & Impurity Formation
Question 2: I am observing significant homocoupling of my boronic acid partner. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid to form a biaryl byproduct is a common issue in Suzuki couplings.[6] This is often promoted by the presence of Pd(II) species and oxygen.[6]
-
Mechanism of Homocoupling: Pd(II) species can react with two molecules of the boronic acid, leading to the formation of the homocoupled product and reducing the Pd(II) to Pd(0).[6]
-
Expert Insight: This side reaction is particularly prevalent when using a Pd(II) pre-catalyst without an efficient in-situ reduction to Pd(0), or when the reaction mixture is not adequately deoxygenated.[6]
-
-
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: As with catalyst decomposition, thoroughly degassing the reaction mixture is critical to remove oxygen, which can contribute to the formation of Pd(II) species that promote homocoupling.[6]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can reduce the initial concentration of Pd(II). However, these can also be sensitive to air.[6]
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. For instance, using a combination of bases like Cs₂CO₃ and K₂CO₃ has been shown to reduce homocoupling in some systems.[4]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.
-
Question 3: My starting material, this compound, appears to be decomposing, and I'm observing the formation of benzyl alcohol or other related byproducts. What is happening?
Answer:
The decomposition of this compound, often leading to the corresponding benzyl alcohol, is typically due to hydrolysis or other nucleophilic substitution reactions.
-
Hydrolysis: The benzylic chloride is susceptible to hydrolysis, especially in the presence of a base and water, which are standard components of many Suzuki coupling conditions.
-
Expert Insight: The rate of hydrolysis can be influenced by the reaction temperature, the strength of the base, and the amount of water present. In some cases, competitive formation of benzyl alcohol has been observed.[10]
-
Troubleshooting Steps:
-
Minimize Water Content: While a small amount of water is often necessary for the Suzuki coupling, using a biphasic system with a minimal amount of water can help.
-
Use a Weaker Base: If hydrolysis is a major issue, consider using a weaker base like K₂CO₃ or even KF, which can be effective in activating the boronic acid without promoting extensive hydrolysis of the electrophile.[9]
-
Lower the Reaction Temperature: If the desired coupling is efficient at a lower temperature, reducing the heat can slow down the rate of hydrolysis.[1]
-
-
-
Reaction with Other Nucleophiles: Other nucleophiles in the reaction mixture, such as hydroxide ions from the base, can also lead to the formation of byproducts.
Optimization of Reaction Conditions
Question 4: What are the key parameters I should focus on when optimizing the Suzuki coupling of this compound?
Answer:
A systematic approach to optimization is crucial for achieving high yields and purity. The following table summarizes key parameters and their typical ranges for this specific coupling.
| Parameter | Recommended Range/Options | Rationale & Expert Insight |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Palladacycles | Pd(OAc)₂ and PdCl₂ are common and cost-effective, but may require a ligand.[5][11] Pd₂(dba)₃ is a Pd(0) source but can be unstable.[6] Palladacycles offer good stability and reactivity.[1] |
| Ligand | SPhos, XPhos, RuPhos, dppf | Bulky, electron-rich phosphine ligands are generally preferred for activating the C(sp³)-Cl bond.[4] dppf is also a robust and commonly used ligand.[4][12] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | A moderately strong base is needed to activate the boronic acid.[13] Cs₂CO₃ is often a good starting point due to its high solubility.[4] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, Acetone/H₂O | A biphasic system is common.[4] The choice of organic solvent can influence reaction rate and solubility.[4] |
| Temperature | 70-100 °C | Higher temperatures can accelerate the reaction but may also increase the rate of side reactions like hydrolysis.[1][4] |
| Concentration | 0.1 - 0.5 M | The concentration can affect reaction kinetics. A concentration of 0.1 M is a good starting point.[1][4] |
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.[14] Understanding this cycle is key to troubleshooting your reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization will likely be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)[4]
-
Base (e.g., Cs₂CO₃, 3.0 eq)[4]
-
Solvent (e.g., THF/H₂O, 10:1 mixture)[4]
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 77 °C for THF/H₂O) and stir vigorously.[4]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
When encountering issues, a logical workflow can help identify and solve the problem efficiently.
Caption: A logical workflow for troubleshooting low conversion in the Suzuki coupling.
References
-
Molander, G. A., & Noël, G. (2005). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 70(7), 2765–2770. Available at: [Link]
-
Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Organic letters, 6(14), 2353–2356. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
Serafin, K., & Szneler, E. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2623–2629. Available at: [Link]
-
Shields, J. D., et al. (2021). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 12(1), 376. Available at: [Link]
-
Wikipedia. (2023, October 29). Suzuki reaction. Wikipedia. Available at: [Link]
-
McKenna, J. M., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(52), 29665–29669. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Roy, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of Glasgow). Available at: [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron, 60(13), 2957-2989. Available at: [Link]
-
Chemistry LibreTexts. (2021, August 15). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Miller, W. D., & DeShong, P. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 437–441. Available at: [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Bis(chloromethyl) Ether (BCME) Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide researchers with the critical information and practical troubleshooting advice needed to prevent the formation of bis(chloromethyl) ether (BCME), a potent human carcinogen, during chemical synthesis.[1][2] Our focus is on proactive prevention through informed experimental design and reactive mitigation through safe quenching and handling procedures.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding BCME.
Q1: What is bis(chloromethyl) ether (BCME) and why is it a major concern?
A: Bis(chloromethyl) ether, or BCME, is a volatile, colorless liquid with the formula (ClCH₂)₂O.[3] It is classified as a potent human carcinogen by numerous international agencies, including the International Agency for Research on Cancer (IARC) and the U.S. Department of Health and Human Services.[2][4] Epidemiological studies have demonstrated a strong link between BCME exposure and an increased risk of lung cancer, particularly small-cell carcinoma.[5] Due to its high carcinogenic potency and volatility, even trace amounts pose a significant health risk, making its prevention in any synthesis a critical safety priority.[3][5] The Occupational Safety and Health Administration (OSHA) regulates BCME as a carcinogen under standard 29 CFR 1910.1008, requiring stringent handling protocols.[1][6]
Q2: In which chemical reactions is BCME most likely to form?
A: BCME is primarily known to form as an unintended and hazardous byproduct in chloromethylation reactions.[3] The most classic example is the Blanc chloromethylation , which uses formaldehyde (or its precursors like paraformaldehyde) and hydrogen chloride (HCl), often with a Lewis acid catalyst like zinc chloride (ZnCl₂), to attach a chloromethyl (-CH₂Cl) group to an aromatic ring.[7][8] The conditions present in this reaction—the coexistence of formaldehyde and HCl—are precisely what leads to the spontaneous formation of BCME.[3][9] It is also a known impurity in technical-grade chloromethyl methyl ether (CMME), another chloromethylating agent.[2][3]
Q3: What is the chemical mechanism of BCME formation from formaldehyde and HCl?
A: The formation of BCME occurs when formaldehyde and hydrogen chloride are present together. The reaction proceeds through the following key steps:
-
Protonation and Nucleophilic Attack: Formaldehyde is protonated by HCl, making its carbonyl carbon highly electrophilic.
-
Formation of Chloromethanol: A chloride ion then attacks the electrophilic carbon, forming chloromethanol (ClCH₂OH) as an unstable intermediate.
-
Dimerization: Two molecules of this intermediate undergo a condensation reaction (dehydration) to form the symmetric ether, bis(chloromethyl) ether, and water.
This process can occur spontaneously in the vapor or liquid phase whenever the precursor molecules are mixed.[9]
Q4: How can I design my experiment from the start to avoid BCME formation?
A: The most effective strategy is to avoid the simultaneous presence of formaldehyde and a hydrogen chloride source. Several alternative approaches to chloromethylation exist:
-
Use of α-Chloro Ethers: Reagents like chloromethyl methyl ether (MOMCl) can be used.[8] However, it is critical to use high-purity grades, as technical-grade CMME can be contaminated with BCME.[2]
-
Alternative Reagent Systems: Procedures that use an exchange reaction between a symmetric acetal (like dimethoxymethane) and a halide donor (like an acid halide) catalyzed by a protic acid can minimize BCME formation.[10]
-
Use of Non-HCI Halide Sources: Employing thionyl chloride or other halide sources with a formaldehyde equivalent under carefully controlled conditions can be a safer alternative to the classic Blanc conditions.
Troubleshooting Guides & Protocols
This section provides detailed answers to specific experimental challenges and outlines best-practice protocols.
Problem 1: My reaction mixture (Blanc chloromethylation) has a strong, suffocating odor and is highly irritating. Could this be BCME?
A: Yes, this is a strong indicator of BCME formation. BCME is described as having a suffocating, unpleasant odor and is a potent lachrymator (irritant to the eyes and respiratory tract).[3][5][11] You should immediately treat the reaction mixture as if it contains BCME and handle it with extreme caution inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and respiratory protection. Do not attempt to purify the product by distillation without first quenching the reaction to destroy the BCME, as this will risk aerosolizing the carcinogen.[12]
Visualizing the Problem: The BCME Formation Pathway
The following diagram illustrates the chemical pathway from common chloromethylation reagents to the formation of BCME. Understanding this mechanism is key to preventing it.
Caption: Mechanism of BCME formation from formaldehyde and HCl.
Problem 2: How do I safely quench my reaction to ensure any potential BCME is destroyed?
A: BCME is rapidly hydrolyzed by water, but this hydrolysis is reversible and can re-form BCME in the headspace from formaldehyde and HCl.[13][14] Therefore, quenching with water alone is insufficient. A basic or nucleophilic quenching agent is required to irreversibly destroy BCME and its precursors.
Recommended Quenching Protocol:
-
Prepare the Quench Solution: In a separate flask, prepare a quench solution. An effective choice is a dilute aqueous solution of ammonia or sodium sulfite. A 5% ammonia solution in a 1:1 water/alcohol mixture is also recommended to ensure miscibility.[14][15]
-
Cool the Reaction: Cool your reaction vessel in an ice bath to control any exotherm from the quench.
-
Slow Addition: Slowly and carefully add the reaction mixture to the vigorously stirred quench solution. Never add the quench solution to the reaction mixture , as this can lead to localized heating and potential pressure buildup.
-
Stir Vigorously: Allow the quenched mixture to stir for a minimum of 1-2 hours at room temperature to ensure complete destruction of any BCME.
-
Verification (Optional but Recommended): Before proceeding with workup, a headspace gas chromatography-mass spectrometry (GC-MS) analysis can be performed to confirm the absence of BCME.[16]
Workflow for Safe Chloromethylation & BCME Mitigation
This workflow provides a logical decision-making process for planning and executing reactions where BCME is a risk.
Caption: Decision workflow for minimizing BCME risk.
Q3: What are the key experimental parameters to control to minimize BCME formation if I must use a formaldehyde/HCl system?
A: If alternative reagents are not viable, you must rigorously control the reaction conditions to disfavor BCME formation.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures (e.g., 0-10 °C). | The rate of BCME formation increases with temperature. Lowering the temperature slows this side reaction more significantly than the primary chloromethylation.[7] |
| Concentration | Use the lowest effective concentrations of formaldehyde and HCl. Avoid high concentrations. | Studies show that BCME formation is significantly more pronounced at high reactant concentrations (e.g., >500 ppm).[9][17] |
| Anhydrous Conditions | Use anhydrous reagents and solvents. | While BCME hydrolyzes in water, its formation via the chloromethanol intermediate is facilitated by aqueous conditions. Running the reaction under anhydrous conditions can help suppress its formation.[18] |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. | Prolonged reaction times increase the opportunity for side reactions, including the formation of BCME and diarylmethane byproducts.[7] |
Q4: Are there analytical methods to detect trace BCME in my final product?
A: Yes, detecting trace amounts of BCME requires sensitive analytical techniques due to its high toxicity at low concentrations. The most common and reliable methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying BCME. It offers high sensitivity and specificity.[16]
-
Gas Chromatography with Electron Capture Detection (GC-ECD): This method is also highly sensitive for halogenated compounds like BCME.
Specialized sampling and derivatization techniques may be employed to enhance detection limits to the parts-per-billion (ppb) level.[19] Given the specialized nature of this analysis, it is often best performed by a dedicated analytical laboratory with experience in handling carcinogens.
References
- ALBERT EINSTEIN COLLEGE of MEDICINE of YESHIVA UNIVERSITY. (n.d.). BIS-CHLOROMETHYL ETHER AWARENESS TRAINING.
- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ether.
-
Sawicki, E., et al. (1976). Analytical methods for chloromethyl methyl ether (CMME) and bis-chloromethyl ether (BCME) in air. Health Laboratory Science, 13(1), 78-81. Retrieved from [Link]
- Bock, C. W., et al. (n.d.). Formation of bis (chloromethyl) ether in the vapor phase: A computational investigation. ResearchGate.
- Tou, J. C., & Kallos, G. J. (1976). Study of Aqueous HCI and Formaldehyde Mixtures for Formation of Bis (Chloromethyl) Ether. American Industrial Hygiene Association Journal, 37(1), 33-37.
-
Occupational Safety and Health Administration. (n.d.). 1910.1008 - bis-Chloromethyl ether. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure: alcohol. Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(chloromethyl) ether. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for Bis(2-Chloromethyl)Ether.
-
Occupational Safety and Health Administration. (n.d.). BIS(CHLOROMETHYL) ETHER. Retrieved from [Link]
-
Durham University. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses. Retrieved from [Link]
-
Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2017). ToxGuide for Bis(Chloromethyl) Ether (BCME). Retrieved from [Link]
- Benson, A. K. (n.d.). Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether. Research Starters.
-
Organic Syntheses. (1956). bischloromethyl ether. Organic Syntheses, 36, 1. Retrieved from [Link]
- BenchChem. (2025). minimizing side reactions in chloromethylation of 1,2,4-trimethylbenzene.
- Sciencemadness Discussion Board. (2020). Blanc Chloromethylation - Removing BCME from Product.
-
Reddit. (2024). Stumbled upon this interesting reaction: Blanc chloromethylation.... Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]
- 3. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. 1910.1008 - bis-Chloromethyl ether. | Occupational Safety and Health Administration [osha.gov]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 8. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Analytical methods for chloromethyl methyl ether (CMME) and bis-chloromethyl ether (BCME) in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jk-sci.com [jk-sci.com]
- 19. BIS(CHLOROMETHYL) ETHER | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Improving Regioselectivity in the Synthesis of 2-(Chloromethyl)-1,1'-biphenyl
Introduction: The Challenge of Ortho-Selectivity
Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-1,1'-biphenyl. This key intermediate presents a common yet significant synthetic challenge: achieving high regioselectivity for the ortho-substituted product. Standard electrophilic aromatic substitution methods on a biphenyl scaffold are inherently biased towards the para position due to electronic and steric factors. The phenyl group itself is a weak activating group that directs incoming electrophiles to the ortho and para positions.[1] However, the para position is sterically less hindered, often leading to it being the major product, with the desired ortho-isomer forming in lower yields.[1]
This guide provides in-depth troubleshooting advice, detailed protocols for alternative regiocontrolled strategies, and answers to frequently asked questions to help you navigate this challenge and optimize your synthesis for the highest possible yield of this compound.
Troubleshooting Guide: Overcoming Poor Regioselectivity
This section addresses the most common issues encountered during the synthesis, explains the underlying chemical principles, and provides actionable solutions.
Issue 1: Low yield of the desired 2-(chloromethyl) isomer when using direct chloromethylation of biphenyl.
-
Question: I attempted a direct Blanc chloromethylation on biphenyl using paraformaldehyde and HCl with a Lewis acid catalyst (e.g., ZnCl₂), but my primary products are 4-(Chloromethyl)-1,1'-biphenyl and 4,4'-bis(chloromethyl)-1,1'-biphenyl. How can I increase the yield of the ortho-isomer?
-
Analysis & Causality: This is the expected outcome for a standard electrophilic aromatic substitution on biphenyl. The reaction proceeds via the formation of a chloromethyl cation equivalent, which then attacks the biphenyl ring. The phenyl substituent directs this attack to the ortho and para positions. Due to the steric bulk of the attacking electrophile and the biphenyl system itself, the para-attack is significantly favored, leading to the 4-substituted isomer as the major mono-substituted product.[1] Furthermore, since the initial chloromethylation is an activating reaction, the product is more susceptible to a second substitution than the starting biphenyl, often resulting in the di-substituted 4,4'-product.[2][3][4]
-
Solutions & Recommendations:
-
Optimization (Limited Success): While you can attempt to optimize conditions by using lower temperatures and carefully controlling stoichiometry, these changes are unlikely to fundamentally shift the regiochemical outcome in your favor. Direct chloromethylation is poorly suited for selectively producing the ortho-isomer.
-
Strategic Synthesis (Recommended): The most effective solution is to abandon direct chloromethylation and adopt a strategy where the biphenyl bond is formed with the desired substitution pattern already in place. This provides near-absolute control over regioselectivity. The two most robust methods are the Suzuki-Miyaura Coupling and the Grignard Reaction.
-
Issue 2: My final product is a complex mixture of isomers that is extremely difficult to purify.
-
Question: After my reaction, NMR and LC-MS analysis shows a mixture of 2-(chloromethyl)-, 4-(chloromethyl)-, and various bis(chloromethyl)-biphenyl isomers. Chromatographic separation is proving ineffective. What is the best approach?
-
Analysis & Causality: The similar polarity and physical properties of the ortho and para isomers make their separation by standard column chromatography or recrystallization challenging. This issue is a direct consequence of the poor regioselectivity of the chosen synthetic route (likely direct chloromethylation). The most efficient way to solve a purification problem is to prevent it from occurring in the first place.
-
Solutions & Recommendations:
-
Adopt a Regiocontrolled Synthesis: As detailed below, using a cross-coupling strategy like the Suzuki-Miyaura reaction ensures that only the desired 2-substituted biphenyl scaffold is formed. This eliminates the formation of the problematic 4-isomer from the outset, simplifying purification to the removal of starting materials and catalyst residues.
-
Workflow Decision Diagram: The following diagram outlines the logical workflow for addressing regioselectivity issues.
-
Caption: Decision workflow for troubleshooting poor regioselectivity.
FAQ: Strategic Synthesis of this compound
Q1: Which synthetic strategy offers the best and most reliable control over ortho-regioselectivity?
The Suzuki-Miyaura cross-coupling reaction is widely regarded as one of the most versatile and reliable methods for constructing biaryl compounds with high regiochemical control.[5][6] By carefully selecting the precursors—an aryl halide and an arylboronic acid—you dictate the exact point of connection. To synthesize this compound, you would couple a phenyl-containing molecule with a benzene derivative that already has the chloromethyl group (or a precursor) at the desired ortho position.
Q2: What are the key parameters to optimize for a successful Suzuki-Miyaura coupling?
The success of a Suzuki coupling hinges on four key components: the palladium catalyst, the phosphine ligand, the base, and the solvent.
-
Catalyst/Ligand: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, SPhos, XPhos) is typical. For sterically hindered couplings, more electron-rich and bulky phosphine ligands are often required.[7]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the boronic acid for the transmetalation step.[7][8]
-
Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and water is commonly used to dissolve both the organic and inorganic reagents.
Q3: How does the Grignard reaction compare to the Suzuki coupling for this synthesis?
The Grignard reaction is another powerful C-C bond-forming reaction that offers excellent regiocontrol.[9] The strategy involves reacting a Grignard reagent (R-MgX) with an appropriate electrophile. For this synthesis, you could form a Grignard reagent from 2-bromobenzyl chloride (or a protected alcohol equivalent) and couple it with a phenyl-containing electrophile, or vice-versa. While highly effective, Grignard reactions are sensitive to moisture and require strictly anhydrous conditions.[10] The choice between Suzuki and Grignard often comes down to the commercial availability of precursors and functional group tolerance.
Comparative Analysis of Synthetic Strategies
| Strategy | Typical Regioselectivity (ortho:para) | Typical Yield (ortho) | Key Advantages | Key Challenges |
| Direct Chloromethylation | Poor (< 1:4) | < 20% | Single step, inexpensive reagents. | Poor regioselectivity, isomer separation, di-substitution byproducts.[1][11] |
| Suzuki-Miyaura Coupling | Excellent (> 99:1) | 70-95% | High regiocontrol, high yield, broad functional group tolerance.[5][6] | Multi-step, cost of palladium catalyst and ligands, requires boronic acid precursor. |
| Grignard Reaction | Excellent (> 99:1) | 60-85% | High regiocontrol, relatively inexpensive reagents. | Multi-step, requires strictly anhydrous conditions, limited functional group tolerance.[9][12] |
Recommended Experimental Protocols
Protocol 1: Regiocontrolled Synthesis via Suzuki-Miyaura Coupling
This two-step protocol first synthesizes the precursor 2-biphenylmethanol and then converts it to the final product. This avoids handling the more reactive chloromethylboronic acid species.
Caption: Suzuki-Miyaura coupling and chlorination workflow.
Step 1: Synthesis of 2-Biphenylmethanol
-
To a round-bottom flask, add (2-(hydroxymethyl)phenyl)boronic acid (1.0 eq), bromobenzene (1.1 eq), and sodium carbonate (2.5 eq).
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 3:1:1 ratio).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the boronic acid (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield pure 2-biphenylmethanol.
Step 2: Chlorination to this compound
-
Dissolve the 2-biphenylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Caution: Exothermic reaction, gas evolution (HCl, SO₂).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, which can be further purified by chromatography if necessary.
Protocol 2: Regiocontrolled Synthesis via Grignard Reaction
This protocol builds the biphenyl by reacting a phenyl Grignard reagent with a commercially available ortho-substituted benzyl halide.
Caption: Grignard reaction and coupling workflow.
-
Preparation: Flame-dry all glassware and allow it to cool under a stream of inert gas.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in a flask. Add a small crystal of iodine.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Slowly add a solution of bromobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction (indicated by heat and disappearance of the iodine color). Maintain a gentle reflux with the rate of addition. After addition is complete, stir for an additional hour.
-
Coupling Reaction: In a separate flame-dried flask, dissolve 2-bromobenzyl chloride (1.1 eq) in anhydrous THF.
-
Cool this solution to -78 °C (dry ice/acetone bath).
-
Slowly transfer the prepared phenylmagnesium bromide solution via cannula into the solution of 2-bromobenzyl chloride.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Is Phenyl an Ortho/Para or Meta Director? Chemistry Steps. [Link]
- Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- Production process of 4,4'-bis(chloromethyl)-biphenyl.
-
A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media. ResearchGate. [Link]
-
PROCESS FOR THE CHLOROMETHYLATION OR AROMATIC HYDROCARBONS. WIPO Patentscope (WO/1998/011039). [Link]
- Process for the chloromethylation or aromatic hydrocarbons.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Diethoxyethyl-L-Proline Facilitate Mono ortho-Arylation at Aryl-Amines/-Amino acids via Pd-Cata. ChemRxiv. [Link]
-
Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]
-
Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. RSC Publishing. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. CORE. [Link]
-
Ortho-Para directing groups and Ring activators. YouTube. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health (NIH). [Link]
-
Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]
-
Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. Patsnap. [Link]
- Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions.
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Synthesis of 2-Diphenylphosphinoyl-2-Halo Biphenyls Via Suzuki-Miyaura Coupling as Possible Route to Non-Symmetric Biphenyl Phosphines. Bentham Science Publisher. [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. MDPI. [Link]
-
Regioselective preparation of 2-substituted 3,4-diaryl pyrroles: a concise total synthesis of ningalin B. PubMed. [Link]
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ACS Publications. [Link]
Sources
- 1. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]
- 2. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 3. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google Patents [patents.google.com]
Technical Support Center: Navigating the Stability Challenges of 2-(Chloromethyl)-1,1'-biphenyl
Welcome to the technical support center for 2-(Chloromethyl)-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but sensitive reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability issues that can be encountered under various reaction conditions. Our aim is to equip you with the knowledge to anticipate and mitigate these challenges, ensuring the success and reproducibility of your experiments.
I. Understanding the Inherent Instability
This compound is a primary benzylic halide, a class of compounds known for their reactivity. The position of the chloromethyl group at the 2-position introduces unique steric and electronic factors that significantly influence its stability compared to its 4-isomer. The proximity of the bulky phenyl group can influence the accessibility of the electrophilic carbon, while also predisposing the molecule to specific intramolecular side reactions.
The primary mode of degradation for similar compounds, such as 2-(chloromethyl)thiophene, involves the elimination of hydrogen chloride (HCl), which can then catalyze further decomposition and polymerization, leading to the formation of tar-like substances[1]. This acidic byproduct can also interfere with acid-sensitive reagents and catalysts in your reaction mixture[1].
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to identifying and resolving common problems encountered during the use of this compound.
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Symptoms:
-
TLC analysis shows unreacted starting material.
-
Formation of a complex mixture of unidentifiable byproducts.
-
The reaction appears to stall.
Potential Causes & Corrective Actions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Degraded Starting Material | This compound can decompose upon storage, especially if exposed to moisture or air. The liberated HCl can degrade the starting material further[1]. | Verify Purity: Before use, analyze the starting material by ¹H NMR or GC-MS to check for impurities. Freshly purify if necessary. Proper Storage: Store in a cool, dry, and dark place under an inert atmosphere[2]. |
| Steric Hindrance | The ortho-phenyl group sterically hinders the electrophilic carbon, slowing down Sₙ2 reactions. | Optimize Reaction Conditions: Increase reaction temperature and/or time. Use a more polar aprotic solvent (e.g., DMF, DMSO) to favor Sₙ2 kinetics. Consider using a stronger, less sterically demanding nucleophile if possible. |
| Intramolecular Cyclization (Friedel-Crafts) | In the presence of a Lewis acid or strong protic acid, the molecule can undergo intramolecular Friedel-Crafts alkylation to form fluorene[3]. | Avoid Strong Lewis/Brønsted Acids: If your reaction is sensitive to this side reaction, use non-acidic conditions. If an acid is required, use the mildest possible acid and the lowest effective concentration. |
| Elimination Side Reaction | Although less common for primary benzylic halides, the use of a strong, bulky base can promote E2 elimination to form 2-vinylbiphenyl. | Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base only if elimination is the desired outcome. For substitution, use a non-basic nucleophile or a weaker, non-hindered base. |
Experimental Protocol: Purity Check by ¹H NMR
-
Dissolve a small sample of this compound in CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts: The benzylic protons of the chloromethyl group should appear as a sharp singlet. The aromatic protons will show a complex multiplet pattern.
-
Signs of Decomposition: The presence of broad signals in the baseline may indicate polymeric material. Additional sharp signals could correspond to hydrolysis products (e.g., the corresponding alcohol) or other byproducts.
Issue 2: Formation of Insoluble Polymeric Material
Symptoms:
-
The reaction mixture becomes viscous or forms a solid mass.
-
The desired product is difficult to isolate and purify.
Potential Causes & Corrective Actions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Acid-Catalyzed Polymerization | Liberation of HCl during the reaction can catalyze the polymerization of the starting material or product[1]. | Use an Acid Scavenger: Add a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine) to the reaction mixture to neutralize any in-situ generated HCl. |
| Elevated Temperatures | High reaction temperatures can accelerate decomposition and polymerization pathways[4]. | Lower Reaction Temperature: If the reaction allows, perform it at a lower temperature, even if it requires a longer reaction time. |
Workflow for Mitigating Polymerization
Caption: Troubleshooting workflow for polymerization issues.
III. Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: It should be stored in a cool (refrigerated), dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent moisture ingress. For long-term storage, consider storing it as a solution in a dry, non-reactive solvent. For analogous unstable chloromethylated compounds, the addition of a stabilizer like dicyclohexylamine has been recommended[1].
Q2: Is this compound compatible with strong bases?
A2: Strong, nucleophilic bases will readily participate in Sₙ2 reactions. Strong, sterically hindered bases may favor E2 elimination. If your reaction requires a base but you want to avoid these pathways, consider using a weaker, non-nucleophilic base.
Q3: Can I use Lewis acids with this compound?
A3: Caution is advised. Lewis acids can promote the formation of a benzylic carbocation, which can lead to a variety of side reactions, including intramolecular Friedel-Crafts cyclization to form fluorene[3]. If a Lewis acid is necessary, use a mild one and carefully control the reaction conditions.
Q4: What are the main differences in stability and reactivity between 2-(chloromethyl)- and 4-(chloromethyl)-1,1'-biphenyl?
A4: The 2-isomer is generally less reactive in Sₙ2 reactions due to the steric hindrance from the adjacent phenyl ring. However, it is more prone to intramolecular cyclization reactions. The 4-isomer, lacking this steric hindrance, is more susceptible to intermolecular reactions and polymerization at higher concentrations.
Comparative Reactivity Profile
| Feature | This compound | 4-(Chloromethyl)-1,1'-biphenyl |
| Sₙ2 Reactivity | Slower due to steric hindrance | Faster |
| Intramolecular Cyclization | More prone (forms fluorene) | Not possible |
| Intermolecular Reactions | Less favored due to sterics | More favored |
Q5: What are the expected decomposition products I might see?
A5: The primary decomposition is likely to produce HCl and polymeric materials. Hydrolysis will yield 2-(hydroxymethyl)-1,1'-biphenyl. Intramolecular cyclization under acidic conditions will produce fluorene.
Potential Decomposition and Side Reaction Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloromethyl Biphenyl: Properties, Uses, Safety Data & Supplier in China | Buy High-Purity 2-Chloromethylbiphenyl Online [chlorobenzene.ltd]
- 3. A New Route for the Preparation of Fluorene Derivatives using Friedel–Crafts Intramolecular Cyclobenzylation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. WO1998011039A1 - Process for the chloromethylation or aromatic hydrocarbons - Google Patents [patents.google.com]
Technical Support Center: Reactions Involving 2-(Chloromethyl)-1,1'-biphenyl
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-1,1'-biphenyl. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work-ups involving this versatile but reactive compound. The information herein is designed to ensure the scientific integrity of your work by explaining the causality behind experimental choices and providing self-validating protocols.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts & Handling
This section addresses fundamental questions about the properties, handling, and reactivity of this compound.
Question 1: What are the primary safety concerns when handling this compound and its derivatives?
Answer: this compound and its analogs, such as 4,4'-Bis(chloromethyl)-1,1'-biphenyl, are hazardous compounds that require strict safety protocols.[1][2][3]
-
Corrosivity and Irritation: These compounds are known to cause severe skin burns, eye damage, and respiratory irritation.[1][3] Direct contact should be avoided by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1][2][4] All manipulations should be performed in a well-ventilated fume hood.[1][2][4]
-
Lachrymator: They are lachrymators, meaning they irritate the eyes and cause tearing.[3]
-
Sensitization: There is a risk of allergic skin reactions upon repeated exposure.[1][3]
-
Inhalation Toxicity: Inhalation can lead to corrosive injuries to the upper respiratory tract and lungs.[3]
-
Handling Precautions: Always handle the solid compound as a powder in a well-ventilated area to avoid generating dust.[1] When working with solutions, ensure all transfers are done carefully to prevent spills. Contaminated clothing should be removed and laundered before reuse.[1]
Question 2: How should this compound be properly stored?
Answer: Proper storage is crucial to maintain the stability and purity of this compound.
-
Storage Conditions: It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight.[2][5] Some sources recommend refrigeration.[2]
-
Container: The compound should be kept in a tightly sealed, corrosion-resistant container.[2][5]
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and metals.[2][4] Store it separately from these substances to prevent potentially violent reactions.[1]
Question 3: What are the expected reactivity patterns for this compound?
Answer: The reactivity of this compound is dominated by the benzylic chloride group.
-
Nucleophilic Substitution: The chloromethyl group is highly susceptible to nucleophilic substitution reactions. This reactivity is central to its use as a building block in the synthesis of more complex molecules, such as fluorescent whitening agents and high-performance polymers.[6][7]
-
Potential for Side Reactions: The high reactivity also means a propensity for side reactions. Unwanted hydrolysis to the corresponding benzyl alcohol can occur in the presence of water. Self-reaction or polymerization can also be an issue under certain conditions, especially at elevated temperatures.
Section 2: Troubleshooting Guide for Common Reactions
This section provides a question-and-answer formatted troubleshooting guide for specific issues that may arise during reactions and work-ups.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Question: I am performing a nucleophilic substitution on this compound, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in these reactions often point to issues with the nucleophile, solvent, or reaction conditions.
| Potential Cause | Explanation | Recommended Solution(s) |
| Weak Nucleophile | The nucleophile may not be strong enough to displace the chloride efficiently under the chosen reaction conditions. | Increase the reaction temperature. If the nucleophile is an amine or alcohol, consider deprotonating it with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) to increase its nucleophilicity. |
| Steric Hindrance | The nucleophile or the biphenyl substrate itself may be sterically hindered, slowing down the reaction rate. | Switch to a less sterically hindered nucleophile if possible. Increase the reaction time and/or temperature. Consider using a different solvent that may better solvate the transition state. |
| Solvent Choice | The solvent may not be appropriate for the reaction. For Sₙ2 reactions, a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) is generally preferred. | If using a protic solvent, consider switching to a polar aprotic solvent to avoid solvation of the nucleophile. Ensure the starting materials are fully soluble in the chosen solvent. |
| Hydrolysis of Starting Material | This compound can hydrolyze to the corresponding alcohol in the presence of water, consuming the starting material. | Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction with this compound is producing multiple spots on my TLC plate, indicating several byproducts. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products is a common issue due to the reactivity of the benzylic chloride.
Common Side Reactions and Mitigation Strategies:
-
Over-alkylation: If the nucleophile has multiple reactive sites (e.g., a primary amine), it can react with more than one molecule of this compound.
-
Solution: Use a stoichiometric excess of the nucleophile to favor mono-alkylation. Alternatively, protect other reactive sites on the nucleophile before the reaction.
-
-
Elimination Reactions: While less common for benzylic halides, elimination to form a stilbene-like byproduct can occur, especially with bulky, strong bases.
-
Solution: Use a non-hindered, weaker base if a base is required.
-
-
Friedel-Crafts Alkylation: The benzylic chloride can act as an electrophile and react with another aromatic ring in an intermolecular fashion, leading to oligomeric or polymeric materials.[8] This is more likely under acidic conditions or at high temperatures.
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify my product from the reaction mixture. What are some effective work-up and purification strategies?
Answer: A well-designed work-up procedure is critical for isolating the desired product in high purity.
Step-by-Step General Work-Up Procedure:
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
If the reaction is run in an organic solvent, it can often be quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] This will help to dissolve any inorganic salts and begin the extraction process.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water and in which your product is soluble.[10]
-
Wash the organic layer sequentially with:
-
-
Drying and Concentration:
-
Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
-
Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization is often an effective method for purification. Common solvents for recrystallization of biphenyl derivatives include toluene and xylene.[12]
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically used to elute the compounds.
Section 3: Advanced Applications & Troubleshooting - Suzuki Coupling and Phenanthridine Synthesis
This section delves into more complex transformations involving this compound and its derivatives.
Suzuki Coupling Reactions
Question: I am attempting a Suzuki coupling with a derivative of this compound, but the reaction is failing. What are the key parameters to consider?
Answer: Suzuki couplings involving aryl chlorides can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[13]
-
Catalyst Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[13] More active catalyst systems, often employing bulky electron-rich phosphine ligands (e.g., Buchwald ligands), are typically required to facilitate the oxidative addition step.[14]
-
Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary. If other functional groups are present, such as a carboxylic acid, extra equivalents of base will be needed.[13]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is common. However, solubility issues can arise, and in some cases, a single organic solvent like DMF may be beneficial.[15]
-
Temperature: Higher reaction temperatures (80-110 °C) are generally required to promote the reaction.[13]
-
Side Reactions:
-
Dehalogenation: The aryl chloride can be reduced, removing the chlorine atom.
-
Protodeboronation: The boronic acid coupling partner can be protonated and rendered inactive.[15]
-
Homocoupling: Two molecules of the boronic acid can couple together.
-
Minimizing Side Reactions: Thoroughly degassing the reaction mixture to remove oxygen is crucial to prevent homocoupling.[13]
-
Synthesis of Phenanthridines
Question: I am using a this compound derivative to synthesize a phenanthridine, but the cyclization is not proceeding as expected. What are some common issues?
Answer: The synthesis of phenanthridines from 2-(chloromethyl)biphenyl precursors often involves an intramolecular cyclization step.[16][17][18][19]
-
Reaction Pathway: A common strategy involves the reaction of 2-(chloromethyl)biphenyl with an amine to form an N-substituted intermediate, which then undergoes intramolecular cyclization.
-
Cyclization Conditions: The cyclization step may require specific conditions, such as the use of a catalyst (e.g., a transition metal catalyst) or the application of heat.
-
Troubleshooting:
-
Failed Amination: Ensure the initial nucleophilic substitution to form the amine intermediate has occurred. This can be checked by TLC or LC-MS.
-
Incorrect Cyclization Conditions: The conditions for the cyclization may need to be optimized. This could involve screening different catalysts, solvents, and temperatures.
-
Steric Hindrance: Steric bulk near the reaction centers can hinder the intramolecular cyclization.
-
Section 4: Experimental Protocols & Visualizations
General Protocol for a Nucleophilic Substitution Reaction
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF).
-
Add the nucleophile (1.1 - 1.5 eq) to the stirred solution.
-
If required, add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the aqueous work-up as described in Section 2.
Workflow Visualizations
Caption: General workflow for reactions with this compound.
Caption: Detailed aqueous work-up procedure for purification.
References
-
4,4'-Bis(chloromethyl)-1,1'-biphenyl - Safety Data Sheet. CymitQuimica.
-
Technical Support Center: Suzuki Couplings with 2-(Chloromethyl)benzoic acid. Benchchem.
-
SAFETY DATA SHEET - Fisher Scientific.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem.
-
Exploring 4,4'-Bis(chloromethyl)-1,1'-biphenyl: Properties and Applications.
-
Chloromethylation of polyfluoroaromatic compounds. Fluorine notes.
-
4-(Chloromethyl)biphenyl - Safety Data Sheet. Synquest Labs.
-
CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents.
-
Blanc Chloromethylation - Removing BCME from Product. Sciencemadness Discussion Board.
-
How can I solve my problem with Suzuki coupling? - ResearchGate.
-
Minimizing byproduct formation in 2-(Chloromethyl)thiophene synthesis. Benchchem.
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.
-
Organic Reaction Workup Formulas for Specific Reagents.
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
-
Synthetic Strategies in the Preparation of Phenanthridinones - PMC - NIH.
-
Synthesis of phenanthridine derivatives by a water-compatible gold-catalyzed hydroamination - PubMed.
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
-
4,4'-Bis(chloromethyl)-1,1'-biphenyl - Catalysts. Alfa Chemistry.
-
A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media - ResearchGate.
-
Electrochemical initiation of electron-catalyzed phenanthridine synthesis by trifluoromethylation of isonitriles - Chemical Communications (RSC Publishing).
-
Reaction Work-Up I | MIT Digital Lab Techniques Manual - YouTube.
-
The Role of Bis(chloromethyl)-1,1'-biphenyl in Modern Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
-
US3705203A - Method for purifying biphenyl - Google Patents.
-
Common side products in the chloromethylation of 2-chlorothiophene. Benchchem.
-
A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. Benchchem.
-
2-Chloromethyl Biphenyl - Chlorinated Benzene Manufacturer in China.
-
Towards synthesis of medicinal compounds based on phenanthridine - ANI News.
-
US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents.
-
WO1998011039A1 - Process for the chloromethylation or aromatic hydrocarbons - Google Patents.
-
CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents.
-
Synthesis and Characterization of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl: A Technical Guide. Benchchem.
-
Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 2-Chloromethyl Biphenyl: Properties, Uses, Safety Data & Supplier in China | Buy High-Purity 2-Chloromethylbiphenyl Online [chlorobenzene.ltd]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of phenanthridine derivatives by a water-compatible gold-catalyzed hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrochemical initiation of electron-catalyzed phenanthridine synthesis by trifluoromethylation of isonitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. aninews.in [aninews.in]
Technical Support Center: Managing Moisture Sensitivity in 2-(Chloromethyl)-1,1'-biphenyl Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to navigating the challenges of moisture sensitivity in reactions involving 2-(Chloromethyl)-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals who encounter issues related to catalyst performance and reaction reproducibility. We will explore the common pitfalls associated with moisture in two key synthetic contexts: the synthesis of the biphenyl core via palladium-catalyzed cross-coupling and the subsequent chloromethylation using moisture-sensitive Lewis acid catalysts.
Part 1: Troubleshooting Palladium-Catalyzed Suzuki-Miyaura Coupling for Biphenyl Synthesis
The Suzuki-Miyaura reaction is a cornerstone for creating the biphenyl scaffold.[1] While many modern protocols are robust, the active Pd(0) catalytic species is notoriously sensitive to atmospheric oxygen, and residual moisture can initiate a cascade of undesirable side reactions.[2] This section provides a systematic guide to diagnosing and resolving moisture-related issues in this critical step.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling is giving a low or inconsistent yield. What are the first things I should investigate?
A1: Low yields in Suzuki-Miyaura couplings are frequently traced back to three core areas: the integrity of your reagents, the exclusion of air and moisture, and the specific combination of catalyst, ligand, and base.[2][3] Start by verifying the quality of your boronic acid, as these reagents can degrade over time, especially if exposed to moisture.[4] Next, confirm that your reaction setup is truly inert; improper degassing of solvents is a common failure point that leads to oxidation and deactivation of the Pd(0) catalyst.[2]
Q2: I'm observing a significant amount of a side product that corresponds to the homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of boronic acids is a classic side reaction often promoted by the presence of oxygen.[4] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, consuming your nucleophile and reducing the yield of the desired biphenyl product. The primary solution is to ensure your reaction mixture and headspace are rigorously deoxygenated before heating. Using a slight excess of the aryl halide relative to the boronic acid can also disfavor the homocoupling pathway.[2]
Q3: What is protodeboronation and could it be happening in my reaction?
A3: Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[4] This effectively destroys your nucleophilic partner and is often caused by excess water, particularly under harsh basic or thermal conditions.[4] If you suspect this is occurring, consider using anhydrous reagents and solvents. Switching to more stable boronic esters, such as pinacol (BPin) esters, can also effectively mitigate this side reaction.[4]
Q4: How does water actually interfere with the palladium catalyst itself?
A4: While the primary issue with water is often its effect on the boronic acid, it can also impact the catalyst system. Water can coordinate with the palladium center or influence the aggregation state of the catalyst, potentially altering its activity. Furthermore, in reactions using Pd(II) precatalysts, water content can affect the in situ reduction to the active Pd(0) species.[5] Although some Suzuki protocols are developed to run in water, these are highly specialized systems; for most standard anhydrous reactions, minimizing water is critical for reproducibility.[6][7]
Troubleshooting Guide: Diagnosing Low Yield in Suzuki-Miyaura Coupling
This workflow provides a logical sequence for identifying the root cause of poor reaction performance.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Data Summary: Solvent Purity
The presence of water in reaction solvents is a critical parameter. Below is a table of common solvents used in Suzuki couplings and their recommended maximum water content.
| Solvent | Typical Grade | Acceptable Water Content (ppm) | Recommended Drying Method |
| Toluene | Anhydrous | < 50 | Sodium/Benzophenone Still or Solvent Purification System |
| Dioxane | Anhydrous | < 50 | Sodium/Benzophenone Still or Solvent Purification System |
| Tetrahydrofuran (THF) | Anhydrous | < 50 | Sodium/Benzophenone Still or Solvent Purification System |
| Dimethylformamide (DMF) | Anhydrous | < 100 | Distillation from CaH₂; storage over molecular sieves |
| Acetonitrile | Anhydrous | < 50 | Distillation from CaH₂; storage over molecular sieves |
Part 2: Troubleshooting Moisture Sensitivity in Friedel-Crafts Chloromethylation
The introduction of the chloromethyl group onto the biphenyl ring often employs a Friedel-Crafts-type reaction using a strong Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂).[8] These catalysts are exceptionally hygroscopic, and their activity is severely compromised by even trace amounts of moisture.
Frequently Asked Questions (FAQs): Friedel-Crafts Chloromethylation
Q1: What are the tell-tale signs that my Lewis acid catalyst has been deactivated by moisture?
A1: Catalyst deactivation by moisture presents several distinct symptoms. You may observe that the reaction fails to start or stalls after a short period.[8] A properly proceeding reaction is often exothermic; a diminished or absent exotherm upon catalyst addition is a strong indicator of inactivity.[8] Finally, instead of obtaining a clean, crystalline product, moisture contamination can lead to the formation of oily or clumpy materials that are difficult to handle and purify.[8]
Q2: How exactly does water deactivate a zinc chloride catalyst?
A2: Zinc chloride functions as a Lewis acid by accepting an electron pair, which is essential for activating the chloromethylating agent. Water, acting as a Lewis base, possesses lone electron pairs on its oxygen atom. It readily coordinates with the ZnCl₂ to form hydrated zinc chloride complexes.[8] These hydrated species are catalytically ineffective, as the active Lewis acid sites are blocked, thus preventing the reaction from proceeding.[8]
Q3: I oven-dried my glassware, but the reaction still failed. What other sources of moisture should I consider?
A3: While drying glassware is a critical first step, moisture can be introduced from several other sources.[9][10] The reagents themselves—biphenyl, paraformaldehyde, or other chloromethylating agents—may have absorbed atmospheric moisture. Solvents are another major culprit. Even "anhydrous" grade solvents can pick up water if not handled and stored correctly. Lastly, ingress of atmospheric moisture during the reaction setup and run is a common problem if the system is not properly sealed and maintained under a positive pressure of inert gas.[9]
Troubleshooting Guide: Overcoming Catalyst Deactivation
This diagram illustrates the process for ensuring a successful moisture-sensitive chloromethylation reaction.
Caption: Workflow for executing a moisture-sensitive Friedel-Crafts reaction.
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing using Freeze-Pump-Thaw
This method is superior to sparging for removing dissolved oxygen and other gases.[11]
-
Preparation : Assemble a flame-dried Schlenk flask containing the solvent and a stir bar. Ensure the flask is appropriately sized (no more than half full).
-
Freezing : Cool the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer along the walls to prevent cracking the flask.
-
Pumping : Once the solvent is completely frozen solid, open the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes gases from the headspace above the frozen solvent.
-
Thawing : Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it melts.
-
Repetition : Repeat the entire freeze-pump-thaw cycle at least two more times to ensure complete degassing.
-
Storage : After the final cycle, backfill the flask with a positive pressure of dry nitrogen or argon. The solvent is now ready for use.
Protocol 2: Setting Up a Moisture-Free Reaction under Inert Atmosphere
This protocol details the setup for a reaction using standard Schlenk line techniques.[9][10][12]
-
Glassware Preparation : All glassware (reaction flask, condenser, addition funnel, etc.) and stir bars must be thoroughly cleaned and dried in an oven (e.g., 140°C for at least 4 hours, or overnight).[9]
-
Assembly & Purging : Assemble the glassware while still hot and immediately connect it to a Schlenk line. The system should be equipped with a bubbler to provide a visual indicator of positive pressure.[9] Evacuate the assembled apparatus under vacuum and then backfill with dry nitrogen or argon. Repeat this vacuum/backfill cycle three times to ensure the removal of all atmospheric air and adsorbed moisture.[13]
-
Reagent Addition (Solids) : With a strong positive flow of inert gas exiting the reaction flask, briefly remove a stopper and add solid reagents (e.g., anhydrous ZnCl₂, biphenyl) quickly using a powder funnel.
-
Reagent Addition (Liquids) : Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[10] Ensure the syringe has been purged with inert gas prior to drawing up the liquid.[9]
-
Reaction Execution : Once all reagents are added, maintain a slight positive pressure of inert gas throughout the entire course of the reaction. The bubbler should show a slow, steady bubble rate (e.g., 1 bubble every 5-10 seconds).
References
- Benchchem. (n.d.). Dealing with moisture sensitivity of catalysts in 4,4'-Bis(chloromethyl)-1,1'-biphenyl reactions.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Royal Society of Chemistry. (2020, September 30). A magnetically retrievable air and moisture stable gold and palladium nanocatalyst for efficient C−C coupling reactions.
- ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization.
- Sci-Hub. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis.
- YouTube. (2020, February 13). Palladium coupling catalyst activation.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- NIH National Library of Medicine. (n.d.). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature.
- SciSpace. (n.d.). Cationic palladium(II) catalysis: C-H activation/Suzuki-Miyaura couplings at room temperature.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. (2010, January). Facile palladium catalyzed Suzuki–Miyaura coupling in air and water at ambient temperature. Green Chemistry.
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros.
- ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- ACS Publications. (2020, September 4). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Benchchem. (n.d.). A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis.
- University of Hull. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- PubMed. (2023, October 15). Structure sensitivity reaction of chloroform hydrodechlorination to light olefins using Pd catalysts supported on carbon nanotubes and carbon nanofibers.
- ResearchGate. (n.d.). A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media.
- WIPO Patentscope. (1998, March 19). PROCESS FOR THE CHLOROMETHYLATION OR AROMATIC HYDROCARBONS.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(chloromethyl)-1,1'-biphenyl and 4-(chloromethyl)-1,1'-biphenyl
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. The reactivity of functionalized building blocks dictates reaction conditions, yield, and impurity profiles. This guide provides an in-depth technical comparison of the reactivity of two isomeric chloromethylated biphenyls: 2-(chloromethyl)-1,1'-biphenyl and 4-(chloromethyl)-1,1'-biphenyl. This analysis is grounded in fundamental principles of physical organic chemistry and supported by analogous experimental observations from the scientific literature.
Introduction: Isomeric Position and its Influence on Reactivity
This compound and 4-(chloromethyl)-1,1'-biphenyl are both benzylic chlorides, a class of compounds known for their utility as alkylating agents in the synthesis of more complex molecules. While structurally similar, the seemingly minor difference in the position of the chloromethyl group—ortho versus para to the second phenyl ring—has profound implications for their chemical reactivity, particularly in nucleophilic substitution reactions. This guide will elucidate the underlying steric and electronic factors that govern the reactivity of these two isomers, providing a predictive framework for their application in synthesis.
The Decisive Role of Steric Hindrance
The primary determinant of the differential reactivity between these two isomers is steric hindrance. In nucleophilic substitution reactions, the accessibility of the electrophilic carbon atom is critical.
For this compound , the chloromethyl group is situated at the ortho position, immediately adjacent to the second phenyl ring. This proximity creates a sterically congested environment around the reaction center.
-
In an S(_N)2 mechanism , which involves a backside attack by a nucleophile, the bulky ortho-phenyl group acts as a significant physical barrier, impeding the approach of the nucleophile. This steric clash raises the energy of the transition state, thereby slowing down the reaction rate.
-
In an S(_N)1 mechanism , which proceeds through a carbocation intermediate, the ortho-phenyl group can hinder the solvation of the developing positive charge on the benzylic carbon. Effective solvation is crucial for stabilizing the carbocation intermediate, and its impairment leads to a higher activation energy for its formation.
Conversely, for 4-(chloromethyl)-1,1'-biphenyl , the chloromethyl group is located at the para position, remote from the second phenyl ring. This placement results in a significantly less hindered environment around the reactive site, allowing for more facile access by incoming nucleophiles and unencumbered solvation of any potential carbocation intermediate.
It is a well-established principle that ortho-substituted benzyl halides generally exhibit lower reactivity in solvolysis reactions compared to their para-isomers due to this steric hindrance.[1]
Electronic Effects: A More Subtle Contributor
While steric effects are dominant, electronic factors also play a role. The phenyl group can exert both inductive and resonance effects.
-
Inductive Effect: The phenyl group is weakly electron-withdrawing through its inductive effect. This effect would be slightly more pronounced from the closer ortho position, which would marginally destabilize a developing positive charge in an S(_N)1 pathway for the 2-isomer compared to the 4-isomer.
-
Resonance Effect: A phenyl substituent can stabilize an adjacent benzylic carbocation through resonance by delocalizing the positive charge into its own π-system. For this to be effective, the p-orbitals of the benzylic carbon and the phenyl ring must have significant overlap. In 4-(chloromethyl)-1,1'-biphenyl, the phenyl group can freely orient itself to maximize this stabilizing conjugation. However, in the 2-isomer, steric repulsion between the ortho hydrogen atoms of the two phenyl rings forces the rings to adopt a twisted, non-planar conformation. This twisting disrupts the π-orbital overlap, a phenomenon known as steric inhibition of resonance.[2] Consequently, the resonance stabilization of the benzylic carbocation is less effective for the 2-isomer compared to the 4-isomer.
Predicted Reactivity: A Head-to-Head Comparison
Based on the interplay of steric and electronic effects, a clear prediction of the relative reactivity can be made.
| Feature | This compound | 4-(chloromethyl)-1,1'-biphenyl | Rationale |
| Steric Hindrance at Reaction Center | High | Low | The ortho-phenyl group in the 2-isomer physically obstructs the reaction site. |
| S(_N)2 Reaction Rate | Slower | Faster | Steric hindrance in the 2-isomer impedes the backside attack of the nucleophile. |
| Carbocation Stability (S(_N)1) | Less Stable | More Stable | The 2-isomer experiences steric inhibition of resonance and less effective solvation of the carbocation. |
| S(_N)1 Reaction Rate | Slower | Faster | The carbocation intermediate for the 4-isomer is more readily formed and better stabilized. |
| Overall Predicted Reactivity | Lower | Higher | The combination of significant steric hindrance and reduced electronic stabilization makes the 2-isomer less reactive. |
Experimental Verification: A Protocol for Comparative Solvolysis
To empirically validate the predicted difference in reactivity, a comparative kinetic study of the solvolysis of the two isomers can be performed. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a standard method for assessing the reactivity of alkyl halides.
Objective:
To determine and compare the first-order rate constants for the solvolysis of this compound and 4-(chloromethyl)-1,1'-biphenyl in a mixed aqueous-organic solvent system.
Materials:
-
This compound
-
4-(chloromethyl)-1,1'-biphenyl
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Thermostatted water bath
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Timer
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare 10 mM stock solutions of both this compound and 4-(chloromethyl)-1,1'-biphenyl in acetonitrile.
-
Prepare the reaction solvent, for example, a 20% acetonitrile in water (v/v) mixture.
-
-
Reaction Setup:
-
Equilibrate the reaction solvent to a constant temperature (e.g., 25°C) in a thermostatted water bath.
-
-
Kinetic Run:
-
Initiate the reaction by injecting a small, precise volume of the this compound stock solution into the pre-heated reaction solvent with vigorous stirring to achieve an initial concentration of approximately 0.1 mM.
-
Start the timer immediately upon injection.
-
At predetermined time intervals (e.g., every 10 minutes for the expected slower reaction and more frequently for the faster one), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with cold acetonitrile.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining chloromethylbiphenyl isomer. A reverse-phase C18 column is typically suitable, with a mobile phase of acetonitrile and water. The disappearance of the starting material can be monitored by UV detection at an appropriate wavelength.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the starting material (ln[R-Cl]) versus time.
-
For a first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the first-order rate constant, k.
-
Repeat the entire procedure for 4-(chloromethyl)-1,1'-biphenyl under identical conditions.
-
-
Comparison:
-
Compare the calculated rate constants (k) for the two isomers. It is expected that the rate constant for 4-(chloromethyl)-1,1'-biphenyl will be significantly larger than that for this compound.
-
Experimental Workflow Diagram
Caption: S(_N)2 pathway: Backside attack is hindered for the ortho-isomer.
Conclusion and Practical Implications
For synthetic chemists, this has direct practical implications:
-
Reactions involving 4-(chloromethyl)-1,1'-biphenyl can be expected to proceed under milder conditions and with faster reaction times.
-
When using this compound, more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) may be necessary to achieve comparable conversion.
-
The steric hindrance in the 2-isomer may lead to a greater propensity for elimination side-reactions, particularly with sterically demanding, basic nucleophiles.
By understanding these fundamental reactivity differences, researchers can make more informed decisions in the design and optimization of synthetic routes, ultimately leading to more efficient and successful outcomes in the development of novel chemical entities.
References
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Richard, J. P., et al. PubMed Central. Available from: [Link]
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Richard, J. P., et al. ResearchGate. Available from: [Link]
-
Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Denegri, B., Matić, M., & Vaško, M. ResearchGate. Available from: [Link]
-
The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Kyong, J. B., et al. National Institutes of Health. Available from: [Link]
-
Experiment 8 — Kinetics of SN1 Solvolysis. University of Massachusetts Amherst. Available from: [Link]
-
Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Evidence for Steric Acceleration in 2,4,6-Tri-t-butylbenzyl Chloride. Barclay, L. R. C., et al. ResearchGate. Available from: [Link]
-
Methanolysis (solvolysis) and synthesis of 4′-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds. Broxton, T. J., et al. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
First order rate constants of solvolysis of trialkylbenzyl chlorides in ethanol--water (80%). Barclay, L. R. C., et al. ResearchGate. Available from: [Link]
-
Hammett equation. Oxford Reference. Available from: [Link]
-
Why do groups decrease the stability of the phenyl carbocation? Quora. Available from: [Link]
-
Carbocation Stability. Chemistry Steps. Available from: [Link]
-
Why is phenyl carbocation unstable? askIITians. Available from: [Link]
-
Why is the phenyl cation unstable? Quora. Available from: [Link]
-
Why is phenyl carbocation unstable class 11 chemistry CBSE. Vedantu. Available from: [Link]
-
994. Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures. Kohnstam, G., & Robinson, P. R. Journal of the Chemical Society (Resumed). Available from: [Link]
-
Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Available from: [Link]
-
Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. Chemistry Stack Exchange. Available from: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. Bos, P. H., et al. PubMed Central. Available from: [Link]
-
Rates of solvolysis of p-dimethylamino benzyl halides. Chemistry Stack Exchange. Available from: [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Kevill, D. N., & D'Souza, M. J. ResearchGate. Available from: [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Kevill, D. N., & D'Souza, M. J. PubMed Central. Available from: [Link]
-
7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. Chemistry LibreTexts. Available from: [Link]
-
Nucleophilic substitution reactions of phenyl chloroformates. Yew, K. H., et al. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Aliphatic Nucleophilic Substitution. Dalal Institute. Available from: [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. Available from: [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
-
mechanisms of nucleophilic substitution. UCL Discovery. Available from: [Link]
-
Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Bhide, B. H., & Patel, M. G. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available from: [Link]
Sources
"alternative reagents to 2-(Chloromethyl)-1,1'-biphenyl in organic synthesis"
An In-Depth Technical Guide to Alternative Reagents for 2-(Chloromethyl)-1,1'-biphenyl in Organic Synthesis
Introduction: The Synthetic Value of the 2-Biphenylmethyl Moiety
The 2-biphenylmethyl (BPM) structural motif is a cornerstone in modern medicinal chemistry and materials science.[1] Its unique steric and electronic properties make it a valuable component in pharmacologically active compounds, chiral ligands, and as a versatile protecting group for alcohols, amines, and carboxylic acids.[2][3] The most direct and historically common method for introducing this group is through nucleophilic substitution using this compound. However, this reagent is a potent lachrymator, can have variable stability, and its synthesis via traditional chloromethylation methods often involves harsh reagents and can lead to undesired side products.[4][5]
This guide provides a comparative analysis of superior and more versatile alternative strategies to this compound. We will explore direct halogen analogs, modern cross-coupling strategies, and in-situ generation methods that offer enhanced safety, efficiency, and substrate scope. The discussion is grounded in mechanistic principles and supported by experimental data to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific applications.
Strategy 1: Direct Analogs - The Halogen Exchange
The simplest conceptual alternative is to replace the chlorine atom with a more reactive halogen, namely bromine or iodine. This strategy retains the direct alkylation approach but modifies the reactivity of the electrophile.
2-(Bromomethyl)-1,1'-biphenyl
This reagent is a widely available and practical alternative to its chloro-analog.[6] The C-Br bond is more labile than the C-Cl bond, allowing for nucleophilic substitution reactions to occur under milder conditions, often at lower temperatures or with weaker bases, which can be crucial for sensitive substrates.
Key Advantages:
-
Higher Reactivity: Generally provides faster reaction kinetics and higher yields compared to the chloride.
-
Milder Conditions: Enables alkylations that may not proceed with the less reactive chloride.
-
Commercial Availability: Readily sourced from major chemical suppliers.[6][7]
Considerations:
-
Slightly lower stability and higher cost compared to the chloride.
-
Still a lachrymatory and hazardous reagent requiring careful handling.
2-(Iodomethyl)-1,1'-biphenyl
As the most reactive of the halomethyl series, the iodo-analog is employed when maximum electrophilicity is required. It can react with a broader range of weak nucleophiles and is particularly useful in Finkelstein-type reactions or when forcing conditions must be avoided. Its synthesis typically proceeds from 2-methyl-1,1'-biphenyl via radical bromination followed by halide exchange.
Key Advantages:
-
Highest Reactivity: Ideal for challenging alkylations with sterically hindered or electronically deactivated nucleophiles.
-
Extremely Mild Conditions: Reactions can often be performed at or below room temperature.
Considerations:
-
Limited Stability: Prone to decomposition, especially when exposed to light, and has a shorter shelf-life.
-
Higher Cost: The most expensive of the halomethyl analogs.
Strategy 2: The Precursor Approach - Functionalization of 2-Methyl-1,1'-biphenyl
A highly effective and common industrial strategy is to start with the stable and inexpensive precursor, 2-methyl-1,1'-biphenyl, and generate the reactive species in situ or as the penultimate step.[8] This approach avoids the storage and handling of the hazardous halomethyl compounds.
Free-Radical Bromination with N-Bromosuccinimide (NBS)
The benzylic protons of 2-methyl-1,1'-biphenyl are susceptible to free-radical halogenation. Using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or cyclohexane is the most common method to synthesize 2-(bromomethyl)-1,1'-biphenyl. This can be done as a separate step to isolate the bromide or used to generate the reagent for immediate use in a subsequent reaction.
Causality Behind Experimental Choices:
-
NBS: Provides a low, constant concentration of bromine, which minimizes the formation of dibrominated side products.
-
AIBN/BPO: A thermal initiator required to start the radical chain reaction at a controlled rate.
-
Solvent: A non-polar solvent is crucial to ensure the insolubility of the succinimide byproduct, which can be easily filtered off.
Experimental Protocol: Synthesis of 2-(Bromomethyl)-1,1'-biphenyl via NBS Bromination
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-1,1'-biphenyl (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and benzoyl peroxide (0.02 eq.).
-
Solvent Addition: Add anhydrous carbon tetrachloride or cyclohexane as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 80°C) under inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and then place in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Purification: Filter off the succinimide and wash it with a small amount of cold solvent. Concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)-1,1'-biphenyl, which can be purified by recrystallization from hexanes or used directly in the next step.
Strategy 3: Convergent Synthesis via Palladium-Catalyzed Cross-Coupling
The most elegant and versatile modern alternative involves constructing the 2-biphenylmethyl scaffold using convergent cross-coupling reactions.[1] This approach offers unparalleled flexibility for introducing diversity and avoids handling benzylic halides altogether. The Suzuki-Miyaura coupling is the most prominent and widely used method in this class.[9][10][11]
The Suzuki-Miyaura Coupling
This powerful reaction forms a C-C bond between an organoboron species (boronic acid or ester) and an organohalide, catalyzed by a palladium complex.[12] For synthesizing a 2-biphenylmethyl derivative, two main disconnections are possible:
-
Route A: Coupling of a (2-methylphenyl)boronic acid with an aryl halide, followed by functionalization of the methyl group.
-
Route B: Coupling of a phenylboronic acid with a 2-halotoluene derivative that already contains the desired functional group on the methyl position (e.g., 2-bromo-benzylamine or 2-(bromomethyl)phenylboronic acid).
Route B is often preferred as it allows for late-stage diversification and installation of sensitive functional groups.
Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): The heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10] The choice of ligands is critical for stabilizing the palladium species and promoting efficient coupling.
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Required to activate the boronic acid for the transmetalation step.[11] The choice of base can significantly impact the reaction outcome, especially with sensitive substrates.
-
Solvent (e.g., Dioxane/Water, Toluene, DMF): A solvent system that can solubilize both the organic and inorganic components is typically necessary.
Experimental Protocol: Suzuki-Miyaura Synthesis of a 2-Biphenylmethyl Amine Derivative
-
Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-(aminomethyl)phenylboronic acid (1.2 eq.), the desired aryl bromide (1.0 eq.), potassium carbonate (3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100°C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the target biphenylmethyl amine.
Visualization of Synthetic Pathways
The choice of synthetic route depends on the available starting materials, desired complexity of the final molecule, and scalability.
Caption: Comparative synthetic routes to 2-biphenylmethyl derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Comparison of Alternative Strategies
| Strategy | Reagent/Precursor | Key Advantages | Key Disadvantages | Typical Yields |
| Direct Analog | 2-(Bromomethyl)-1,1'-biphenyl | Higher reactivity than chloride, commercially available.[6][7] | Still a hazardous lachrymator, moderate stability. | 70-95% |
| Precursor Functionalization | 2-Methyl-1,1'-biphenyl + NBS | Avoids storing hazardous halides, cost-effective, high-yielding bromination. | Adds a synthetic step, radical reactions can be sensitive. | 85-98% (for bromination step) |
| Convergent Cross-Coupling | Aryl Boronic Acid + Aryl Halide | High functional group tolerance, convergent, avoids benzylic halides, ideal for library synthesis.[1][11] | Requires catalyst, sometimes sensitive to air/moisture, can be costly. | 65-95%[11] |
Conclusion and Recommendations
For simple, direct alkylations where a stock reagent is preferred, 2-(bromomethyl)-1,1'-biphenyl offers a clear advantage over the chloro-analog due to its enhanced reactivity. However, for reasons of safety, cost-effectiveness, and scalability, the in-situ generation from 2-methyl-1,1'-biphenyl via NBS bromination represents a superior and more practical approach for many applications.
For researchers engaged in drug discovery and the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling strategy is unequivocally the most powerful and versatile alternative. Its convergent nature allows for the late-stage introduction of the biphenylmethyl moiety, maximizing synthetic flexibility and enabling the rapid generation of analog libraries. By moving away from pre-functionalized, hazardous alkylating agents, cross-coupling methods represent a paradigm shift towards safer, more efficient, and more adaptable synthetic planning.
References
- Sciencemadness Discussion Board. (2008). Alternative Benzyl Chloride Preps (for those who don't like Chlorine and some who Do). Sciencemadness.
- Vulcanchem. * (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol*. Vulcanchem.
- Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Johannesburg.
- Sigma-Aldrich. 2,2′-Bis(bromomethyl)-1,1′-biphenyl 99%. Sigma-Aldrich.
- Benchchem. A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Benchchem.
- Santa Cruz Biotechnology. 2,2′-Bis(bromomethyl)-1,1′-biphenyl. Santa Cruz Biotechnology.
- ResearchGate. (2013). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. ResearchGate.
- Sinfoo Biotech. 1,1'-Biphenyl, 2-(bromomethyl)-. Sinfoo Biotech.
- CP Lab Safety. 2-Bromo-3-(bromomethyl)-1,1'-biphenyl, 98% Purity. CP Lab Safety.
- PubChem. 2,2'-Bis(bromomethyl)-1,1'-biphenyl. National Center for Biotechnology Information.
- Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.
- ChemicalBook. 2-Iodobiphenyl synthesis. ChemicalBook.
- Google Patents. (1994). Method for the preparation of biphenyl derivatives.
- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future medicinal chemistry, 14(1), 35-52.
- ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... ResearchGate.
- Google Patents. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- Google Patents. (2015). Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC advances, 13(28), 19035-19077.
- Organic Chemistry Portal. Benzylic substitution, benzylation. Organic Chemistry Portal.
- Hu, Y., et al. (2010). A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media. Catalysis Communications, 11(8), 723-726.
- Organic Syntheses. Chloromethyl methyl ether. Organic Syntheses.
- University of Massachusetts Boston. Grignard Reaction. UMass Boston.
- Liu, W., et al. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances, 9(41), 23795-23801.
- University of Calcutta. Protecting groups in organic synthesis. University of Calcutta.
- Sigma-Aldrich. Grignard Reagents. Sigma-Aldrich.
- ChemTalk. Protecting Groups in Organic Synthesis. ChemTalk.
- Kaiser, R. I., et al. (2024). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Chemical Science, 15(25), 9834-9846.
- Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19077.
- Patsnap. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. Eureka | Patsnap.
- University of Texas Southwestern Medical Center. Protecting Groups. UT Southwestern.
- NIST. 1,1'-Biphenyl, 2-methyl-. NIST WebBook.
- Google Patents. (2011). Production process of 4,4'-bis(chloromethyl)-biphenyl.
- Pathak, T. P., et al. (2011). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 16(4), 3270-3281.
- NINGBO INNO PHARMCHEM CO.,LTD. Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. NINGBO INNO PHARMCHEM CO.,LTD.
- University of Texas Southwestern Medical Center. Protecting Groups in Organic Synthesis. UT Southwestern.
- Chen, J., et al. (2018). Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols. Organic & Biomolecular Chemistry, 16(4), 570-574.
- NINGBO INNO PHARMCHEM CO.,LTD. Comprehensive Chemical Synthesis Using 4,4'-Bis(chloromethyl)-1,1'-biphenyl: A Guide. NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. 1,1'-Biphenyl, 2-iodo-. National Center for Biotechnology Information.
- ResearchGate. Synthesis of biphenyl from iodobenzene. ResearchGate.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mazams.weebly.com [mazams.weebly.com]
- 3. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Alternative Benzyl Chloride Preps (for those who don't like Chlorine and some who Do) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 6. 1,1'-Biphenyl, 2-(bromomethyl)-,(CAS# 19853-09-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. 2,2 -Bis(bromomethyl)-1,1 -biphenyl 99 38274-14-5 [sigmaaldrich.com]
- 8. 1,1'-Biphenyl, 2-methyl- [webbook.nist.gov]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the NMR Spectroscopic Validation of 2-(Chloromethyl)-1,1'-biphenyl Reaction Products
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of scientific rigor. In the synthesis of 2-(chloromethyl)-1,1'-biphenyl, a versatile building block in organic synthesis, the potential for isomeric and polysubstituted byproducts necessitates a robust analytical methodology for product validation. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound and its common alternatives, supported by experimental data and detailed protocols, to empower scientists in ensuring the purity and identity of their target compound.
The Synthetic Challenge: Isomerism in the Chloromethylation of Biphenyl
The most common synthetic route to chloromethylated biphenyls is the Blanc chloromethylation reaction.[1][2] This electrophilic aromatic substitution, however, is often not perfectly regioselective, leading to a mixture of products. The primary substitution patterns observed are at the ortho (2-), meta (3-), and para (4-) positions of the biphenyl scaffold. Furthermore, disubstitution can occur, yielding products such as 2,2'-bis(chloromethyl)-1,1'-biphenyl and 4,4'-bis(chloromethyl)-1,1'-biphenyl.[3] The separation of these isomers can be challenging, making NMR spectroscopy an indispensable tool for their identification and quantification.
Workflow for NMR-Based Product Validation
A systematic approach is crucial for the confident validation of this compound. The following workflow outlines the key NMR experiments and the rationale behind their application.
Caption: Figure 1: A stepwise workflow for the validation of this compound reaction products using NMR spectroscopy.
Distinguishing Isomers: A Comparative NMR Analysis
The key to differentiating the target compound, this compound, from its isomers lies in the distinct electronic environments of the protons and carbons in each molecule, which manifest as unique chemical shifts and coupling patterns in their respective NMR spectra.
¹H NMR Spectroscopy: A First Look at Isomeric Differences
The ¹H NMR spectrum provides the initial and often most telling evidence for the presence of different isomers. The aromatic region (typically 7.0-8.0 ppm) is particularly informative.
Key Differentiating Features in ¹H NMR:
-
Chemical Shift of the Chloromethyl Protons (-CH₂Cl): The proximity of the chloromethyl group to the second phenyl ring in the 2-isomer can lead to a different chemical shift compared to the 3- and 4-isomers due to anisotropic effects.
-
Aromatic Proton Multiplicity and Coupling Constants: The substitution pattern dictates the splitting patterns of the aromatic protons.
-
This compound: The protons on the substituted ring will exhibit complex multiplets due to restricted rotation around the biphenyl bond, a consequence of steric hindrance from the ortho-substituent.
-
3-(Chloromethyl)-1,1'-biphenyl: The aromatic protons will show a combination of ortho, meta, and para couplings, leading to complex splitting patterns.
-
4-(Chloromethyl)-1,1'-biphenyl: The substituted phenyl ring will display a more simplified pattern, often appearing as two distinct doublets (an AA'BB' system), due to the higher symmetry of the para-substitution.[4]
-
-
Integration: The ratio of the integration of the chloromethyl protons to the aromatic protons can help identify the presence of di- or polysubstituted byproducts.
Table 1: Comparative ¹H NMR Data for Chloromethylbiphenyl Isomers
| Compound | -CH₂Cl Shift (ppm) | Aromatic Region (ppm) | Reference |
| This compound | Predicted: ~4.5-4.7 | Predicted: Complex multiplets | N/A |
| 3-(Chloromethyl)-1,1'-biphenyl | Predicted: ~4.6 | Predicted: Complex multiplets | N/A |
| 4-(Chloromethyl)-1,1'-biphenyl | 4.61 | 7.35-7.60 (m) | [4] |
| 4,4'-Bis(chloromethyl)-1,1'-biphenyl | 4.62 | 7.45-7.55 (m) | [5] |
¹³C NMR Spectroscopy: Unambiguous Carbon Skeleton Confirmation
¹³C NMR spectroscopy, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides definitive information about the number and type of carbon atoms in the molecule.
Key Differentiating Features in ¹³C NMR:
-
Number of Aromatic Signals: The symmetry of the isomer directly impacts the number of unique carbon signals in the aromatic region.
-
This compound: Due to hindered rotation, all 12 aromatic carbons may be inequivalent, resulting in up to 12 distinct signals.
-
3-(Chloromethyl)-1,1'-biphenyl: Will also exhibit a complex spectrum with potentially 12 distinct aromatic carbon signals.
-
4-(Chloromethyl)-1,1'-biphenyl: Due to symmetry, the number of aromatic signals will be reduced.
-
-
Chemical Shift of the Chloromethyl Carbon (-CH₂Cl): The electronic environment will influence the chemical shift of the chloromethyl carbon.
-
Ipso-Carbon Chemical Shifts: The chemical shift of the carbon atom directly attached to the chloromethyl group (ipso-carbon) is a key indicator of the substitution pattern.
Table 2: Comparative ¹³C NMR Data for Chloromethylbiphenyl Isomers
| Compound | -CH₂Cl Shift (ppm) | Aromatic C Signals | Reference |
| This compound | Predicted: ~45 | Predicted: up to 12 signals | N/A |
| 3-(Chloromethyl)-1,1'-biphenyl | Predicted: ~46 | Predicted: up to 12 signals | N/A |
| 4,4'-Bis(chloromethyl)-1,1'-biphenyl | 45.5 | 127.5, 129.5, 138.2, 140.0 | [6] |
Advanced NMR Techniques for In-Depth Analysis
For complex mixtures or when definitive assignments are required, two-dimensional (2D) NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace the connectivity of protons within each phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing an unambiguous link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and confirming the overall connectivity of the molecule.
Experimental Protocols
Protocol 1: Synthesis of Chloromethylated Biphenyls (Illustrative)
This protocol is a general representation of the Blanc chloromethylation and may require optimization for specific outcomes.
Materials:
-
Biphenyl
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Inert solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a fume hood, to a stirred suspension of biphenyl and paraformaldehyde in the inert solvent, add anhydrous zinc chloride.
-
Saturate the mixture with dry hydrogen chloride gas while maintaining the temperature at approximately 60°C.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and pour it into a mixture of ice and water.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired isomer.
Safety Note: The Blanc chloromethylation can produce the highly carcinogenic byproduct bis(chloromethyl) ether. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[2]
Protocol 2: NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified product or reaction mixture.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required and the spectrometer is not calibrated to the solvent residual peak.
Data Acquisition (Typical Parameters on a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16-32
-
Relaxation delay (d1): 1-2 seconds
-
Spectral width: ~16 ppm
-
-
¹³C{¹H} NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay (d1): 2 seconds
-
Spectral width: ~240 ppm
-
-
2D NMR (COSY, HSQC, HMBC): Utilize standard vendor-provided pulse programs and parameter sets, optimizing as needed for the specific sample.
Conclusion: Ensuring Synthetic Success through Rigorous Validation
The successful synthesis of this compound relies not only on the careful execution of the reaction but also on the thorough validation of the product. NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unparalleled level of structural detail, enabling the confident identification of the target isomer and the detection of unwanted byproducts. By understanding the key differentiating features in the NMR spectra of the possible isomers and employing a systematic analytical workflow, researchers can ensure the quality and integrity of their synthetic products, a critical step in advancing scientific discovery and development.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-(Chloromethyl)biphenyl(1667-11-4) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BJOC - Search Results [beilstein-journals.org]
- 7. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Senior Application Scientist’s Guide: Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-(Chloromethyl)-1,1'-biphenyl
This guide provides an in-depth comparative analysis of palladium catalyst systems for the Suzuki-Miyaura cross-coupling of 2-(chloromethyl)-1,1'-biphenyl. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causal relationships that govern catalyst performance. We will dissect the roles of ligands, palladium precursors, and reaction conditions, supported by experimental data, to empower you to select and optimize the most effective catalytic system for this challenging transformation.
The Synthetic Challenge: Activating a C(sp³)-Cl Bond
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its mild conditions and broad functional group tolerance in forming C-C bonds.[1][2] However, the coupling of substrates bearing a C(sp³)-hybridized halide, such as the benzylic chloride in this compound, presents distinct challenges compared to more common C(sp²)-halide couplings.
The primary hurdle is the oxidative addition of the relatively inert C-Cl bond to the Pd(0) center. This step is often the rate-limiting factor and is significantly more demanding than for the analogous bromides or iodides.[3] Furthermore, benzylic systems are susceptible to side reactions, including homocoupling (Wurtz-type) and β-hydride elimination if an appropriate hydrogen is present, although the latter is not a concern for our specific substrate. Successfully catalyzing this reaction requires a system that is sufficiently reactive to cleave the C-Cl bond without promoting undesired pathways.
The Heart of the Catalyst: A Comparative Analysis of Ligands
The choice of ligand is the single most critical factor determining the success of this coupling reaction. The ligand modulates the steric and electronic properties of the palladium center, directly influencing its reactivity and stability throughout the catalytic cycle.[4]
The Inadequacy of Traditional Ligands
Simple triarylphosphines, such as triphenylphosphine (PPh₃), were foundational in the early days of cross-coupling. However, they generally lack the requisite electron-donating ability and steric bulk to facilitate the challenging oxidative addition of aryl or benzyl chlorides, often resulting in low to no yield.[4]
The Breakthrough: Bulky, Electron-Rich Monophosphine Ligands (Buchwald-Type)
The development of dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[2][4] These ligands are characterized by a biaryl backbone and bulky, electron-donating alkyl substituents on the phosphorus atom. This architecture creates a highly active, yet stable, monoligated Pd(0) species that excels at activating inert C-Cl bonds.[5]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a highly versatile and robust ligand. The methoxy groups are believed to help stabilize the active catalytic species. Its steric bulk and electron-rich nature make it exceptionally effective for Suzuki-Miyaura couplings involving aryl chlorides.[2]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is even more sterically hindered than SPhos, which can be advantageous for coupling particularly bulky substrates.[2][6] It has demonstrated broad utility in C-N and C-C bond-forming reactions, including those with challenging sulfonates and chlorides.[2]
The enhanced reactivity of these ligands stems from their ability to promote both the oxidative addition and the final reductive elimination step, accelerating the overall catalytic turnover.[4][7]
A Powerful Alternative: N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands that can rival, and sometimes surpass, phosphines in activity. They are strong σ-donors, forming very stable bonds with the palladium center. The steric bulk of the N-substituents can be tuned to enhance catalytic activity, making them highly effective for the coupling of unreactive chlorides, including benzyl chloride.[3][8] A novel bis-phenanthryl NHC-palladium catalyst, for example, has been shown to be effective for coupling benzyl chloride.[8]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rationalizing catalyst selection. The process, illustrated below, involves the sequential oxidative addition, transmetalation, and reductive elimination steps. Bulky, electron-rich ligands like SPhos or XPhos are crucial for promoting the difficult initial oxidative addition of the C-Cl bond to the Pd(0) complex.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Performance Data: A Comparative Overview
The following table summarizes representative performance data for different palladium catalyst systems in couplings relevant to this compound. Direct comparative data for this exact substrate is limited; therefore, data for a structurally similar substrate, 3-(chloromethyl)-2-methyl-1,1'-biphenyl, is presented as a primary benchmark.[9]
| Catalyst System (Pd Source / Ligand) | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / SPhos | 3-(chloromethyl)-2-methyl-1,1'-biphenyl | Arylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | High (not specified) | 2% Pd, 4% Ligand | [9] |
| Pd(OAc)₂ / Ligand 4 * | Aryl Chlorides | Arylboronic Acid | K₃PO₄ | THF | RT | 74-98 | 0.5-1.0 | [7] |
| Pd₂(dba)₃ / XPhos | Benzyl Chlorides | Terminal Alkynes | Cs₂CO₃ | Dioxane | 65 | 71-98 | 2% Pd, 4.8% Ligand | [6] |
| Pd(OAc)₂ / NHC | Benzyl Chloride | Phenylboronic Acid | KF/18-c-6 | THF | 50 | 94 | 3% Pd, 6% Ligand | [8] |
| PdCl₂(dppf)·CH₂Cl₂ | Benzyl Chloride | Potassium Aryltrifluoroborates | Cs₂CO₃ | THF | 67 | Low | 2 | [10] |
*Ligand 4 is o-(di-tert-butylphosphino)biphenyl, a closely related Buchwald ligand.
Analysis: The data clearly indicates that catalyst systems employing bulky, electron-rich phosphine ligands (SPhos, XPhos) or specialized N-Heterocyclic Carbenes (NHCs) are highly effective for activating benzylic chlorides under relatively mild conditions. The traditional PdCl₂(dppf) system shows lower efficacy for this specific transformation.
Recommended Experimental Protocol: Pd(OAc)₂ / SPhos System
This protocol is adapted from a validated procedure for a similar substrate and represents a robust starting point for the coupling of this compound.[9]
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In the same flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the appropriate amount of degassed toluene and water (a typical ratio might be 5:1 toluene:water, to achieve a 0.1-0.2 M concentration).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Here are solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Palladium source or ligand degraded. 2. Insufficiently Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. 3. Poor Quality Reagents: Wet solvent, impure boronic acid, or ineffective base. | 1. Use fresh, high-purity catalyst components. Consider using a pre-formed palladacycle precatalyst. 2. Ensure proper Schlenk technique; degas solvents thoroughly. 3. Dry solvents over molecular sieves; use fresh, anhydrous base; check boronic acid purity. |
| Formation of Homocoupled Byproduct | 1. Reaction temperature is too high. 2. Inefficient transmetalation step relative to side reactions. | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure the base is sufficiently strong and soluble (K₃PO₄ is often a good choice). |
| Decomposition of Boronic Acid | Boronic acids can undergo protodeborylation, especially at high temperatures. | Use the corresponding pinacol ester (BPin) derivative of the boronic acid, which is often more stable. |
Conclusion
For the challenging Suzuki-Miyaura coupling of this compound, conventional palladium catalysts are often inadequate. The key to success lies in the use of modern, bulky, and electron-rich ligands that can effectively promote the difficult oxidative addition of the C(sp³)-Cl bond. Catalyst systems based on Buchwald-type phosphine ligands, particularly SPhos and XPhos , represent the current state-of-the-art, offering high yields under manageable conditions. While N-Heterocyclic Carbene ligands also show significant promise, the extensive validation and commercial availability of Buchwald ligand systems make them the primary recommendation for this transformation. By understanding the principles outlined in this guide, researchers can confidently approach this synthesis with a high probability of success.
References
-
Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(19), 5304–5307. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
-
Yaşar, S., Karaca, E. Ö., Akkoç, M., & Özdemir, İ. (2022). The Suzuki coupling reaction of aryl chlorides. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
Saha, A., & Ranu, B. C. (2008). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 73(17), 6867–6870. Available at: [Link]
-
Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 47(35), 6522-6542. Available at: [Link]
-
Kollár, L. (2012). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Current Organic Chemistry. Available at: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
-
Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 8(10), 2031–2034. Available at: [Link]
-
Srimani, D., Bej, A., & Sarkar, A. (2013). Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides. The Journal of Organic Chemistry, 78(13), 6689–6695. Available at: [Link]
-
Omoregie, H. O., & Mbetene, F. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4847-4870. Available at: [Link]
-
Nielsen, D. K., et al. (2017). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 139(42), 15027–15041. Available at: [Link]
-
Tcyrulnikov, S., et al. (2019). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]
-
Eckhardt, M., & Fu, G. C. (2005). Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. Journal of the American Chemical Society, 127(33), 11634–11635. Available at: [Link]
-
Wu, H., et al. (2006). Recyclable and Highly Active Cationic 2,2′-Bipyridyl Palladium(II) Catalyst for Suzuki Cross-Coupling Reaction in Water. Tetrahedron Letters, 47(52), 9267-9270. Available at: [Link]
-
Song, C., et al. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446. Available at: [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Buchwald Phosphine Ligands for Cross Coupling [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 8. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: GC-MS vs. HPLC for the Analysis of 2-(Chloromethyl)-1,1'-biphenyl
In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of intermediates and potential impurities is paramount. 2-(Chloromethyl)-1,1'-biphenyl, a key building block, demands precise and reliable analytical methods to ensure purity, stability, and safety. The choice of analytical instrumentation is a critical decision point, often boiling down to two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This guide provides an in-depth comparison of GC-MS and HPLC for the analysis of this compound. Moving beyond a simple list of pros and cons, we will explore the fundamental principles of each technique, delve into the causality behind experimental design, and present detailed protocols grounded in scientific integrity. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal method for their specific analytical challenge.
The Analyte: Understanding this compound
Before comparing methodologies, we must understand the physicochemical properties of our target analyte, as these characteristics dictate the most logical analytical approach.
-
Structure and Polarity: this compound consists of a non-polar biphenyl core with a polar chloromethyl group.[1] This structure classifies it as a semi-polar compound, soluble in common organic solvents like toluene but insoluble in water.[2]
-
Volatility and Thermal Stability: The compound has a boiling point of 310-312 °C at atmospheric pressure and a melting point between 48-52 °C.[2] This indicates it is semi-volatile, making it a candidate for gas chromatography. However, thermal stability must be carefully considered, as complex halogenated molecules can be susceptible to degradation at the high temperatures often used in GC injectors and columns.
Section 1: The Case for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds.[3][4] It offers exceptional separation efficiency and the unparalleled specificity of mass spectrometry for definitive identification.[5][6]
Rationale for Use
The primary driver for using GC-MS for this compound is its semi-volatile nature. The technique is predicated on the analyte's ability to be vaporized without degradation and transported through a column by an inert carrier gas.[7] For structurally similar compounds like Polychlorinated Biphenyls (PCBs), GC-MS is the gold standard, often mandated by regulatory bodies like the US EPA.[8][9]
The mass spectrometer detector provides two critical dimensions of data: the retention time (a function of the compound's interaction with the stationary phase) and the mass spectrum (a molecular fingerprint based on the fragmentation pattern). This dual confirmation provides an exceptionally high degree of confidence in analyte identification, which is crucial when analyzing for trace-level impurities or in complex matrices.[10][11]
Causality in Experimental Design: The choice of a low-polarity stationary phase, such as one with 5% diphenyl / 95% dimethyl polysiloxane, is a deliberate one.[8][9] This phase separates compounds primarily based on boiling point and subtle differences in polarity. For a semi-polar analyte like this compound, this provides good peak shape and resolution from potential non-polar impurities. A splitless injection is chosen to maximize the transfer of the analyte onto the column, a necessary step for achieving low detection limits.
GC-MS Experimental Workflow
Caption: GC-MS workflow for this compound analysis.
Proposed GC-MS Protocol
1. Sample Preparation:
- Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with high-purity Toluene.
- Transfer 1 mL of this stock solution to a 10 mL volumetric flask and dilute to the mark with Toluene to create a 100 µg/mL working solution.
- Transfer an aliquot of the working solution to a 2 mL autosampler vial.
2. Instrumentation & Conditions:
- System: Gas Chromatograph coupled to a Mass Spectrometer.[12]
- Injector: Split/Splitless type, operated in Splitless mode at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[13]
- Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Polysiloxane phase (or equivalent).
- Oven Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 15°C/min to 300°C.
- Final hold: Hold at 300°C for 5 minutes.
- MS Transfer Line: 290°C.
- Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
- MS Mode: Full Scan (m/z 50-400) for identification and Single Ion Monitoring (SIM) for quantification.
3. Data Analysis:
- Identify the this compound peak by its retention time and by matching its mass spectrum against a reference standard or library.
- Quantify the analyte using the peak area from the extracted ion chromatogram of its primary characteristic ion.
Section 2: The Case for High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility, robustness, and applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[14][15][16]
Rationale for Use
While this compound is amenable to GC, HPLC offers a compelling alternative, primarily by eliminating concerns about thermal degradation. The analysis occurs entirely in the liquid phase at or near ambient temperature, ensuring the analyte's integrity.[17] This is a critical advantage if thermally unstable isomers or impurities are of concern.
Given the analyte's semi-polar nature, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[18][19] In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).[20] The analyte is retained based on its hydrophobic interactions with the stationary phase, providing an excellent mechanism for separation from more polar or less polar components.
For detection, the biphenyl core of the molecule contains a strong chromophore, making it ideally suited for UV-Visible detection, a common and highly reliable HPLC detector.[21][22]
Causality in Experimental Design: The selection of a C18 column provides strong hydrophobic retention for the biphenyl moiety. The mobile phase, a gradient of water and acetonitrile, allows for the effective elution of the analyte. The gradient starts with a higher water content to retain the analyte and gradually increases the acetonitrile concentration to elute it, while also ensuring that any later-eluting, more non-polar impurities are cleared from the column. A UV detector set to a wavelength around 254 nm is chosen because this is a common wavelength where aromatic rings exhibit strong absorbance, ensuring high sensitivity.[23]
HPLC-UV Experimental Workflow
Caption: HPLC-UV workflow for this compound analysis.
Proposed HPLC-UV Protocol
1. Sample Preparation:
- Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with Acetonitrile (ACN).
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Instrumentation & Conditions:
- System: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).[24][25]
- Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.
- Mobile Phase A: Deionized Water
- Mobile Phase B: Acetonitrile (ACN)
- Gradient Program:
- 0-1 min: 60% B
- 1-10 min: 60% to 95% B
- 10-12 min: 95% B
- 12.1-15 min: 60% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection: 254 nm.
3. Data Analysis:
- Identify the this compound peak by its retention time compared to a reference standard.
- Quantify the analyte using its peak area against a multi-level calibration curve.
Section 3: Head-to-Head Performance Comparison
The choice between GC-MS and HPLC-UV depends on the specific analytical goals. The following table summarizes their performance based on key validation parameters outlined in international guidelines such as ICH Q2(R1).[26][27][28][29]
| Parameter | GC-MS | HPLC-UV | Rationale & Causality |
| Specificity / Selectivity | Excellent | Very Good | MS provides mass-based identification, offering unparalleled specificity and the ability to resolve co-eluting peaks based on their mass spectra. HPLC-UV relies on chromatographic separation and UV absorbance, which is less specific than MS. |
| Sensitivity (LOD/LOQ) | Excellent | Good | In SIM mode, GC-MS can achieve very low detection limits (low pg range). HPLC-UV sensitivity is dependent on the analyte's molar absorptivity but is typically in the low ng range. |
| Precision | Very Good | Excellent | Modern HPLC systems with precise pumps and autosamplers typically offer slightly better injection and flow rate precision (%RSD <1%) compared to GC splitless injections. |
| Accuracy | Very Good | Excellent | Both techniques provide high accuracy with proper calibration. HPLC often has fewer potential sources of analyte loss (e.g., thermal degradation, inlet discrimination) than GC. |
| Linearity & Range | Good | Excellent | HPLC-UV detectors often provide a wider linear dynamic range (3-4 orders of magnitude) compared to MS detectors, which can suffer from saturation at high concentrations. |
| Robustness | Good | Excellent | HPLC methods, particularly isocratic ones, are workhorses of QC labs due to their high robustness. GC methods can be more sensitive to inlet liner contamination and column aging. |
| Analysis Time | Comparable/Faster | Comparable | GC run times can be shortened with rapid temperature programming. HPLC run times are dictated by gradient length and re-equilibration, but UHPLC can significantly reduce time. |
| Structural Information | Excellent | Limited | GC-MS provides a fragmentation pattern that is a structural fingerprint. HPLC with a standard UV detector provides no structural information beyond the UV spectrum. |
The Verdict: Selecting the Right Tool for the Job
As a Senior Application Scientist, my recommendation is not to declare one technique universally "better," but to align the choice with the analytical objective.
-
Choose GC-MS for:
-
Definitive Identification: When you need to confirm the identity of the main peak or identify unknown impurities. The mass spectrum is invaluable for structural elucidation.
-
Trace Analysis of Volatile Impurities: For detecting and quantifying trace levels of volatile or semi-volatile process impurities where the high sensitivity of SIM mode is required.
-
Method Development & Validation: As a reference method to confirm the specificity of a routine HPLC method.
-
-
Choose HPLC-UV for:
-
Routine Quality Control (QC): For batch release testing and purity assays where the analyte is known. Its robustness, precision, and high throughput make it ideal for a QC environment.
-
Analysis of Thermally Labile Compounds: When there is a risk that the analyte or co-eluting impurities could degrade at GC temperatures.
-
Quantification Accuracy: When a wide linear range and high precision are the most critical performance metrics.
-
Conclusion
Both GC-MS and HPLC-UV are powerful and valid techniques for the analysis of this compound. The decision rests on a clear understanding of the analytical requirements. GC-MS offers superior specificity and structural information, making it the premier tool for identification and investigation. HPLC-UV provides outstanding robustness, precision, and a wide linear range, establishing it as the workhorse for routine quantitative analysis in quality control settings. By understanding the fundamental capabilities and the rationale behind the experimental design of each technique, researchers can confidently select and implement the most appropriate method to ensure the quality and safety of their materials.
References
-
SCION Instruments. HPLC UV Detector. [Link]
-
Agilent. HPLC Detectors. [Link]
-
Altabrisa Group. (2025-07-30). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Gilson. UV-VIS Detectors for HPLC Spectrophotometer Analysis. [Link]
-
Biocompare. HPLC UV-Vis Detectors. [Link]
-
CE Instruments. (2025-08-18). Understanding the Principles of Gas Chromatography. [Link]
-
Microbe Notes. (2024-05-24). HPLC: Principle, Parts, Types, Uses, Diagram. [Link]
-
MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Chrom Tech, Inc. (2025-10-22). Understanding HPLC Instrumentation: Principles & Uses. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Wikipedia. High-performance liquid chromatography. [Link]
-
ICH. Quality Guidelines. [Link]
-
Chemistry Notes. (2021-10-10). Gas Chromatography, Principle, Instrumentation, and Applications. [Link]
-
Persee. (2025-04-24). High-Performance Liquid Chromatography (HPLC): Principles and Applications. [Link]
-
Aimil Corporate Blog. (2024-02-02). Exploring Liquid Chromatography: Principles, Applications, and Instrumentation. [Link]
-
FDA. (2021-09-17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
Bruker. GC-MS. [Link]
-
Pesek, J. J., Matyska, M. T., & Gangakhedkar, S. (2006-06-02). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Microbe Notes. (2024-05-06). Gas Chromatography: Principle, Parts, Steps, Procedure, Uses. [Link]
-
Anonymous. Gas Chromatography. [Link]
-
Drawell. What are Different Types of Detectors Used in Gas Chromatography and How to Choose Right One. [Link]
-
Bitesize Bio. (2022-10-08). Gas Chromatography: How It Works and 5 Critical Components. [Link]
-
MONAD. (2024-04-08). How Does HPLC Separate Components in a Mixture?. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
SCION Instruments. The Different Types of GC Detectors. [Link]
-
Pharma Knowledge Forum. (2024-04-02). How to Develop HPLC Method for Nonpolar Compounds. [Link]
-
Lab Manager. (2012-08-09). Mass Spectrometry Detectors. [Link]
-
Technology Networks. 9 Types of Gas Chromatography Detector. [Link]
-
PubChem. 2,2'-Bis(chloromethyl)biphenyl. [Link]
-
Ascent Chemical. 2-Chloromethyl Biphenyl. [Link]
-
CROMlab. Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. [Link]
-
ChemSino. Exploring 4,4'-Bis(chloromethyl)-1,1'-biphenyl: Properties and Applications. [Link]
-
Interchim. Analysis of PolyChlorinated Biphenyls (PCBs) by GC/M S. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. [Link]
Sources
- 1. Buy this compound | 38580-83-5 [smolecule.com]
- 2. 2-Chloromethyl Biphenyl: Properties, Uses, Safety Data & Supplier in China | Buy High-Purity 2-Chloromethylbiphenyl Online [chlorobenzene.ltd]
- 3. ceinstruments.co.uk [ceinstruments.co.uk]
- 4. microbenotes.com [microbenotes.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. cromlab-instruments.es [cromlab-instruments.es]
- 9. interchim.fr [interchim.fr]
- 10. Types of GC Detectors [scioninstruments.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. GC-MS | Bruker [bruker.com]
- 13. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 14. microbenotes.com [microbenotes.com]
- 15. chromtech.com [chromtech.com]
- 16. Exploring Liquid Chromatography: Principles, Applications, and Instrumentation - Aimil Corporate Blog [aimil.com]
- 17. High-Performance Liquid Chromatography (HPLC): Principles and Applications - Persee [pgeneral.com]
- 18. How Does HPLC Separate Components in a Mixture? [monadlabtech.com]
- 19. jordilabs.com [jordilabs.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. HPLC UV Detector | Ultraviolet Detector | SCION Instruments [scioninstruments.com]
- 22. biocompare.com [biocompare.com]
- 23. jascoinc.com [jascoinc.com]
- 24. agilent.com [agilent.com]
- 25. ch.gilson.com [ch.gilson.com]
- 26. altabrisagroup.com [altabrisagroup.com]
- 27. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 28. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 29. scribd.com [scribd.com]
A Senior Application Scientist's Guide to the Quantification of 2-(Chloromethyl)-1,1'-biphenyl in Reaction Mixtures
Introduction: The Challenge of Quantifying a Reactive Intermediate
2-(Chloromethyl)-1,1'-biphenyl is a critical intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and agricultural chemicals. As a benzylic chloride, it possesses inherent reactivity, making it susceptible to degradation via hydrolysis or nucleophilic substitution. This reactivity, while essential for its synthetic utility, presents a significant analytical challenge. Accurately quantifying this compound within a complex reaction mixture is paramount for reaction monitoring, yield optimization, and ensuring the safety and purity of the final product.
This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each method, the causality behind experimental choices, and provide detailed, field-tested protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement a robust, self-validating analytical system for this challenging analyte.
Comparative Analysis of Core Methodologies
The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as speed, sensitivity, and the need for structural confirmation.
| Analytical Technique | Principle | Advantages for this compound | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) with UV/DAD | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | - Avoids high temperatures, preventing thermal degradation of the labile chloromethyl group.[1] - High resolution and sensitivity. - Well-established for purity and assay determination for biphenyl compounds.[2][3] | - Higher cost of instrumentation and solvents. - Mass spectrometric detector may be needed for definitive peak identification in complex matrices. | Purity determination, in-process reaction monitoring, potency assays, stability testing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass analysis. | - Excellent separation efficiency for complex mixtures. - Mass spectrometer provides high selectivity and structural information for confident identification.[4] - Often requires no derivatization for biphenyls.[2] | - Potential for on-column or inlet thermal degradation of the analyte. - Non-volatile matrix components can contaminate the inlet and column. | Impurity profiling, analysis of volatile byproducts, structural confirmation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. | - Unparalleled sensitivity and selectivity, ideal for trace-level quantification.[5] - Minimizes matrix interference. - Essential for identifying and quantifying potential genotoxic impurities.[6] | - Highest instrumentation cost and complexity. - Requires significant expertise in method development. | Trace-level impurity analysis, genotoxicity studies, metabolite identification. |
Experimental Design & Strategic Workflows
A successful quantification is underpinned by a logical and robust experimental workflow, from sample collection to data analysis. The inherent instability of this compound necessitates careful sample handling to prevent artefactual degradation.
Logical Workflow for Sample Analysis
The following diagram illustrates the critical decision points and processes in developing a quantitative method for this compound.
Caption: Workflow from sample preparation to method validation.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development. They are designed to be self-validating systems, incorporating checks for system suitability and analyte stability.
Protocol 1: Quantification by Reverse-Phase HPLC-UV
This method is recommended for routine monitoring due to its robustness and avoidance of high temperatures that could degrade the analyte.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). A biphenyl stationary phase can also be considered for alternative selectivity.[7]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v).[2][8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, determined from the UV spectrum of the analyte.[2]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: Mobile phase (Acetonitrile/Water).
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Handle the standard in a fume hood with appropriate PPE.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench it by adding to 900 µL of cold acetonitrile in a 2 mL vial. Vortex thoroughly. This minimizes degradation and precipitates some salts.
-
Centrifuge the quenched sample at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial. If necessary, perform a further dilution with the diluent to bring the analyte concentration within the calibration range.
-
3. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system contamination.
-
Inject the highest concentration standard five times to assess system suitability. The relative standard deviation (%RSD) for peak area should be ≤ 2.0%.
-
Inject the calibration standards in order of increasing concentration to generate the calibration curve.
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Protocol 2: Quantification by GC-MS
This method is ideal for impurity identification and for reaction mixtures where volatile byproducts are of interest. Careful optimization of the inlet temperature is critical to prevent analyte degradation.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: Start optimization at a low temperature (e.g., 200 °C) and increase incrementally. A temperature of 250 °C is a common starting point for semi-volatiles.[2]
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (e.g., m/z 40-450) for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. Key ions for this compound would include the molecular ion and characteristic fragment ions.
-
2. Preparation of Solutions:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Standard & Sample Preparation: Follow the same principles as for the HPLC method, but use the GC-compatible solvent for all dilutions. The sample preparation involving quenching and centrifugation is still applicable, followed by dilution in the appropriate solvent.
3. Analytical Procedure:
-
Condition the system by injecting a high-concentration standard.
-
Perform a solvent blank injection.
-
Inject the calibration standards to build a calibration curve based on the peak area of a selected characteristic ion (e.g., the molecular ion).
-
Inject the prepared sample solutions.
-
Confirm the identity of the analyte in samples by comparing its retention time and mass spectrum to that of the reference standard.
-
Quantify using the calibration curve.
Method Validation: Ensuring Trustworthy Data
Validation is a non-negotiable step to demonstrate that the chosen analytical procedure is suitable for its intended purpose. The workflow below outlines the key parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).
Caption: Key parameters for analytical method validation.
Quantitative Performance Comparison
The following table presents hypothetical but realistic performance data from the validation of the two primary methods, illustrating their respective strengths.
| Validation Parameter | HPLC-UV Method | GC-MS (SIM Mode) Method | Commentary |
| Linearity (R²) | > 0.9995 | > 0.9990 | Both methods exhibit excellent linearity. |
| Range | 0.5 - 150 µg/mL | 0.1 - 100 µg/mL | HPLC often provides a slightly wider linear range. |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 µg/mL | GC-MS in SIM mode typically offers superior sensitivity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | Both methods demonstrate high accuracy. |
| Precision (%RSD, Intermediate) | < 1.5% | < 2.5% | HPLC generally shows slightly better precision due to the absence of inlet variability. |
| Sample Throughput | ~15 min/sample | ~25 min/sample | The HPLC method is typically faster. |
Conclusion and Recommendations
The quantification of this compound in a reaction mixture requires a carefully selected and validated analytical method that accounts for the analyte's inherent reactivity.
-
For routine in-process control, reaction monitoring, and final product assay, the HPLC-UV method is the superior choice. It is robust, precise, and mitigates the primary risk of thermal degradation, ensuring the most accurate quantification of the intact analyte.
-
For impurity profiling, structural confirmation, and troubleshooting studies where volatile byproducts are suspected, the GC-MS method is indispensable. Its high separation efficiency and the structural information from the mass spectrometer provide invaluable qualitative and quantitative data, provided that the thermal stability of the analyte is carefully addressed during method development.
-
For trace-level analysis below the LOQ of standard methods or for addressing potential genotoxicity concerns, transitioning to an LC-MS/MS platform is the necessary and authoritative approach.[5]
Ultimately, the most effective quality control strategy may involve using HPLC for routine quantification while having a validated GC-MS or LC-MS/MS method available for deeper investigations and impurity characterization. This dual-pronged approach provides a comprehensive, self-validating system for managing the analysis of this critical but challenging reactive intermediate.
References
-
Erickson, M. D., et al. (1980). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Biomed Mass Spectrom, 7(3), 99-104. [Link]
-
Lee, G., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42, e63222. [Link]
-
U.S. Environmental Protection Agency. (2007). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846), Chapter 2: Choosing the Correct Procedure. [Link]
-
Li, W., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. [Link]
-
Agilent Technologies. Sample Preparation Fundamentals for Chromatography. [Link]
-
Separation Science. Biphenyl, the Go To Phase for LC-MS Method Development. [Link]
-
Harvey, D. Analytical Chemistry 2.1, Chapter 7: Collecting and Preparing Samples. [Link]
-
SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]
- Google Patents. (2012). CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
- Patsnap. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl.
- Google Patents. (2020). CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.
-
Burr, J. G., et al. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry, 72(11), 3707-3712. [Link]
-
Agilent Technologies. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [Link]
-
MDPI. Molecules | Special Issue : Reactive Intermediates. [Link]
-
Dousa, M., et al. (2021). The determination of two analogues of 4'-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. Journal of Pharmaceutical and Biomedical Analysis, 205, 114300. [Link]
-
Kumar, A., et al. (2023). In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS. RSC Advances, 13(45), 31698-31709. [Link]
-
Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 11(11), 932-952. [Link]
- Google Patents. (2011). CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
Sources
- 1. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biphenyl, the Go To Phase for LC-MS Method Development | Separation Science [sepscience.com]
- 8. scielo.br [scielo.br]
A Researcher's Guide to the Spectroscopic Differentiation of 2-, 3-, and 4-(Chloromethyl)-1,1'-biphenyl Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a foundational requirement for robust and reproducible science. The isomeric 2-, 3-, and 4-(chloromethyl)-1,1'-biphenyls, while sharing the same molecular formula and weight, exhibit distinct physical and chemical properties stemming from the positional variation of the chloromethyl group. These differences can profoundly impact their reactivity in synthetic schemes and their spatial interaction with biological targets. This guide provides an in-depth spectroscopic comparison of these three isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a clear and reliable framework for their unambiguous identification. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by experimental data.
Experimental Design and Rationale
The spectroscopic characterization of these isomers relies on a multi-technique approach to build a comprehensive and self-validating dataset. Each technique offers unique insights into the molecular structure, and the convergence of data from NMR, IR, and MS provides the highest level of confidence in structural assignment.
Diagram of the Analytical Workflow
Caption: Workflow for the spectroscopic identification of (chloromethyl)-1,1'-biphenyl isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry and Connectivity
NMR spectroscopy is arguably the most powerful tool for distinguishing these positional isomers. The chemical environment of each proton and carbon atom is unique, leading to characteristic shifts and splitting patterns.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the biphenyl isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data with a spectral width sufficient to cover the aromatic (δ 7.0-8.0 ppm) and benzylic (δ 4.5-5.0 ppm) regions.
-
Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Use a wider spectral width to encompass all carbon signals (~δ 40-150 ppm).
-
A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (δ 0.00 ppm).
Comparative ¹H NMR Analysis
The key differentiators in the ¹H NMR spectra are the chemical shift of the benzylic methylene protons (-CH₂Cl) and the pattern of signals in the aromatic region.
Caption: Structural comparison highlighting the different proton environments in the isomers.
| Isomer | -CH₂Cl Signal (ppm) | Aromatic Region (ppm) | Key Differentiating Features |
| 2-(chloromethyl)- | ~4.6 - 4.8 (predicted) | Complex multiplet | The benzylic protons are expected to be in a sterically hindered environment, which may influence their chemical shift. The aromatic region will be highly complex and asymmetric due to the lack of symmetry. |
| 3-(chloromethyl)- | ~4.5 - 4.6 (predicted) | Complex multiplet | All nine aromatic protons are chemically non-equivalent, leading to a complex and difficult-to-resolve multiplet pattern. |
| 4-(chloromethyl)- | 4.61 [1] | 7.35 - 7.57 [1] | The para-substitution results in a high degree of symmetry. The protons on the substituted ring often appear as a pair of doublets (an AA'BB' system), which is a clear diagnostic feature. The unsubstituted phenyl ring will show a multiplet. |
Comparative ¹³C NMR Analysis
The number of distinct signals in the proton-decoupled ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.
| Isomer | Expected Aromatic Signals | Expected -CH₂Cl Signal (ppm) | Rationale |
| 2-(chloromethyl)- | 12 | ~43-45 | All 12 aromatic carbons are unique due to the lack of symmetry. |
| 3-(chloromethyl)- | 12 | ~45-46 | Similar to the ortho-isomer, the lack of symmetry results in 12 distinct aromatic carbon signals. |
| 4-(chloromethyl)- | 9 (predicted) | ~46 | Due to symmetry, the number of unique aromatic carbon signals is reduced. There will be four signals for the substituted ring (two of which represent two carbons each) and three for the unsubstituted ring (two of which represent two carbons each), plus the ipso-carbon of the unsubstituted ring. |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is particularly useful for identifying the substitution pattern on an aromatic ring through the out-of-plane (oop) C-H bending vibrations in the fingerprint region (900-675 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.
Comparative IR Analysis
The primary diagnostic region for these isomers is the C-H out-of-plane bending region.
| Isomer | C-H Out-of-Plane Bending (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 2-(chloromethyl)- | ~735-770 (predicted) | Aromatic C=C stretch: ~1600-1450, C-Cl stretch: ~700-800 |
| 3-(chloromethyl)- | ~690-710 and ~750-810 (predicted) | Aromatic C=C stretch: ~1600-1450, C-Cl stretch: ~700-800 |
| 4-(chloromethyl)- | ~810-840 | Aromatic C=C stretch: ~1600-1450 , C-Cl stretch: ~700-800 |
Mass Spectrometry (MS): Elucidating Fragmentation Pathways
Electron Ionization (EI) mass spectrometry provides the molecular weight of the compounds and offers clues to their structure through characteristic fragmentation patterns.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the isomer in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms). Use a temperature program that allows for the separation of the isomers from any impurities.
-
MS Ionization and Detection: Use a standard electron ionization (EI) energy of 70 eV. Scan a mass-to-charge (m/z) range that includes the expected molecular ion (m/z 202/204).
Comparative MS Analysis
All three isomers will show a molecular ion peak (M⁺) with a characteristic M+2 isotope pattern for the presence of one chlorine atom (approximately a 3:1 ratio for ³⁵Cl:³⁷Cl). The primary differentiation will come from the relative abundances of key fragment ions.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Rationale |
| 2-(chloromethyl)- | 202/204 (predicted) | 167: [M-Cl]⁺. 165: Loss of HCl, potentially followed by rearrangement. A significant "ortho effect" may lead to unique fragmentation pathways not seen in the other isomers, such as the loss of a specific neutral molecule through interaction with the adjacent phenyl ring. |
| 3-(chloromethyl)- | 202/204 (predicted) | 167: [M-Cl]⁺. 128: [M-CH₂Cl-H]⁺. The fragmentation is expected to be typical for a benzyl chloride derivative. |
| 4-(chloromethyl)- | 202/204 | 167: [M-Cl]⁺, forming a relatively stable phenylbenzyl cation. This is often the base peak. 165: [M-HCl]⁺. |
Conclusion
The unambiguous identification of 2-, 3-, and 4-(chloromethyl)-1,1'-biphenyl is readily achievable through a systematic application of modern spectroscopic techniques.
-
¹H NMR provides the most definitive evidence, with the para-isomer showing a characteristically symmetric aromatic pattern, while the ortho- and meta-isomers display complex, asymmetric multiplets.
-
¹³C NMR confirms the degree of symmetry, with the para-isomer showing fewer signals than the other two.
-
IR spectroscopy offers a rapid method for differentiation based on the strong C-H out-of-plane bending absorptions in the fingerprint region, which are diagnostic for the ortho-, meta-, and para-substitution patterns.
-
Mass Spectrometry confirms the molecular weight and can provide corroborating structural information through the analysis of fragmentation patterns, with potential for a unique "ortho effect" in the 2-isomer.
By integrating the data from these complementary techniques, researchers can confidently assign the correct structure to their compound of interest, ensuring the integrity and success of their synthetic and developmental endeavors.
References
-
NIST. 1,1'-Biphenyl, 4-(chloromethyl)-. NIST Chemistry WebBook. [Link]
Sources
A Cost-Benefit Analysis of 2-(Chloromethyl)-1,1'-biphenyl in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal starting material is a critical decision that profoundly impacts the economic viability, efficiency, and environmental footprint of a manufacturing process. The introduction of the 2-biphenylmethyl moiety is a key step in the synthesis of numerous active pharmaceutical ingredients (APIs), and 2-(Chloromethyl)-1,1'-biphenyl has traditionally been a widely used reagent for this purpose. However, with increasing pressure to optimize processes for cost, safety, and sustainability, a thorough evaluation of alternatives is paramount. This guide provides an in-depth cost-benefit analysis of using this compound in large-scale synthesis, with a direct comparison to its primary alternative, 2-(Bromomethyl)-1,1'-biphenyl.
Executive Summary
The choice between this compound and its bromo-analog for large-scale synthesis is not a straightforward decision and involves a trade-off between raw material cost, reaction efficiency, and safety considerations. While the chloro-derivative is generally more cost-effective on a per-kilogram basis, the higher reactivity of the bromo-derivative can lead to significant process advantages, including shorter reaction times, milder conditions, and potentially higher yields. This analysis will demonstrate that a holistic view, encompassing not just the price of the starting material but the total cost of manufacturing, is essential for making an informed decision.
Reactivity and Performance Comparison
The fundamental difference in the utility of this compound and its bromo- and iodo-analogs lies in the nature of the halogen leaving group. The reactivity of these benzylic halides in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) generally follows the order of I > Br > Cl. This is a direct consequence of the bond strength between the carbon and the halogen, as well as the stability of the resulting halide anion. Bromides are generally better leaving groups than chlorides, which translates to faster reaction rates.[1]
| Parameter | This compound | 2-(Bromomethyl)-1,1'-biphenyl | Justification |
| Relative Reactivity | Lower | Higher | Bromide is a better leaving group than chloride, leading to a lower activation energy for nucleophilic substitution.[1] |
| Typical Reaction Temperature | Higher | Lower | The higher reactivity of the bromo-compound often allows for reactions to be conducted at lower temperatures, reducing energy costs and potentially minimizing side reactions. |
| Typical Reaction Time | Longer | Shorter | Faster reaction rates with the bromo-derivative can lead to shorter batch cycle times and increased plant throughput. |
| Typical Yield | Good to High | Often Higher | The increased reactivity of the bromo-compound can lead to more complete conversion and higher isolated yields. |
| Substrate Scope | Broad | Broader | The higher reactivity of the bromo-derivative may enable reactions with less reactive nucleophiles that are sluggish or do not react with the chloro-analog. |
Cost-Benefit Analysis: A Modeled Scenario
To illustrate the economic implications of choosing between the chloro- and bromo-derivatives, let's consider a hypothetical large-scale alkylation reaction, a common step in pharmaceutical synthesis.
Scenario: Synthesis of 100 kg of a target molecule (TM) via alkylation of a substrate (Sub-H) with either this compound (CMB) or 2-(Bromomethyl)-1,1'-biphenyl (BMB).
Assumptions:
-
Molecular weight of Sub-H: 200 g/mol
-
Molecular weight of CMB: 216.7 g/mol
-
Molecular weight of BMB: 261.1 g/mol
-
Cost of CMB: $50/kg
-
Cost of BMB: $75/kg
-
Yield with CMB: 85%
-
Yield with BMB: 95%
-
Reaction time with CMB: 12 hours
-
Reaction time with BMB: 8 hours
-
Solvent and other reagent costs are equivalent for both processes.
-
Operational cost (energy, labor, etc.): $100/hour
Cost Calculation:
| Parameter | Using this compound (CMB) | Using 2-(Bromomethyl)-1,1'-biphenyl (BMB) |
| Moles of TM needed | 100,000 g / 366.87 g/mol = 272.6 mol | 100,000 g / 366.87 g/mol = 272.6 mol |
| Moles of alkylating agent needed (at 100% yield) | 272.6 mol | 272.6 mol |
| Moles of alkylating agent needed (actual) | 272.6 mol / 0.85 = 320.7 mol | 272.6 mol / 0.95 = 286.9 mol |
| Mass of alkylating agent needed | 320.7 mol * 216.7 g/mol = 69.5 kg | 286.9 mol * 261.1 g/mol = 74.9 kg |
| Cost of alkylating agent | 69.5 kg * $50/kg = $3,475 | 74.9 kg * $75/kg = $5,617.50 |
| Operational Cost | 12 hours * $100/hour = $1,200 | 8 hours * $100/hour = $800 |
| Total Cost | $4,675 | $6,417.50 |
In this simplified model, the use of the less expensive this compound results in a lower overall cost. However, this model does not account for factors such as the cost of waste disposal, the potential for increased throughput due to shorter reaction times, or the economic benefit of a more robust process with a wider operating window.
Process Safety and Environmental Considerations
The choice of halogenating agent for the synthesis of the biphenylmethyl halide also has significant safety and environmental implications. Chloromethylation reactions often employ formaldehyde and hydrogen chloride, which are toxic and corrosive.[2] Bromination, on the other hand, might involve the use of elemental bromine or N-bromosuccinimide (NBS), which also have their own handling challenges.
| Consideration | This compound Synthesis | 2-(Bromomethyl)-1,1'-biphenyl Synthesis |
| Reagents | Often involves formaldehyde and HCl, which are toxic and corrosive. | Can use elemental bromine (highly corrosive and toxic) or NBS (safer alternative). |
| Byproducts | Can generate chlorinated organic waste. | Can generate brominated organic waste. |
| Waste Treatment | Chlorinated waste can be more challenging and costly to incinerate. | Brominated waste may require specialized disposal methods. |
For the subsequent alkylation step, the use of the more reactive 2-(Bromomethyl)-1,1'-biphenyl may allow for the use of milder bases and lower reaction temperatures, which can improve the overall safety profile of the process.
Experimental Protocols
The following are generalized, representative protocols for the use of 2-(halomethyl)-1,1'-biphenyls in a large-scale alkylation reaction. Note: These are for illustrative purposes and should be optimized for a specific process.
Protocol 1: Alkylation with this compound
-
Reactor Setup: Charge a suitable glass-lined reactor with the substrate (1.0 eq), a suitable solvent (e.g., acetonitrile or DMF), and a base (e.g., potassium carbonate, 1.5 eq).
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in the reaction solvent to the reactor at a controlled temperature (e.g., 60-80 °C).
-
Reaction: Maintain the reaction mixture at the set temperature and monitor for completion by a suitable analytical method (e.g., HPLC).
-
Workup: Once the reaction is complete, cool the mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Protocol 2: Alkylation with 2-(Bromomethyl)-1,1'-biphenyl
-
Reactor Setup: Charge a suitable glass-lined reactor with the substrate (1.0 eq), a suitable solvent (e.g., THF or acetone), and a base (e.g., potassium carbonate, 1.2 eq).
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure.
-
Reagent Addition: Slowly add a solution of 2-(Bromomethyl)-1,1'-biphenyl (1.05 eq) in the reaction solvent to the reactor at a controlled temperature (e.g., 40-60 °C).
-
Reaction: Maintain the reaction mixture at the set temperature and monitor for completion by a suitable analytical method (e.g., HPLC).
-
Workup: Once the reaction is complete, cool the mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Decision-Making Framework
The selection of the optimal reagent requires a multi-faceted analysis. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for reagent selection in large-scale synthesis.
Conclusion
The cost-benefit analysis of using this compound versus its bromo-analog in large-scale synthesis is a complex but crucial exercise. While the chloro-derivative often presents a lower upfront cost, the superior reactivity of the bromo-derivative can lead to process efficiencies that may offset this initial price difference. A comprehensive evaluation that includes reaction kinetics, yield, cycle time, energy consumption, and waste disposal costs is essential for making the most economically and environmentally sound decision. For many modern pharmaceutical and fine chemical manufacturing processes where efficiency, robustness, and a "green" footprint are paramount, the higher reactivity of 2-(Bromomethyl)-1,1'-biphenyl may ultimately provide greater overall value, despite its higher purchase price.
References
- BenchChem. (2025, December). A Comparative Guide to the Reactivity of Bis(chloromethyl)
- BenchChem. (2025). A Comparative Guide to the Efficacy of 1-(Bromomethyl)
- Procurement Resource. (2022, October 28). Bis (Chloromethyl) Biphenyl Prices, Trend & Forecasts. Procurement Resource.
- Sigma-Aldrich. 2,2'-Bis(bromomethyl)-1,1'-biphenyl 99%. Sigma-Aldrich.
- El-Sayed, N. N. E., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19043-19091.
- BenchChem. (2025, December). Synthesis and Characterization of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl: A Technical Guide. BenchChem.
- ChemicalBook. 2,2'-BIS(BROMOMETHYL)-1,1'-BIPHENYL price,buy 2,2'-BIS(BROMOMETHYL)-1,1'. ChemicalBook.
- Echemi. (2025, April 11). 4,4'-Bis(chloromethyl)-1,1'-biphenyl (high qualified). Echemi.
- BenchChem. (2025). A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide. BenchChem.
- AIYLON COMPANY LIMITED. 4,4-Bis(Chloromethyl)-Biphenyl.
- Google Patents. (2010). Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
- PubChem. 2,2'-Bis(bromomethyl)-1,1'-biphenyl.
- BenchChem. (2025). A Comparative Guide to the Synthetic Efficacy of 5-Bromopentanal and 5-Chloropentanal. BenchChem.
- Reports and Data. (2026, January 10). 4,4'-Bis(Chloromethyl)-1,1'-Biphenyl Market.
- Google Patents. (2015). Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
Sources
A Comparative Guide to Assessing the Purity of Synthesized 2-(Chloromethyl)-1,1'-biphenyl
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reliable and reproducible downstream applications. 2-(Chloromethyl)-1,1'-biphenyl, a key building block in the synthesis of various pharmaceuticals and functional materials, is no exception. Its reactive chloromethyl group makes it susceptible to various side reactions and degradation pathways, necessitating robust analytical methods to accurately determine its purity. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of synthesized this compound, complete with supporting experimental data and detailed protocols.
The Criticality of Purity for this compound
The presence of impurities in a batch of this compound can have significant consequences. Unreacted starting materials, such as biphenyl, or byproducts from the chloromethylation reaction, including isomeric and di-substituted derivatives, can lead to the formation of unwanted side products in subsequent synthetic steps. This not only reduces the yield of the desired final product but can also introduce contaminants that are difficult and costly to remove. In the context of drug development, such impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding and application of appropriate analytical techniques are paramount.
An Overview of Analytical Methodologies
The assessment of purity for a small organic molecule like this compound relies on a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as the primary separation techniques, supplemented by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for structural confirmation and identification of impurities.
Chromatographic Techniques: A Head-to-Head Comparison
Chromatographic methods are the cornerstone of purity assessment, offering the ability to separate the target compound from its impurities. The choice between HPLC and GC is often dictated by the physicochemical properties of the analyte and the potential impurities.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds, making it an excellent choice for the analysis of this compound, which can be prone to degradation at elevated temperatures.[1][2]
Principle of Separation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[3][4] For a moderately polar compound like this compound, reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is the most common approach.[5]
This protocol is a recommended starting point and may require optimization for specific instrumentation and sample matrices.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (ACN) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 50 15 95 20 95 20.1 50 | 25 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (50:50 ACN:Water) to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity assessment.
Gas Chromatography (GC): The Specialist for Volatiles
GC is a powerful technique for the separation of volatile and thermally stable compounds.[1][4] While this compound is amenable to GC analysis, care must be taken to avoid thermal degradation in the injector port. GC is particularly well-suited for identifying and quantifying volatile impurities and residual solvents.
Principle of Separation: In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the gas and stationary phases, which is primarily dependent on their boiling points and polarity.[1][4]
This protocol provides a general method using a common non-polar column and is coupled with a Mass Spectrometer for definitive peak identification.
Instrumentation:
-
GC system with a split/splitless injector
-
Mass Spectrometer (MS) detector
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C (Optimization is crucial to minimize degradation)
-
Injection Volume: 1 µL (Split ratio: 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter if any particulate matter is present.
Data Analysis: Purity is determined by the area percentage of the main peak. The mass spectrum of each peak should be compared to a spectral library (e.g., NIST) for identification of the main component and any impurities.
Caption: Workflow for GC-MS purity assessment.
Comparative Analysis of HPLC and GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Temperature | Typically performed at or near room temperature.[1] | Requires high temperatures for vaporization.[1] |
| Sensitivity | High sensitivity, dependent on the detector used (e.g., DAD). | Very high sensitivity, especially with selective detectors like MS. |
| Selectivity | Excellent selectivity can be achieved by varying mobile phase and stationary phase. | High selectivity, particularly when coupled with MS for mass-based identification. |
| Common Impurities Detected | Non-volatile byproducts, starting materials, and degradation products. | Volatile impurities, residual solvents, and some byproducts. |
| Cost | Higher operational cost due to solvent consumption.[1] | Lower operational cost as it primarily uses gases.[1] |
Expert Recommendation: For routine purity analysis and quantification of this compound, HPLC is the preferred method due to its ability to analyze the compound at ambient temperature, thus minimizing the risk of thermal degradation. GC-MS serves as an excellent orthogonal technique, particularly for the identification and quantification of volatile impurities and residual solvents that may not be detected by HPLC.
Spectroscopic Techniques: Confirming Identity and Unveiling Structure
While chromatography separates components, spectroscopy provides crucial information about their chemical structure, confirming the identity of the main product and helping to elucidate the structure of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see characteristic signals for the aromatic protons on both biphenyl rings and a singlet for the chloromethyl (-CH₂Cl) protons. The integration of these signals can provide a quantitative measure of purity when compared to a certified internal standard (qNMR).[6]
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule. This can be used to confirm the carbon skeleton of the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic rings, C=C stretching of the aromatic rings, and the C-Cl stretching of the chloromethyl group. While not a primary tool for quantitative purity assessment, it is excellent for confirming the presence of key functional groups and for identifying gross contamination.
Mass Spectrometry (MS)
When coupled with a chromatographic technique (GC-MS or LC-MS), mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. This is invaluable for confirming the identity of the synthesized product and for identifying unknown impurities. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of chlorine.
Common Impurities in the Synthesis of this compound
The primary method for synthesizing this compound is the Blanc chloromethylation of biphenyl.[7] This reaction can lead to the formation of several impurities:
-
Unreacted Biphenyl: The starting material may not have fully reacted.
-
Isomeric Products: Chloromethylation can occur at other positions on the biphenyl rings, leading to isomers such as 3-(Chloromethyl)-1,1'-biphenyl and 4-(Chloromethyl)-1,1'-biphenyl.
-
Di- and Poly-chloromethylated Biphenyls: Over-reaction can lead to the formation of bis(chloromethyl)biphenyl and other poly-substituted products.[8]
-
Diarylmethane Side Products: Self-condensation of the product can lead to the formation of diarylmethane-type impurities.[7]
A well-designed analytical strategy will be capable of separating and identifying these potential impurities.
Conclusion: A Multi-faceted Approach to Purity Assessment
Ensuring the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC is the recommended primary technique for quantitative purity determination due to its versatility and suitability for this compound, it should be complemented by other methods to provide a comprehensive purity profile. GC-MS is invaluable for the analysis of volatile impurities, and spectroscopic techniques such as NMR, IR, and MS are essential for unequivocal structural confirmation and impurity identification. By employing a combination of these techniques and understanding their respective strengths and weaknesses, researchers and drug development professionals can confidently assess the quality of their synthesized this compound, ensuring the integrity of their downstream processes and the quality of their final products.
References
- CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents.
-
Chromatography Today. HPLC vs GC - A Beginner's Guide. Available at: [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Available at: [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]
-
News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available at: [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]
- CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. Available at: [Link]
-
ResearchGate. (2025). The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates | Request PDF. Available at: [Link]
-
Wikipedia. Blanc chloromethylation. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Biphenyl. Available at: [Link]
- CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents.
-
ResearchGate. (2025). A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media. Available at: [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available at: [Link]
-
SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Available at: [Link]
-
National Institutes of Health. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Available at: [Link]
-
Eureka | Patsnap. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. Available at: [Link]
-
SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Available at: [Link]
Sources
- 1. Separation of 4,4’-Bis(chloromethyl)-1,1’-biphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scielo.br [scielo.br]
- 6. 1,1'-Biphenyl, 2,2',3,3',4,4',5,5',6-nonachloro- [webbook.nist.gov]
- 7. 4,4 -Bis(chloromethyl)-1,1 -biphenyl 95 1667-10-3 [sigmaaldrich.com]
- 8. 4,4'-Bis(chloromethyl)-1,1'-biphenyl CAS#: 1667-10-3 [m.chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(Chloromethyl)-1,1'-biphenyl
As researchers and developers at the forefront of scientific innovation, our commitment to safety is as paramount as our pursuit of discovery. The handling and disposal of specialized chemical reagents like 2-(Chloromethyl)-1,1'-biphenyl demand a meticulous, informed approach that safeguards both personnel and the environment. This guide provides an in-depth, procedural framework for the proper management of this compound, moving beyond mere instruction to explain the critical reasoning that underpins these essential safety protocols.
Immediate Safety Profile: Understanding the Hazard
This compound is a halogenated aromatic compound. Its chemical structure necessitates rigorous handling precautions. While a specific, comprehensive toxicological profile for this exact isomer is not fully established, data from analogous compounds, such as its isomers and other chlorinated biphenyls, provide a strong basis for risk assessment.[1] The primary hazards are associated with its reactivity and potential for harm upon exposure.
Combustion of chlorinated organic materials can lead to the formation of highly toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.[2][3] Furthermore, incomplete combustion of biphenyl structures is a known source of hazardous byproducts like dioxins and furans, making controlled, high-temperature incineration the only acceptable disposal method.[4][5]
Table 1: Hazard Identification Summary for Chloromethylated Biphenyls
| Hazard Classification | Description | Rationale & Implication |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation, and potentially severe burns upon prolonged contact.[2] | Direct contact can cause chemical burns. Impervious gloves and a lab coat are mandatory. |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially severe damage.[1] | The chemical can cause significant injury to the eyes. Goggles and a face shield are essential. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or vapor.[1][6] | Handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.[6] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2] | This compound must be prevented from entering drains or waterways under any circumstances.[2][7] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A robust PPE strategy is the cornerstone of safe handling. The selection of appropriate barriers is dictated by the chemical's properties and the potential routes of exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye & Face Protection | Tightly fitting safety goggles combined with a full-face shield (minimum 8-inch). | Provides comprehensive protection against splashes and airborne particles reaching the eyes and face.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Viton®). | Standard nitrile gloves may offer insufficient protection against prolonged exposure to chlorinated aromatic compounds. Always inspect gloves for integrity before use.[1] |
| Body Protection | Flame-retardant laboratory coat worn over personal clothing, supplemented with a chemical-resistant apron. | Creates a multi-layered defense against accidental spills and splashes.[2] |
| Respiratory Protection | Not typically required if handled exclusively within a certified and properly functioning chemical fume hood. For spill cleanup outside a hood, an air-purifying respirator with an appropriate organic vapor/acid gas cartridge may be necessary. | A fume hood is the primary engineering control to prevent inhalation exposure.[8] |
Spill Management: Rapid and Methodical Response
Accidental releases require a calm, systematic, and immediate response to mitigate exposure and environmental contamination. The scale of the spill dictates the appropriate procedure.
Minor Spill (Contained within a Chemical Fume Hood)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad to dike and absorb the spill.[9]
-
Collection: Carefully sweep or scoop the contaminated absorbent material into a designated, robust, and clearly labeled hazardous waste container. Use non-sparking tools if a flammable solvent is present.[10]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by a solvent rinse like acetone or ethanol, if compatible with the surface), collecting all cleaning materials as hazardous waste.
-
Disposal: Seal the waste container and manage it according to the disposal protocol in Section 4.
Major Spill (Outside of a Fume Hood or >1 Liter)
-
EVACUATE: Immediately evacuate the area, closing doors behind you to contain vapors.[11] Alert all personnel in the surrounding labs.[12]
-
CALL FOR HELP: From a safe location, call your institution's emergency number or 911.[9] Provide the chemical name, location, and estimated quantity of the spill.
-
RESTRICT ACCESS: Secure the area to prevent unauthorized entry.[11]
-
ASSIST EMERGENCY RESPONDERS: Provide the Safety Data Sheet (SDS) for a related compound (e.g., 4-(Chloromethyl)biphenyl) to the emergency response team.[9] Do not attempt to clean up a major spill unless you are a trained hazardous materials responder.[12]
Waste Disposal Protocol: A Path to Deactivation
The disposal of this compound is governed by its classification as a halogenated organic hazardous waste. Improper disposal carries significant safety and regulatory risks.
Step 1: Waste Collection & Segregation
-
Primary Container: Collect all waste contaminated with this compound—including residual solid material, contaminated absorbents, and disposable labware—in a dedicated, chemically compatible, and leak-proof container. A high-density polyethylene (HDPE) drum or pail is a suitable choice.[13]
-
Labeling: Immediately affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list all associated hazards (e.g., "Corrosive," "Environmental Hazard").[13]
-
Segregation: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[14] Ensure the container is kept closed except when adding waste.[13]
Step 2: Arranging for Professional Disposal
-
Engage a Licensed Vendor: The disposal of this waste stream must be handled by a licensed hazardous or special waste collection company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Documentation: Ensure all required waste manifests are completed accurately. Under regulations like the U.S. EPA's Resource Conservation and Recovery Act (RCRA), the generator of the waste is ultimately responsible for its proper disposal from "cradle to grave."[15]
-
Method of Disposal: The required method of disposal for halogenated biphenyls is high-temperature incineration in an authorized facility.[4][6] This process ensures the complete destruction of the molecule at temperatures around 1200 K (927 °C), preventing the formation of thermally stable, toxic byproducts like dioxins.[5][16] Never attempt to dispose of this chemical via drains, regular trash, or evaporation. [13]
Caption: Decision workflow for handling and disposing of this compound.
Emergency Procedures: In Case of Exposure
In the event of personal exposure, immediate and decisive action is critical. Time is of the essence.
-
Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult or they feel unwell, seek immediate medical attention by calling emergency services.[14]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing, shoes, and jewelry.[2][12] A safety shower should be used if the area of contact is large.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[17] Seek immediate medical attention.[14]
For any exposure, provide the responding medical personnel with the chemical name and, if possible, a copy of a relevant Safety Data Sheet.
References
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Publishers. [Link]
-
Policy and Guidance for Polychlorinated Biphenyls. U.S. Environmental Protection Agency (EPA). [Link]
-
Polychlorinated Biphenyls (PCBs). U.S. Environmental Protection Agency (EPA). [Link]
-
Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Washington State Department of Ecology. [Link]
-
41 CFR 102-40.220 -- How do we handle polychlorinated biphenyls (PCBs)? eCFR. [Link]
-
4,4'-Bis(chloromethyl)-1,1'-biphenyl Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls | Request PDF. ResearchGate. [Link]
-
EPA Finalizes Rule Revising the Polychlorinated Biphenyls Cleanup and Disposal Regulations. FedCenter. [Link]
-
Toxicological Profile for Bis(2-Chloromethyl)Ether. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]
-
EVACUATION PLAN: CHEMICAL RELEASE. University of California, Santa Cruz. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Chemical Spill Response Procedure. University of Manitoba. [Link]
-
Hazardous Spill Reporting and Response Procedures. Austin Community College District. [Link]
-
Bis-Chloromethyl Ether Fact Sheet. Albert Einstein College of Medicine. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. madridge.org [madridge.org]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. einsteinmed.edu [einsteinmed.edu]
- 9. offices.austincc.edu [offices.austincc.edu]
- 10. EVACUATION PLAN: CHEMICAL RELEASE [chem.tamu.edu]
- 11. umanitoba.ca [umanitoba.ca]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. fishersci.com [fishersci.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. researchgate.net [researchgate.net]
- 17. file.medchemexpress.com [file.medchemexpress.com]
A Researcher's Guide to the Safe Handling of 2-(Chloromethyl)-1,1'-biphenyl
In the dynamic landscape of drug discovery and chemical synthesis, the ability to innovate is intrinsically linked to the commitment to safety. The compound 2-(Chloromethyl)-1,1'-biphenyl is a valuable reagent in organic synthesis, but its handling demands a rigorous and informed approach to personal protection. This guide provides essential, actionable intelligence for laboratory professionals, moving beyond mere compliance to foster a deeply ingrained culture of safety. Here, we dissect the necessary personal protective equipment (PPE), outline meticulous operational and disposal protocols, and establish clear emergency procedures, ensuring that scientific advancement and personal safety proceed in tandem.
Immediate Hazard Assessment: Understanding the Risks
This compound, and its isomer 4-(Chloromethyl)-1,1'-biphenyl, are classified as hazardous substances that pose significant risks upon exposure. The primary dangers are:
-
Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3]
-
Potential for Systemic Toxicity: The biphenyl structure is associated with toxic effects on the liver, kidneys, and nervous system with high or prolonged exposure.[4]
-
Suspected Carcinogenicity and Mutagenicity: While specific data for the 2-chloro isomer is limited, related compounds with chloromethyl groups and biphenyl structures are often treated as potential carcinogens and may cause heritable genetic damage.[5]
This profile necessitates handling the compound with the utmost care, employing a multi-layered safety strategy.
Hazard Classification Summary
| Hazard Statement | Classification | GHS Pictogram |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Exclamation Mark |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Exclamation Mark |
| H335: May cause respiratory irritation | STOT SE (Category 3) | Exclamation Mark |
| H410: Very toxic to aquatic life with long lasting effects | Aquatic Chronic (Category 1) | Environment |
The Core of Protection: A Detailed PPE Protocol
The selection of PPE is not a matter of simple box-checking; it is a critical risk mitigation strategy. Each component is chosen to counter a specific threat posed by this compound.
a. Hand Protection: The First Line of Defense
-
Requirement: Double-gloving with chemically resistant gloves is mandatory. The inner glove should be tucked under the cuff of the lab coat, while the outer glove cuff should extend over the lab coat sleeve.[6]
-
Glove Type: Nitrile gloves meeting the ASTM D6978 standard for chemotherapy drug handling are recommended due to the compound's hazardous nature.[7] Always check the manufacturer's compatibility data for resistance to chlorinated hydrocarbons.
-
Why This Protocol? Double-gloving provides a critical buffer. Should the outer glove be compromised, the inner glove offers temporary protection, allowing the user time to retreat, remove the damaged pair, and re-glove safely. The specific cuff arrangement prevents any liquid from channeling down the sleeve onto the skin.
b. Eye and Face Protection: Shielding Against Splashes and Aerosols
-
Requirement: Indirectly vented chemical splash goggles used in conjunction with a full-face shield.[8]
-
Why This Protocol? Standard safety glasses offer insufficient protection against splashes and fine particulates. Goggles provide a seal around the eyes, while the face shield protects the entire face from direct splashes.[8] This dual-layer approach is crucial when handling solids that can become airborne or when working with solutions of the compound.
c. Body Protection: The Impermeable Barrier
-
Requirement: A poly-coated, disposable gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[6] This gown should be worn over standard laboratory attire.
-
Why This Protocol? The poly-coating provides an impervious barrier to chemical splashes, unlike standard cotton lab coats which can absorb chemicals and hold them against the skin.[7] The back-closing design minimizes the risk of frontal contamination during handling. Gowns should be changed every 2-3 hours or immediately if contaminated.[6]
d. Respiratory Protection: Safeguarding the Airways
-
Requirement: All handling of solid this compound must be conducted within a certified chemical fume hood to control exposure to airborne particulates.[9] For situations where engineering controls may not be sufficient or during spill cleanup, a NIOSH-certified N95 respirator is the minimum requirement.[6]
-
Why This Protocol? The primary route of exposure for solids is inhalation of dust particles. A chemical fume hood provides the primary engineering control to capture these particles at the source. An N95 respirator offers personal protection by filtering out these particulates before they can be inhaled.[7][9]
Operational Plan: From Benchtop to Disposal
A systematic workflow is essential to minimize the risk of exposure at every stage of handling.
a. Preparation and Handling Workflow
Caption: Step-by-step workflow for handling this compound.
-
Preparation: Before handling the compound, don all required PPE as specified above. Ensure the chemical fume hood is functioning correctly. Assemble all necessary glassware and equipment within the hood to minimize movement in and out of the containment area.
-
Handling: Conduct all manipulations, including weighing and transfers, within the fume hood to contain any dust or vapors.[9] Use tools like spatulas and powder funnels to prevent spills.
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[1][5] The storage area should have secondary containment to manage any potential leaks.[10]
-
Cleanup: After handling, decontaminate all surfaces with an appropriate solvent and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
b. Waste Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a sealed, labeled hazardous waste container. Do not pour this waste down the drain.[11]
-
Empty Containers: "Empty" containers that held the compound must be treated as hazardous waste, as they will contain residual material. They should be sealed and placed in the appropriate solid waste stream.[12]
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local and national regulations.[1][10]
Emergency Response: A Self-Validating Protocol
In the event of an accidental exposure or spill, a clear and practiced emergency plan is your most valuable asset.
a. In Case of Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[1][13] Flush the affected skin with copious amounts of water for at least 15 minutes.[13][14] Seek immediate medical attention.
-
Eye Contact: Proceed immediately to an eyewash station and flush the eyes with water for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[13][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[1][15] If they are having trouble breathing, call 911 or your institution's emergency number.[15]
-
Ingestion: Do NOT induce vomiting. Have the person drink one or two glasses of water and seek immediate medical attention.
b. Spill Response Protocol
Caption: Decision workflow for responding to a chemical spill.
-
Minor Spill (Manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite.[11]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area and all tools used for cleanup.
-
-
Major Spill (Beyond the capacity of lab personnel):
By internalizing these protocols, researchers can confidently and safely work with this compound, ensuring that the pursuit of scientific knowledge is never compromised by a lapse in safety.
References
-
U.S. Environmental Protection Agency. (1999, December). Biphenyl Hazard Summary. Retrieved from [Link]
-
University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]
-
European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]
-
Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH. Retrieved from [Link]
-
New Mexico State University. Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
Agilent Technologies, Inc. (2019, March 28). Safety Data Sheet: Chlorinated Hydrocarbon Pesticides Standard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. First Aid in Case of Pesticide Exposure. Retrieved from [Link]
-
Halyard. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Biphenyl. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Biphenyl. Retrieved from [Link]
-
Olin Chlor Alkali. Product Information - Chloroform: Handling, Storage, and Safety. Retrieved from [Link]
-
Scott, J., & Polovich, M. (2018). Safe handling of hazardous drugs. Clinical journal of oncology nursing, 22(5), 486-491. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
Wang, Y., et al. (2024). Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-Pathway Analysis. International Journal of Environmental Research and Public Health, 21(1), 123. Retrieved from [Link]
-
Health and Safety Executive. (2025, August 7). Safe handling of chlorine from drums and cylinders. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. epa.gov [epa.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. gerpac.eu [gerpac.eu]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 11. agilent.com [agilent.com]
- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
